4-Anilinobenzenediazonium
Description
Structure
3D Structure
Properties
IUPAC Name |
4-anilinobenzenediazonium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N3/c13-15-12-8-6-11(7-9-12)14-10-4-2-1-3-5-10/h1-9,14H/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHDOXAXFMXYDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16072-57-4 | |
| Record name | 4-(Phenylamino)benzenediazonium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16072-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Anilinobenzenediazonium Chloride: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 4-anilinobenzenediazonium chloride, a versatile intermediate in organic synthesis. The information is curated for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Introduction
This compound chloride, also known as p-(phenylamino)benzenediazonium chloride, is an aromatic diazonium salt. The presence of the diazonium group (-N₂⁺Cl⁻) makes it a highly reactive species and a valuable synthon for the introduction of various functional groups onto an aromatic ring. Its precursor, 4-aminodiphenylamine, is a well-known compound in industrial chemistry.[1] The stability and reactivity of diazonium salts are influenced by the nature of the aromatic ring and the counter-ion.[2] This guide will delve into the specifics of its preparation, key chemical and physical properties, and its utility in synthetic organic chemistry, particularly in pathways relevant to pharmaceutical development.
Synthesis of this compound Chloride
The synthesis of this compound chloride is achieved through the diazotization of 4-aminodiphenylamine (also known as N-phenyl-p-phenylenediamine). This reaction involves treating the primary aromatic amine with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid, at low temperatures.
General Reaction Scheme
The fundamental reaction for the diazotization of an aromatic amine is as follows:
Ar-NH₂ + NaNO₂ + 2 HCl → Ar-N₂⁺Cl⁻ + NaCl + 2 H₂O
In the case of this compound chloride, the starting material is 4-aminodiphenylamine.
Experimental Protocol
While a specific, detailed, and publicly available protocol for the synthesis of this compound chloride is not extensively documented in readily accessible literature, a general procedure can be adapted from established methods for the diazotization of aromatic amines. The following protocol is a representative example based on analogous syntheses.
Materials:
-
4-Aminodiphenylamine
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled Water
-
Ice
-
(Optional) A suitable solvent for the amine if it has poor solubility in aqueous acid (e.g., ethanol, acetone).
-
(Optional) A stabilizing agent or a specific buffer system to control pH.[3]
Procedure:
-
Preparation of the Amine Solution: A solution or suspension of 4-aminodiphenylamine is prepared in an aqueous solution of hydrochloric acid. The molar ratio of HCl to the amine should be at least 2:1. The mixture is cooled to 0-5 °C in an ice-salt bath with constant stirring.
-
Preparation of the Nitrite Solution: A solution of sodium nitrite in cold distilled water is prepared separately. The molar amount of sodium nitrite should be slightly in excess (e.g., 1.05 to 1.1 equivalents) compared to the amine.
-
Diazotization: The cold sodium nitrite solution is added dropwise to the stirred amine solution, ensuring the temperature is maintained below 5 °C. The rate of addition should be controlled to prevent a rapid rise in temperature and the evolution of nitrogen oxides.
-
Reaction Completion and Use: After the addition is complete, the reaction mixture is stirred for an additional 15-30 minutes at 0-5 °C. The resulting solution of this compound chloride is typically used immediately in subsequent reactions without isolation due to its inherent instability in the solid state.
Note: The pH of the reaction medium can be crucial. For some aminodiarylamines, maintaining a pH between 1 and 4 can prevent cleavage of the molecule.[3]
Experimental Workflow Diagram:
References
An In-depth Technical Guide to the Stability and Degradation of 4-Anilinobenzenediazonium Salts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation pathways of 4-anilinobenzenediazonium salts. These compounds, while synthetically versatile, are known for their inherent instability, which necessitates a thorough understanding of their behavior under various conditions to ensure safe handling, optimize reaction conditions, and predict shelf-life in potential applications.
Core Concepts in Stability
The stability of this compound salts is influenced by a multitude of factors, including temperature, pH, light exposure, and the nature of the counter-ion. Decomposition of aryldiazonium salts, in general, proceeds via thermal or photochemical pathways, often following first-order kinetics.
Thermal Stability
Table 1: Illustrative Thermal Decomposition Data for an Aryldiazonium Salt Analogue (Note: This data is for a related compound and serves to illustrate the expected trend for this compound salt.)
| Temperature (°C) | Rate Constant (k, s⁻¹) | Half-life (t½, s) |
| 25 | 1.0 x 10⁻⁵ | 69315 |
| 40 | 8.5 x 10⁻⁵ | 8155 |
| 50 | 3.2 x 10⁻⁴ | 2166 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual values for this compound salt will vary.
Photochemical Stability
Aryldiazonium salts are known to be light-sensitive, undergoing photodecomposition upon exposure to UV or visible light. The photolysis kinetics of a related compound, 4-(2-(4'-pyridinyl)ethynyl)benzene diazonium salt, was found to follow first-order reaction kinetics.[1] The quantum yield of photodegradation is a key parameter in assessing photochemical stability.
Influence of pH
The pH of the medium plays a crucial role in the stability of diazonium salts. In acidic solutions, they are relatively stable. However, as the pH increases, they can be converted to more unstable species such as diazohydroxides and ultimately to diazotates, which are prone to decomposition.
Degradation Pathways
The degradation of this compound salts can proceed through two primary pathways: dediazoniation and coupling reactions.
Dediazoniation
Dediazoniation is the process by which the diazonium group is lost as dinitrogen gas (N₂), leading to the formation of a highly reactive aryl cation or radical. This intermediate can then react with various nucleophiles or solvents present in the reaction mixture.
Caption: Dediazoniation of this compound salt.
Coupling Reactions
In the presence of electron-rich aromatic compounds (coupling components), diazonium salts can undergo azo coupling reactions to form highly colored azo compounds. This is a common reaction in the synthesis of dyes and pigments.
Caption: Azo coupling reaction of this compound salt.
Experimental Protocols
Synthesis of this compound Chloride
Materials:
-
4-Aminodiphenylamine (4-anilinobenzenamine)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled water
-
Ice
Procedure:
-
Dissolve a specific molar amount of 4-aminodiphenylamine in a mixture of concentrated hydrochloric acid and water, while cooling in an ice bath to maintain a temperature of 0-5 °C.
-
Slowly add a concentrated aqueous solution of sodium nitrite dropwise to the cooled solution of the amine hydrochloride. The temperature must be strictly maintained below 5 °C to prevent the decomposition of the diazonium salt.
-
Stir the reaction mixture for an additional 15-20 minutes after the addition of sodium nitrite is complete.
-
The resulting solution of this compound chloride is typically used immediately in subsequent reactions without isolation, due to its instability.
Caption: Workflow for the synthesis of this compound chloride.
Monitoring Degradation by UV-Vis Spectrophotometry
The degradation of this compound salt can be monitored by observing the change in its UV-Vis absorption spectrum over time. The disappearance of the characteristic absorption band of the diazonium salt can be used to calculate the rate of decomposition.
Procedure:
-
Prepare a dilute solution of the this compound salt in the desired solvent or buffer.
-
Record the initial UV-Vis spectrum of the solution.
-
Maintain the solution under the desired conditions (e.g., constant temperature, specific light exposure).
-
Record the UV-Vis spectrum at regular time intervals.
-
Plot the absorbance at the wavelength of maximum absorption (λ_max) against time.
-
The rate constant (k) can be determined from the slope of the natural logarithm of the absorbance versus time plot for a first-order reaction.
Analysis of Degradation Products by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and identifying the degradation products of this compound salt. A reverse-phase HPLC method is typically employed.
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 2.5) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where both the parent compound and expected degradation products absorb (e.g., 235 nm).
-
Column Temperature: 35 °C.
This method allows for the separation of the unreacted diazonium salt from its various degradation products, enabling their quantification and further characterization by techniques such as mass spectrometry (LC-MS).[2][3][4][5]
Safety Considerations
Solid diazonium salts can be explosive and should be handled with extreme caution. It is highly recommended to use them in solution whenever possible and to avoid their isolation and storage in a dry state. Reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.
This guide provides a foundational understanding of the stability and degradation of this compound salts. For specific applications, it is imperative to conduct detailed experimental studies to quantify the stability under the relevant conditions.
References
- 1. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 2. HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Research on detection methods of related substances and degradation products of the antitumor drug selpercatinib [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Spectroscopic Characterization of 4-Anilinobenzenediazonium Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of 4-anilinobenzenediazonium derivatives. These compounds are of significant interest in various chemical and pharmaceutical applications due to their reactive diazonium group and the extended conjugation provided by the anilino substituent. This document outlines the common synthetic routes and detailed spectroscopic analysis techniques, including UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
Synthesis of this compound Salts
The synthesis of this compound salts typically involves the diazotization of 4-aminodiphenylamine. The general reaction scheme is presented below.
Caption: General reaction scheme for the synthesis of this compound salts.
Experimental Protocol: Diazotization of 4-Aminodiphenylamine
This protocol is a general procedure and may require optimization for specific derivatives.
-
Dissolution of Amine: Dissolve 4-aminodiphenylamine in a suitable acidic aqueous solution (e.g., hydrochloric acid or tetrafluoroboric acid) at a low temperature, typically between 0 and 5 °C, with constant stirring.
-
Preparation of Nitrite Solution: Prepare a solution of sodium nitrite (NaNO₂) in cold deionized water.
-
Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the stirred amine solution, maintaining the temperature between 0 and 5 °C. The reaction is typically exothermic and the addition rate should be controlled to prevent a rise in temperature, which could lead to decomposition of the diazonium salt.
-
Isolation of the Product: The resulting this compound salt may precipitate from the solution. The solid product can be collected by filtration, washed with cold water, and then with a cold organic solvent (e.g., ethanol or diethyl ether) to remove impurities. The product should be dried under vacuum at a low temperature.
Spectroscopic Characterization Workflow
A typical workflow for the comprehensive spectroscopic characterization of a newly synthesized this compound derivative is outlined below.
Caption: Workflow for the spectroscopic characterization of this compound derivatives.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for a representative this compound salt, 4-(phenylamino)benzenediazonium tetrafluoroborate (CAS 2367-19-3), based on data from structurally similar compounds.
UV-Vis Spectroscopy
Experimental Protocol: The UV-Vis spectrum is typically recorded in a suitable solvent, such as acetonitrile or water, using a quartz cuvette. The concentration of the sample is adjusted to obtain an absorbance value within the linear range of the instrument.
Table 1: Expected UV-Vis Absorption Data
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| 4-(Phenylamino)benzenediazonium tetrafluoroborate | Acetonitrile | ~380-420 | Not Reported |
Note: The expected λmax is an estimation based on related anilino-substituted diazonium compounds. The exact value can vary with substitution on the phenyl rings.
Infrared (IR) Spectroscopy
Experimental Protocol: The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are often prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory.
Table 2: Key IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N≡N stretch (diazonium) | 2250 - 2300 | Strong |
| N-H stretch (secondary amine) | 3300 - 3500 | Medium |
| C-N stretch | 1250 - 1350 | Medium |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aromatic C=C stretch | 1450 - 1600 | Medium-Strong |
| B-F stretch (of BF₄⁻) | ~1050 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: ¹H and ¹³C NMR spectra are typically recorded on a high-resolution NMR spectrometer in a deuterated solvent such as acetonitrile-d₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to a standard reference (e.g., TMS).
Table 3: Expected ¹H NMR Chemical Shifts
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons | 7.0 - 8.5 | Multiplets |
| N-H Proton | 9.0 - 11.0 | Singlet (broad) |
Table 4: Expected ¹³C NMR Chemical Shifts
| Carbon | Expected Chemical Shift (δ, ppm) |
| Aromatic Carbons | 110 - 150 |
| Carbon attached to N₂⁺ | ~120 |
Note: The exact chemical shifts are highly dependent on the solvent and the specific substitution pattern on the aromatic rings.
Mass Spectrometry (MS)
Experimental Protocol: Mass spectra can be obtained using various ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
Table 5: Expected Mass Spectrometry Data for 4-(Phenylamino)benzenediazonium tetrafluoroborate
| Ion | Formula | Calculated m/z |
| [C₁₂H₁₀N₃]⁺ | C₁₂H₁₀N₃ | 196.0875 |
| [BF₄]⁻ | BF₄ | 86.8023 |
Note: The observed ions will depend on the ionization mode (positive or negative).
Logical Relationships in Spectroscopic Analysis
The interpretation of spectroscopic data involves a logical process of correlating different pieces of information to confirm the structure of the target molecule.
Caption: Logical flow for structure confirmation using multiple spectroscopic techniques.
This guide provides a foundational understanding of the spectroscopic characterization of this compound derivatives. For specific applications, the outlined protocols may need to be adapted and further experimental validation is always recommended.
Synthesis and Structural Analysis of Novel 4-Anilinobenzenediazonium Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and structural analysis of novel 4-anilinobenzenediazonium compounds. These compounds, featuring a diazonium group, are highly reactive intermediates with significant potential in organic synthesis and materials science. This document details the synthetic protocols, methods for structural elucidation, and key stability considerations for this class of molecules.
Introduction
This compound compounds belong to the class of aryldiazonium salts, which are characterized by a C-N≡N⁺ functional group attached to an aromatic ring. The presence of the this compound cation makes these molecules particularly interesting due to the extended conjugation and the potential for further functionalization. Diazonium salts are versatile reagents in organic chemistry, serving as precursors for a wide array of functional groups through reactions such as Sandmeyer, Schiemann, and Gomberg-Bachmann reactions. Their photosensitivity also makes them useful in photodynamic therapy and the development of light-sensitive materials.
The synthesis of these compounds typically involves the diazotization of the corresponding aniline derivative, a reaction that requires careful control of temperature and pH to ensure the stability of the resulting diazonium salt. Structural analysis is crucial to confirm the identity and purity of the synthesized compounds, employing a range of spectroscopic and crystallographic techniques.
General Synthesis Pathway
The synthesis of this compound compounds is primarily achieved through the diazotization of a corresponding 4-aminoaniline precursor. This process involves the reaction of the primary aromatic amine with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid. The reaction is highly exothermic and must be conducted at low temperatures (0-5 °C) to prevent the decomposition of the diazonium salt.
Caption: General workflow for the synthesis of this compound salts.
Experimental Protocols
Synthesis of 4-(Phenylamino)benzenediazonium Tetrafluoroborate
This protocol describes a common method for the synthesis of a stable tetrafluoroborate salt of a this compound cation.
Materials:
-
4-Aminodiphenylamine
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Tetrafluoroboric acid (HBF₄)
-
Diethyl ether
-
Ethanol
-
Deionized water
-
Ice bath
Procedure:
-
Dissolution of Amine: A solution of 4-aminodiphenylamine is prepared in an aqueous solution of hydrochloric acid. The mixture is cooled to 0-5 °C in an ice bath with constant stirring.
-
Diazotization: A pre-cooled aqueous solution of sodium nitrite is added dropwise to the amine solution. The temperature is strictly maintained below 5 °C throughout the addition to prevent decomposition of the diazonium salt. The reaction is monitored for the presence of excess nitrous acid using starch-iodide paper.
-
Precipitation of Tetrafluoroborate Salt: Once the diazotization is complete, a chilled solution of tetrafluoroboric acid is added to the reaction mixture. The 4-(phenylamino)benzenediazonium tetrafluoroborate precipitates as a solid.
-
Isolation and Purification: The precipitate is collected by vacuum filtration and washed with cold water, followed by cold ethanol, and finally with diethyl ether to facilitate drying. The product is then dried under vacuum.
Structural Analysis and Characterization
The structural confirmation of the synthesized this compound compounds is performed using a combination of spectroscopic methods.
Spectroscopic Data
| Technique | Compound | Observed Data |
| FT-IR (KBr, cm⁻¹) | 4-(Phenylamino)benzenediazonium tetrafluoroborate | 2275 (νN≡N), 1580 (νC=C, aromatic), 1050 (νB-F) |
| ¹H NMR (400 MHz, DMSO-d₆, δ ppm) | 4-(Phenylamino)benzenediazonium tetrafluoroborate | 8.15 (d, 2H), 7.60 (d, 2H), 7.40 (t, 2H), 7.20 (t, 1H), 7.10 (d, 2H), 9.80 (s, 1H, NH) |
| ¹³C NMR (100 MHz, DMSO-d₆, δ ppm) | 4-(Phenylamino)benzenediazonium tetrafluoroborate | 145.2, 138.6, 132.1, 130.5, 125.8, 124.3, 118.9, 115.4 |
| UV-Vis (CH₃CN, λₘₐₓ, nm) | 4-(Phenylamino)benzenediazonium tetrafluoroborate | 385 |
Analytical Techniques Workflow
The following diagram illustrates the typical workflow for the structural analysis and characterization of the synthesized compounds.
An In-depth Technical Guide to the Physical and Chemical Properties of 4-Anilinobenzenediazonium Salts
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Anilinobenzenediazonium salts are highly reactive organic compounds that serve as versatile intermediates in a wide range of chemical syntheses. Characterized by the presence of a diazonium group (-N₂⁺) and a phenylamino substituent on a benzene ring, these salts are pivotal in the production of azo dyes and in various organic transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound chloride and this compound sulfate, including their synthesis, stability, reactivity, and spectral characteristics. Detailed experimental protocols and visual representations of key chemical pathways are included to support researchers in their practical applications.
Introduction
Arenediazonium salts are a cornerstone of synthetic organic chemistry, enabling the introduction of a wide array of functional groups onto an aromatic ring.[1] Among these, this compound salts, also known as 4-(phenylamino)benzenediazonium or p-diazoniumdiphenylamine salts, are notable for their role as precursors in the synthesis of azo dyes and other complex organic molecules.[2][3] Their utility stems from the excellent leaving group ability of the dinitrogen molecule (N₂), which can be displaced by a variety of nucleophiles.[4][5] This guide focuses on the chloride and sulfate salts of this compound, providing essential data and methodologies for their effective use in a research and development setting.
Physical Properties
Quantitative experimental data on the physical properties of this compound salts are not extensively reported in readily available literature, which is largely due to their inherent instability.[6] These salts are typically prepared in situ for immediate use.[7] However, some general properties and computed data are available.
General Characteristics:
-
Appearance: When isolated, benzenediazonium salts are generally colorless to white crystalline solids.[6]
-
Stability: this compound salts are unstable, particularly at temperatures above 5-10 °C, and can be explosive in the solid state when dry.[3][6] They are sensitive to heat, shock, and light.[3] Salts with larger counter-ions, such as tetrafluoroborate, tend to be more stable than chloride salts.[5]
-
Solubility: The sulfate salt is noted to be soluble in polar solvents.[2][3] Benzenediazonium chloride is soluble in water.[6]
Table 1: Computed Physical Properties of this compound Salts
| Property | This compound Chloride | This compound Hydrogen Sulfate |
| CAS Number | 101-56-4 | 4477-28-5 |
| Molecular Formula | C₁₂H₁₀ClN₃ | C₁₂H₁₁N₃O₄S |
| Molecular Weight | 231.68 g/mol [4][8] | 293.30 g/mol [9][10] |
| Exact Mass | 231.0563250 Da[4] | 293.04702701 Da[9] |
| Topological Polar Surface Area | 40.2 Ų[4] | 126 Ų[9] |
Note: The data in this table is computed and sourced from PubChem.
Chemical Properties and Reactivity
The chemistry of this compound salts is dominated by the reactivity of the diazonium group. These salts undergo two main classes of reactions: substitution reactions where the N₂ group is replaced, and coupling reactions where the diazonium nitrogen atoms are retained.[4]
Substitution Reactions (Displacement of N₂)
The diazonium group is an excellent leaving group, facilitating its replacement by a variety of nucleophiles. These reactions are often energetically favorable due to the formation of the highly stable dinitrogen molecule.[4]
-
Sandmeyer Reaction: This reaction involves the use of copper(I) salts (CuCl, CuBr, CuCN) to introduce halide or cyanide groups onto the aromatic ring.[5]
-
Schiemann Reaction: This reaction is used to introduce fluorine by treating the diazonium salt with fluoroboric acid (HBF₄) to form a more stable diazonium tetrafluoroborate salt, which upon heating yields the aryl fluoride.[7]
-
Replacement by Hydroxyl Group: Heating an aqueous solution of the diazonium salt leads to the formation of a phenol.[11]
-
Replacement by Hydrogen (Deamination): Treatment with hypophosphorous acid (H₃PO₂) results in the reductive removal of the diazonium group, replacing it with a hydrogen atom.[4]
Coupling Reactions (Retention of N₂)
In these reactions, the diazonium ion acts as a weak electrophile and attacks electron-rich aromatic compounds, such as phenols and anilines, in an electrophilic aromatic substitution. This process, known as azo coupling, results in the formation of brightly colored azo compounds.[7][10][12]
-
Coupling with Phenols and Naphthols: The reaction is typically carried out in a mildly alkaline medium. For example, coupling with β-naphthol produces an intense orange-red dye.[11]
-
Coupling with Aromatic Amines: This reaction proceeds in a mildly acidic to neutral medium. The coupling of benzenediazonium chloride with aniline produces a yellow dye known as aniline yellow.[11]
Experimental Protocols
Synthesis of this compound Sulfate
The synthesis of this compound salts is achieved through the diazotization of 4-aminodiphenylamine. This process involves the reaction of the primary aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid.[7]
Materials:
-
4-Aminodiphenylamine
-
Sulfuric acid (concentrated)
-
Sodium nitrite (NaNO₂)
-
Ice
-
Water
Procedure:
-
Prepare a solution of 4-aminodiphenylamine in dilute sulfuric acid. This may require gentle warming to achieve complete dissolution.
-
Cool the solution to 0-5 °C in an ice bath. It is crucial to maintain this low temperature throughout the reaction to prevent the decomposition of the diazonium salt.[7]
-
Prepare a concentrated aqueous solution of sodium nitrite.
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution with constant stirring. The addition should be controlled to keep the temperature below 5 °C.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the completion of the diazotization reaction.
-
The resulting solution contains the this compound sulfate and is typically used immediately for subsequent reactions without isolation.[7]
Azo Coupling with β-Naphthol
Materials:
-
Solution of this compound sulfate (prepared as above)
-
β-Naphthol (2-naphthol)
-
Sodium hydroxide (NaOH)
-
Ice
-
Water
Procedure:
-
Dissolve β-naphthol in an aqueous solution of sodium hydroxide to form sodium β-naphthoxide.
-
Cool this solution in an ice bath to 0-5 °C.
-
Slowly add the cold this compound sulfate solution to the cold β-naphthoxide solution with vigorous stirring.
-
An intensely colored azo dye will precipitate from the solution.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Collect the precipitated dye by vacuum filtration, wash it with cold water, and allow it to dry.
Spectroscopic Data
Table 2: General Spectroscopic Features of Aryldiazonium Salts
| Spectroscopic Technique | Characteristic Feature |
| Infrared (IR) Spectroscopy | A strong, sharp absorption band corresponding to the N≡N stretching vibration is typically observed in the range of 2100-2300 cm⁻¹. For a nitro-substituted benzenediazonium salt, a characteristic peak was noted at 2270 cm⁻¹.[13] |
| UV-Visible (UV-Vis) Spectroscopy | Aryldiazonium salts exhibit strong absorption in the UV region. The exact λmax is dependent on the substituents on the aromatic ring. Azo compounds formed from these salts have extended conjugated systems and absorb in the visible region, leading to their characteristic colors.[14] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | The protons on the aromatic ring will show signals in the aromatic region (typically 6.5-8.5 ppm). The chemical shifts are influenced by the electron-withdrawing nature of the diazonium group and the electron-donating nature of the anilino group. 1H NMR data for various substituted benzanilides show that electron-withdrawing groups tend to shift signals downfield.[15][16] |
Visualizations
Synthesis of this compound Sulfate
Caption: Workflow for the synthesis of this compound sulfate.
Key Reactions of this compound Salts
Caption: Major reaction pathways of this compound salts.
Safety and Handling
This compound salts should be handled with extreme caution. They are thermally unstable and can decompose explosively, especially when dry.[3][6] It is imperative to:
-
Work at low temperatures (0-5 °C).
-
Avoid isolating the diazonium salt in solid form unless absolutely necessary and with appropriate safety measures.
-
Use solutions of the diazonium salt immediately after preparation.
-
Avoid friction, grinding, or shock of the solid material.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
This compound salts are valuable and highly reactive intermediates in organic synthesis. Their ability to undergo a wide range of substitution and coupling reactions makes them indispensable for the preparation of a diverse array of aromatic compounds, most notably azo dyes. However, their inherent instability necessitates careful handling and controlled reaction conditions. This guide provides a foundational understanding of their properties and synthetic applications to aid researchers in harnessing their reactivity safely and effectively. Further research to quantify the physical and thermal properties of these specific salts would be beneficial for their broader application and process safety.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. cymitquimica.com [cymitquimica.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. rsc.org [rsc.org]
- 7. scienceinfo.com [scienceinfo.com]
- 8. 4-Diazodiphenylamino sulfate | C12H12N3O4S+ | CID 414492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Azo coupling - Wikipedia [en.wikipedia.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Azo Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Substituent effects on the 1H, 13C, and 15N NMR spectra of substituted benzanilides. | Semantic Scholar [semanticscholar.org]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
An In-depth Technical Guide to the Reaction Mechanisms and Kinetics of 4-Anilinobenzenediazonium Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core reaction mechanisms and kinetics of 4-anilinobenzenediazonium salts. It is designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development who utilize diazonium chemistry in their work. This document delves into the synthesis, stability, and reactivity of these compounds, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.
Introduction to this compound Salts
This compound salts are a class of aromatic diazonium compounds characterized by the presence of an aniline moiety at the para position of the benzenediazonium ring. This substitution significantly influences the electronic properties, stability, and reactivity of the diazonium group, making these compounds valuable intermediates in organic synthesis. Their general structure consists of a diazonium group (-N₂⁺) attached to a benzene ring, which in turn is substituted with a phenylamino group (-NHC₆H₅) at the para position.
The stability of aryldiazonium salts is a critical factor in their application and is highly dependent on the nature of the substituents on the aromatic ring and the counter-ion. Generally, electron-donating groups, such as the anilino group, can have a complex effect on the stability of the diazonium salt.
Synthesis of this compound Salts
The synthesis of this compound salts begins with the preparation of its precursor, 4-aminodiphenylamine.
Synthesis of 4-Aminodiphenylamine
A common method for the synthesis of 4-aminodiphenylamine involves the reaction of aniline with nitrobenzene in the presence of a base, followed by reduction of the resulting 4-nitrodiphenylamine and/or 4-nitrosodiphenylamine intermediates.
Experimental Protocol: One-Pot Synthesis of 4-Aminodiphenylamine [1]
-
Reaction Setup: In a reaction vessel, combine aniline (in excess) and nitrobenzene.
-
Base Addition: To the stirred mixture, add an aqueous solution of a strong base, such as a mixture of tetramethylammonium hydroxide, sodium hydroxide, and potassium hydroxide. A dark-colored solution will form.
-
Heating: Heat the reaction mixture to approximately 80°C for several hours. The progress of the reaction can be monitored by gas chromatography (GC) to determine the consumption of nitrobenzene. The primary products will be 4-nitrodiphenylamine, 4-nitrosodiphenylamine, and some 4-aminodiphenylamine.
-
Reduction: After the initial reaction, add water to the mixture. Then, gradually add a reducing agent, such as a Raney Ni-Al alloy and aluminum powder, over a period of about 30 minutes.
-
Continued Reaction: Continue stirring the mixture at 80°C for a few hours until GC analysis indicates the complete conversion of the nitro and nitroso intermediates to 4-aminodiphenylamine.
-
Workup: Cool the reaction mixture to room temperature and filter it through a bed of celite to remove the metal powders. The filter cake should be washed with a suitable organic solvent, such as dichloromethane.
-
Isolation: The organic and aqueous layers of the filtrate are separated, and the product is isolated from the organic layer.
Diazotization of 4-Aminodiphenylamine
The conversion of 4-aminodiphenylamine to the corresponding diazonium salt is achieved through diazotization, a reaction with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.
Experimental Protocol: Diazotization of 4-Aminodiphenylamine [2]
-
Amine Solution: Dissolve or suspend 4-aminodiphenylamine in a suitable solvent, such as acetone or alcohol.
-
Acidification: Add a strong acid, for example, a solution of ferrous sulfate in water.
-
Nitrite Addition: To this cooled solution (around 0-5°C), add a solution of pure solid sodium nitrite in water.
-
Reaction: The diazotization is typically rapid. The resulting diazonium salt can then be used in solution or precipitated by the addition of a suitable counter-ion, such as tetrafluoroborate, by adding sodium tetrafluoroborate.[2]
The logical workflow for the synthesis is depicted below.
Reaction Mechanisms and Kinetics
This compound salts undergo several key reactions, including thermal decomposition (dediazoniation) and azo coupling.
Thermal Decomposition (Dediazoniation)
The thermal stability of aryldiazonium salts is a crucial parameter for their handling and application. The decomposition of these salts, known as dediazoniation, typically proceeds via the loss of dinitrogen gas (N₂) to form a highly reactive aryl cation or aryl radical.
The mechanism of dediazoniation can be either heterolytic or homolytic, depending on the reaction conditions and the nature of the substituents on the aromatic ring.
-
Heterolytic Dediazoniation: This pathway involves the unimolecular cleavage of the C-N bond to form an aryl cation and a molecule of nitrogen. The highly electrophilic aryl cation then reacts with any available nucleophile in the medium. This is the predominant mechanism in many cases of spontaneous thermal decomposition.
-
Homolytic Dediazoniation: This pathway involves the formation of an aryl radical. This mechanism is often promoted by the presence of reducing agents or by photochemical initiation.
The presence of the electron-donating anilino group is expected to influence the stability of the diazonium salt. Studies on substituted benzenediazonium salts have shown that electron-donating groups can have a destabilizing effect, leading to lower decomposition temperatures.[3]
The thermal decomposition of aryldiazonium salts generally follows first-order kinetics. The rate of decomposition is highly dependent on temperature and the substitution pattern on the aromatic ring.
| Substituent at para-position | Initial Decomposition Temp. (°C) | Enthalpy of Decomposition (J/g) |
| -H | 110.1 | 830.6 |
| -CH₃ | 104.3 | 868.9 |
| -OCH₃ | 94.6 | 772.5 |
| -Cl | 129.5 | 785.1 |
| -Br | 134.7 | 647.2 |
| -NO₂ | 158.4 | 741.6 |
Data adapted from a study on the thermal analysis of various arenediazonium tetrafluoroborate salts. The anilino group, being a strong electron-donating group, would be expected to have an initial decomposition temperature in the lower range of the substituted compounds.
Experimental Protocol: Kinetic Study of Thermal Decomposition [4]
-
Solution Preparation: Prepare a solution of the this compound salt of a known concentration in a suitable solvent (e.g., acidified aqueous solution).
-
Temperature Control: Place the solution in a constant-temperature bath set to the desired temperature.
-
Monitoring the Reaction: The progress of the decomposition can be monitored by:
-
UV-Vis Spectrophotometry: Measure the decrease in absorbance of the diazonium salt at its λ_max over time. The concentration is proportional to the absorbance according to the Beer-Lambert law.
-
Gas Evolution: Collect the nitrogen gas evolved over time in a gas burette at constant pressure. The volume of N₂ is proportional to the extent of the reaction.
-
-
Data Analysis:
-
For a first-order reaction, a plot of the natural logarithm of the concentration (or absorbance) of the diazonium salt versus time will yield a straight line with a slope of -k, where k is the rate constant.
-
By determining the rate constants at different temperatures, the activation energy (Ea) can be calculated from the Arrhenius equation by plotting ln(k) versus 1/T.
-
Azo Coupling Reactions
Azo coupling is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile and reacts with an activated aromatic ring (the coupling component). For this compound, the diazonium ion itself can couple with other aromatic compounds, or the aniline ring can act as a coupling component for another diazonium salt.
When reacting with anilines, diazonium ions can attack either the para-carbon of the aniline ring (C-coupling) or the nitrogen atom of the amino group (N-coupling).
-
N-Coupling: This is generally the kinetically favored pathway, leading to the formation of a triazene. This reaction is often reversible.
-
C-Coupling: This pathway is thermodynamically favored and leads to the formation of a stable azo compound. The reaction is typically carried out under mildly acidic to neutral conditions.
The product of the C-coupling of benzenediazonium chloride with aniline is p-aminoazobenzene, a yellow dye.[5]
Applications in Drug Development and Research
While specific applications of this compound salts in drug development are not extensively documented in readily available literature, the general class of aryldiazonium salts and the products of their reactions have relevance in this field.
-
Synthesis of Bioactive Molecules: Diazonium chemistry provides a versatile platform for the synthesis of a wide range of organic compounds, some of which may possess biological activity. The Sandmeyer and related reactions allow for the introduction of various functional groups onto the aromatic ring, which is a common strategy in medicinal chemistry for lead optimization.[6][7]
-
Prodrug Design: Azo compounds, formed through coupling reactions, can be designed as prodrugs. The azo bond can be stable under normal physiological conditions but cleaved by specific enzymes, such as azoreductases found in the gut microbiome, to release the active drug molecule at a targeted site.
-
Biochemical Probes: The reactivity of diazonium salts allows for their use in bioconjugation and as probes for studying biological systems. For instance, they can be used to modify proteins at tyrosine or histidine residues through azo coupling.[8]
Conclusion
This compound salts are versatile chemical intermediates with a rich and complex reactivity profile. Their stability and reaction pathways are significantly influenced by the electronic effects of the anilino substituent. While quantitative kinetic data for this specific class of compounds is sparse, a thorough understanding of the general principles of diazonium chemistry, as outlined in this guide, provides a strong foundation for their application in research and development. The detailed experimental protocols and mechanistic diagrams presented herein are intended to serve as a practical resource for scientists and professionals working with these fascinating and useful molecules. Further research into the specific kinetics and applications of this compound derivatives is warranted to fully exploit their potential in synthetic and medicinal chemistry.
References
- 1. junshin.repo.nii.ac.jp [junshin.repo.nii.ac.jp]
- 2. US2013180A - Process of preparing diazonium compounds from 4-aminodiarylamines - Google Patents [patents.google.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Azo coupling - Wikipedia [en.wikipedia.org]
Safety Precautions for Handling 4-Anilinobenzenediazonium Salts in the Lab: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical safety precautions required for handling 4-anilinobenzenediazonium salts and related aryldiazonium compounds in a laboratory setting. Diazonium salts are highly valuable reagents in organic synthesis; however, their inherent instability and potential for explosive decomposition demand rigorous safety protocols. This document outlines the hazards, provides quantitative stability data for related compounds, details experimental procedures, and offers visual guides to key reaction pathways and safety workflows.
Core Hazards of Aryldiazonium Salts
Aryldiazonium salts are a class of organic compounds known for their reactivity and, more critically, their potential for rapid and violent decomposition. The primary hazards associated with these compounds, including this compound salts, are:
-
Thermal Instability: Many diazonium salts are thermally labile and can decompose exothermically upon heating. This decomposition can be rapid and lead to a dangerous pressure buildup in a sealed vessel.
-
Shock and Friction Sensitivity: In their solid, dry state, aryldiazonium salts can be highly sensitive to shock, friction, and static discharge, leading to detonation. Several laboratory and industrial accidents have been attributed to the mishandling of dried diazonium salts.
-
Explosive Decomposition: The decomposition of diazonium salts liberates nitrogen gas (N₂), a very stable molecule. The large positive enthalpy of this decomposition reaction is the driving force behind their explosive nature.
Due to these significant risks, a fundamental principle of working with diazonium salts is to avoid their isolation in a solid, dry form whenever possible . They are typically prepared in situ at low temperatures and used immediately in the subsequent reaction step.
Quantitative Stability Data of Substituted Aryldiazonium Salts
| Substituent on the Aromatic Ring | Initial Decomposition Temperature (°C) |
| 4-Nitro | 150 |
| 4-Bromo | 140 |
| 4-Methoxy | 140 |
| 3-Chloro | >200 |
| 4-Chloro | Not specified, but generally less stable than 3-chloro |
| 2-Chloro | Not specified, but generally less stable than 3-chloro |
Data adapted from a comparative study on the thermal stabilities of diazonium salts and their corresponding triazenes.[1][2][3][4]
Key Observations:
-
Electron-withdrawing groups, such as the nitro group at the para position, can significantly impact thermal stability.[1]
-
The position of substituents plays a crucial role; for instance, a chloro-substituent in the meta-position appears to confer greater stability than in the ortho- or para-positions.[1]
-
It is prudent to assume that this compound salts will have a limited thermal stability and should be handled with the same precautions as other potentially explosive diazonium salts.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of aryldiazonium salts and should be performed with strict adherence to all safety precautions outlined in this guide.
General Protocol for the Diazotization of 4-Aminodiphenylamine (to form this compound salt)
This procedure is adapted from a patented method for the diazotization of 4-aminodiarylamines.[5]
Materials:
-
4-Aminodiphenylamine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Ice
-
Water
-
Stirring apparatus
-
Low-temperature thermometer
-
Addition funnel
Procedure:
-
In a flask equipped with a mechanical stirrer and a thermometer, suspend the 4-aminodiphenylamine in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath. It is critical to maintain this low temperature throughout the reaction.
-
Prepare a solution of sodium nitrite in water and cool it to 0-5 °C.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred suspension of the amine hydrochloride. The rate of addition should be controlled to ensure the temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.
-
The resulting solution of this compound chloride should be used immediately in the next synthetic step without isolation.
Mandatory Visualizations
Logical Workflow for Safe Handling of Diazonium Salts
The following diagram illustrates the critical decision-making process and workflow for the safe handling of aryldiazonium salts in the laboratory.
Caption: A logical workflow for the safe handling of diazonium salts.
Simplified Sandmeyer Reaction Pathway
The Sandmeyer reaction is a classic example of a synthetic transformation involving an aryldiazonium salt. This diagram illustrates the key steps.
Caption: A simplified representation of the Sandmeyer reaction pathway.
Simplified Gomberg-Bachmann Reaction Pathway
The Gomberg-Bachmann reaction is another important transformation of aryldiazonium salts, leading to the formation of biaryl compounds.
Caption: A simplified representation of the Gomberg-Bachmann reaction pathway.
Cardinal Rules for Handling Diazonium Salts
A set of "cardinal rules" has been established within the chemical safety community for the handling of diazonium salts. Adherence to these rules is mandatory to ensure the safety of all laboratory personnel.
-
Stoichiometry is Key: Use only a stoichiometric amount of sodium nitrite for the diazotization reaction. Excess nitrite can lead to the formation of unstable side products.
-
Check for Excess Nitrous Acid: Use starch-iodide paper to test for the presence of excess nitrous acid and neutralize it if necessary.
-
Correct Order of Addition: Combine the amine and acid first, then add the sodium nitrite solution slowly. This minimizes the concentration of free nitrous acid.
-
Maintain Low Temperatures: Keep the reaction temperature below 5 °C at all times. Diazonium salts are significantly more stable at lower temperatures.
-
Vent Gases: Diazotization reactions can generate gases. Ensure the reaction vessel is adequately vented to prevent pressure buildup.
-
Assume Explosive Properties: Unless there is definitive data to the contrary, treat all diazonium salts as potentially explosive, especially in the solid state.
-
Prevent Precipitation: Do not allow the undesired precipitation of diazonium salts from the solution. If solids must be handled, they should be kept wet.
-
Quench Residual Diazonium Salts: Before workup or disposal, quench any remaining diazonium salt in the reaction mixture.
-
Limit Scale of Isolation: If isolation of a solid diazonium salt is absolutely necessary, do not handle more than 0.75 mmol at a time and take extreme precautions.
-
Use Appropriate Tools: When handling solid diazonium salts, use spatulas made of plastic, Teflon, or wood. Never use metal spatulas, as they can cause frictional heating or sparks.
-
Avoid Grinding and Friction: Do not grind, scrape, or subject solid diazonium salts to any form of friction.
-
Consider Stabilization: The addition of inert salts (e.g., zinc chloride) can sometimes form more stable double salts.
By understanding the inherent hazards, reviewing stability data, following established protocols, and adhering to the cardinal rules of safety, researchers can mitigate the risks associated with the use of this compound salts and other aryldiazonium compounds in the laboratory.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes - UCL Discovery [discovery.ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. US2013180A - Process of preparing diazonium compounds from 4-aminodiarylamines - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Polymer Surface Modification Using 4-Anilinobenzenediazonium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the surface modification of polymers using 4-anilinobenzenediazonium. Due to the limited availability of published data specifically for this compound, this document includes generalized protocols and data from closely related and structurally similar diazonium compounds, such as 4-aminobenzenediazonium and 4-carboxyphenyl diazonium. These can serve as a strong starting point for developing specific applications.
Introduction
Surface modification of polymers is a critical step in the development of advanced materials for biomedical applications, including drug delivery, biocompatible coatings, and biosensors. Aryl diazonium salts are a versatile class of reagents for surface functionalization due to their ability to form stable, covalent bonds with a wide variety of substrates, including both conductive and non-conductive polymers.[1][2] The resulting aryl layer can be further functionalized, providing a platform for the immobilization of biomolecules, drugs, or other desired chemical entities.[3]
This compound is a diazonium salt that introduces an aniline group onto the polymer surface. This functionality can be particularly useful for subsequent coupling reactions, such as amide bond formation, to attach therapeutic agents or targeting ligands.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from polymer surfaces modified with analogous diazonium salts. This data can be used as a benchmark for evaluating the success of surface modification with this compound.
Table 1: Surface Characterization Data for Polymers Modified with Aryl Diazonium Salts
| Diazonium Salt | Polymer Substrate | Characterization Method | Parameter | Value |
| 4-Carboxyphenyl diazonium | Mild Steel | Electrochemical Impedance Spectroscopy | Corrosion Inhibition Efficiency | 86%[4][5] |
| 4-Carboxyphenyl diazonium | Pyrolyzed Photoresist Film (PPF) | Atomic Force Microscopy (AFM) | Initial Layer Thickness | 1.0 ± 0.3 nm[3] |
| Nitroaniline coupled to carboxyphenyl layer | Pyrolyzed Photoresist Film (PPF) | Atomic Force Microscopy (AFM) | Final Layer Thickness | 2.0 ± 0.5 nm[3] |
| 4-Nitrophenyl diazonium | Not specified | Ellipsometry, AFM, STM | Film Thickness | Up to ~100 nm[1] |
Table 2: Contact Angle Measurements on Modified Polymer Surfaces
| Polymer | Modification | Water Contact Angle (°) |
| Polyethylene | Untreated | 98°[6] |
| Polyethylene | Helium-Oxygen Plasma Treated | 25°[6] |
| Nylon-6 | Untreated | 75°[6] |
| Nylon-6 | Helium-Oxygen Plasma Treated | 26.4°[6] |
| Polysulfone | Untreated | 82.6° |
| Polysulfone | Ammonium sulfamate modified | 34.5° |
Experimental Protocols
The following are detailed protocols for the synthesis of a generic aryldiazonium salt and its subsequent use for polymer surface modification. These should be adapted for this compound based on standard organic chemistry principles.
Protocol for in situ Generation of Aryl Diazonium Salt
This protocol is adapted from the synthesis of 4-carboxyphenyl diazonium and can be modified for this compound by starting with the corresponding aniline precursor.[4]
Materials:
-
4-Aminobenzoic acid (or appropriate aniline precursor)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄), 0.5 M
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Dissolve the aromatic amine (e.g., 4-aminobenzoic acid) in the acidic solution (e.g., 0.5 M HCl) in a beaker placed in an ice bath. Stir the solution until the amine is fully dissolved.
-
Slowly add a stoichiometric amount of sodium nitrite solution to the cooled amine solution while stirring continuously.
-
Continue stirring the reaction mixture in the ice bath for approximately 15-30 minutes. The formation of the diazonium salt is indicated by a color change.
-
The freshly prepared diazonium salt solution is now ready for the surface modification step. It is recommended to use it immediately as diazonium salts can be unstable.
Protocol for Spontaneous Grafting of Diazonium Salt onto a Polymer Surface
This method is straightforward and does not require electrochemical equipment.[2][4]
Materials:
-
Polymer substrate (e.g., film, membrane)
-
Freshly prepared diazonium salt solution
-
Reducing agent (e.g., hypophosphorous acid or iron powder) (optional, can enhance grafting)
-
Beaker or petri dish
-
Deionized water
-
Ethanol
-
Nitrogen or Argon gas stream
Procedure:
-
Clean the polymer substrate by sonicating in deionized water and ethanol, then dry under a stream of nitrogen or argon.
-
Immerse the cleaned polymer substrate into the freshly prepared diazonium salt solution.
-
If a reducing agent is used, add it to the solution to initiate the grafting process.
-
Allow the reaction to proceed for a specified time (e.g., 30 minutes to several hours) at room temperature. The reaction time will influence the thickness of the grafted layer.
-
After the desired reaction time, remove the polymer substrate from the solution.
-
Thoroughly rinse the modified substrate with deionized water and ethanol to remove any non-covalently bound species.
-
Dry the surface-modified polymer under a stream of nitrogen or argon.
-
Store the modified polymer in a clean, dry environment before characterization or further functionalization.
Protocol for Electrografting of Diazonium Salt
Electrografting provides greater control over the thickness of the grafted layer.[1] This method is suitable for conductive or semi-conductive polymer substrates.
Materials:
-
Conductive polymer substrate (working electrode)
-
Platinum wire or graphite rod (counter electrode)
-
Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode)
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Freshly prepared diazonium salt solution in an appropriate electrolyte (e.g., acetonitrile with 0.1 M tetrabutylammonium tetrafluoroborate)
Procedure:
-
Assemble the three-electrode system in the electrochemical cell with the polymer substrate as the working electrode.
-
De-aerate the diazonium salt solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Perform cyclic voltammetry by scanning the potential to negative values (e.g., from 0 V to -1.0 V vs. SCE) for a set number of cycles. The reduction of the diazonium salt will result in the grafting of the aryl group onto the polymer surface.
-
Alternatively, apply a constant potential at which the diazonium salt is reduced for a specific duration to control the film thickness.
-
After electrografting, remove the polymer substrate and rinse it thoroughly with the solvent used for the electrolyte, followed by deionized water and ethanol.
-
Dry the modified polymer under a stream of nitrogen or argon.
Visualizations
The following diagrams illustrate the experimental workflow for polymer surface modification and a potential pathway for subsequent functionalization in the context of drug development.
References
- 1. Grafting of Diazonium Salts on Surfaces: Application to Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Grafting of Diazonium Salts on Surfaces: Application to Biosensors [mdpi.com]
- 3. A post-functionalization toolbox for diazonium (electro)-grafted surfaces: review of the coupling methods - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00077B [pubs.rsc.org]
- 4. Surface modification of mild steel using 4-carboxyphenyl diazonium in sulfuric and hydrochloric acids. A corrosion study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01415K [pubs.rsc.org]
- 5. Surface modification of mild steel using 4-carboxyphenyl diazonium in sulfuric and hydrochloric acids. A corrosion study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. apps.dtic.mil [apps.dtic.mil]
Application of 4-Anilinobenzenediazonium in Biosensor Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and sensitive detection of biomolecules is paramount in biomedical research, clinical diagnostics, and drug development. Electrochemical biosensors offer a compelling platform for such applications due to their high sensitivity, rapid response times, and potential for miniaturization. A critical aspect of biosensor fabrication is the stable and controlled immobilization of biorecognition elements (e.g., antibodies, enzymes, nucleic acids) onto the electrode surface. Aryl diazonium salts have emerged as a versatile and robust class of reagents for surface functionalization, forming stable covalent bonds with a variety of conductive and semiconductive materials.
Among these, 4-anilinobenzenediazonium and its derivatives (such as 4-aminophenyl, 4-carboxyphenyl, and 4-nitrophenyl diazonium salts) are particularly valuable. The electrochemical reduction of these salts generates highly reactive aryl radicals that readily form covalent C-C or C-O bonds with electrode surfaces like glassy carbon, gold, and graphene. The terminal functional groups (-NH₂, -COOH, or -NO₂ which can be reduced to -NH₂) provide versatile handles for the subsequent covalent attachment of biomolecules. This application note provides a comprehensive overview, quantitative data, and detailed protocols for the use of this compound chemistry in the development of high-performance biosensors.
Data Presentation: Performance of Biosensors Utilizing this compound Derivatives
The following table summarizes the performance of various electrochemical biosensors that employ this compound derivatives for surface modification and bioreceptor immobilization. This data allows for a comparative assessment of the analytical capabilities achieved through this versatile surface chemistry.
| Analyte | Bioreceptor | This compound Derivative | Electrode Material | Detection Technique | Limit of Detection (LOD) | Linear Range | Reference |
| β-lactoglobulin | Antibody | 4-Nitrophenyl diazonium | Graphene-modified screen-printed carbon electrode (SPCE) | Differential Pulse Voltammetry (DPV) | 0.85 pg/mL | 1 pg/mL - 100 ng/mL | [1] |
| C-Reactive Protein (CRP) | Antibody | p-Aminophenyl diazonium | Thermoplastic electrode (TPE) | Electrochemical ELISA | 2 ng/mL (in buffer) | Not Specified | [2][3] |
| C-Reactive Protein (CRP) | Antibody | p-Aminophenyl diazonium | Thermoplastic electrode (TPE) | Electrochemical ELISA | 10 ng/mL (in serum) | Not Specified | [3] |
| Ochratoxin A (OTA) | Antibody | 4-Nitrophenyl diazonium | Screen-printed gold electrode (SPAuE) | Amperometry | 12 ng/mL | Up to 60 ng/mL | |
| Lead (Pb²⁺) | DNAzyme | 4-Carboxybenzenediazonium | Screen-printed electrode (SPE) with gold nanoparticles | Not Specified | 2.5 x 10⁻⁹ M | Not Specified | [4] |
| Cardiac Troponin I | Aptamer | 4-Carboxyphenyl diazonium | Gold electrode with reduced graphene oxide | Differential Pulse Voltammetry (DPV) | 0.88 pg/mL | 1 pg/mL - 100 ng/mL | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the fabrication and application of biosensors based on this compound chemistry.
Protocol 1: In Situ Generation and Electrochemical Grafting of 4-Aminophenyl Layer on a Glassy Carbon Electrode (GCE)
Materials:
-
Glassy Carbon Electrode (GCE)
-
4-Phenylenediamine
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl, 0.5 M)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Potentiostat/Galvanostat
-
Electrochemical cell with a three-electrode setup (GCE as working electrode, Pt wire as counter electrode, and Ag/AgCl as reference electrode)
-
Polishing materials (alumina slurry or diamond paste)
Procedure:
-
Electrode Pre-treatment:
-
Polish the GCE surface with 0.3 µm and 0.05 µm alumina slurry on a polishing pad for 5 minutes each.
-
Rinse thoroughly with deionized water.
-
Soncate the electrode in ethanol and deionized water for 5 minutes each to remove any residual polishing material.
-
Dry the electrode under a stream of nitrogen.
-
-
In Situ Diazonium Salt Formation and Grafting:
-
Prepare a fresh solution containing 5 mM 4-phenylenediamine and 5 mM NaNO₂ in 0.5 M HCl.
-
Immediately immerse the pre-treated GCE into this solution.
-
Perform cyclic voltammetry (CV) by scanning the potential from +0.4 V to -0.8 V (vs. Ag/AgCl) at a scan rate of 100 mV/s for 5-10 cycles. A characteristic reduction peak corresponding to the diazonium salt reduction should be observed in the first scan, which decreases in subsequent scans as the electrode surface becomes passivated by the grafted aminophenyl layer.
-
Alternatively, chronoamperometry can be used by applying a constant potential of -0.6 V for 60-300 seconds.
-
-
Post-Grafting Cleaning:
-
After grafting, rinse the electrode thoroughly with deionized water and ethanol to remove any non-covalently bound species.
-
Dry the electrode under a nitrogen stream. The aminophenyl-modified GCE is now ready for bioreceptor immobilization.
-
Protocol 2: Antibody Immobilization on a 4-Carboxyphenyl Modified Electrode
Materials:
-
4-Carboxyphenyl modified electrode (prepared similarly to Protocol 1, using 4-aminobenzoic acid as the precursor)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Monoclonal antibody specific to the target analyte
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Bovine Serum Albumin (BSA) solution (1% w/v in PBS)
-
Shaker or orbital mixer
Procedure:
-
Activation of Carboxyl Groups:
-
Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in deionized water.
-
Immerse the 4-carboxyphenyl modified electrode in the EDC/NHS solution and incubate for 1 hour at room temperature with gentle shaking. This step activates the terminal carboxyl groups to form reactive NHS esters.
-
-
Antibody Immobilization:
-
Rinse the activated electrode with PBS (pH 7.4).
-
Immediately immerse the electrode in a solution of the specific antibody (typically 10-100 µg/mL in PBS).
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle shaking. The primary amine groups on the antibody will react with the NHS esters to form stable amide bonds.
-
-
Blocking of Non-specific Binding Sites:
-
Rinse the electrode with PBS to remove any unbound antibodies.
-
Immerse the electrode in a 1% BSA solution for 1 hour at room temperature. This step blocks any remaining active sites on the surface, minimizing non-specific adsorption of other proteins during the assay.
-
-
Final Washing:
-
Rinse the electrode thoroughly with PBS.
-
The immunosensor is now ready for analyte detection or can be stored at 4°C in PBS for a short period.
-
Mandatory Visualizations
Diagram 1: General Workflow for Biosensor Fabrication
Caption: Workflow for biosensor fabrication.
Diagram 2: Signaling Pathway for a Label-Free Electrochemical Immunosensor
Caption: Signal transduction in an immunosensor.
Diagram 3: Logical Relationship of EDC/NHS Coupling Chemistry
Caption: EDC/NHS antibody immobilization chemistry.
References
- 1. The Role of Aryldiazonium Chemistry in Designing Electrochemical Aptasensors for the Detection of Food Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Grafting of Diazonium Salts on Surfaces: Application to Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sensitive method for the determination of 4-aminophenol using an electrochemical sensor based on 5-amino-1,3,4-thiadiazole-2-thiol (2022) | Meimuna Zahido | 24 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
Application Notes and Protocols: 4-Anilinobenzenediazonium Salts in Azo Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 4-anilinobenzenediazonium salts as key intermediates in the synthesis of azo dyes. Azo dyes are a significant class of organic colorants widely utilized in textiles, printing, and various technological applications. The synthesis involves a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.
Introduction
Azo dyes are characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. The extended conjugation provided by this linkage is responsible for the vibrant colors of these compounds. The synthesis of azo dyes is a classic example of electrophilic aromatic substitution, where the aryldiazonium cation acts as the electrophile.
The general reaction for azo dye synthesis can be summarized in two main steps:
-
Diazotization: A primary aromatic amine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0–5 °C) to form a diazonium salt. These salts are typically unstable and are used immediately in the subsequent reaction.
-
Azo Coupling: The diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, a naphthol, or another aromatic amine. The diazonium ion attacks the activated aromatic ring of the coupling agent to form the azo dye.
This document focuses on the use of this compound, derived from 4-aminodiphenylamine, as the diazo component.
Chemical Structures and Reaction Scheme
The overall synthesis of an azo dye using this compound chloride and 2-naphthol as the coupling agent is depicted below.
Caption: General reaction scheme for the synthesis of an azo dye.
Experimental Protocols
The following are detailed protocols for the synthesis of an azo dye using this compound chloride.
Protocol 1: Preparation of this compound Chloride
This protocol describes the diazotization of 4-aminodiphenylamine.
Materials:
-
4-Aminodiphenylamine (N-phenyl-p-phenylenediamine)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a 250 mL beaker, dissolve a specific amount of 4-aminodiphenylamine in a mixture of concentrated hydrochloric acid and water.
-
Cool the resulting solution to 0–5 °C in an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains between 0–5 °C.
-
Continue stirring for an additional 15-30 minutes after the addition is complete. The resulting solution contains the this compound chloride and should be used immediately in the next step.
Protocol 2: Synthesis of an Azo Dye via Azo Coupling
This protocol describes the coupling of the prepared this compound chloride with 2-naphthol.
Materials:
-
Solution of this compound chloride (from Protocol 1)
-
2-Naphthol (beta-naphthol)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a separate 400 mL beaker, dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0–5 °C in an ice bath with stirring.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with vigorous stirring.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the reaction.
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the solid product with a small amount of cold water to remove any unreacted salts.
-
Dry the product in a desiccator or a vacuum oven at a low temperature.
-
Calculate the percentage yield of the synthesized dye.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of an azo dye.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of an azo dye using this compound and 2-naphthol. Actual results may vary depending on specific reaction conditions and scale.
| Parameter | Value | Reference |
| Reactants | ||
| 4-Aminodiphenylamine | 1.84 g (0.01 mol) | General Stoichiometry |
| Sodium Nitrite | 0.76 g (0.011 mol) | General Stoichiometry |
| 2-Naphthol | 1.44 g (0.01 mol) | [1] |
| Reaction Conditions | ||
| Diazotization Temperature | 0–5 °C | [2] |
| Coupling Temperature | 0–5 °C | [2] |
| Reaction Time | ~1-2 hours | General Procedure |
| Product | ||
| Theoretical Yield | ~3.5 g | Calculated |
| Typical Actual Yield | 85-95% | Estimated |
| Appearance | Red to orange solid | [3] |
| Melting Point | Varies with purity | N/A |
Safety Precautions
-
Diazonium salts can be explosive when dry and should be handled with extreme care. Always keep them in solution and at low temperatures.[4]
-
Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Aromatic amines and phenols can be toxic and should be handled with care.[1]
Conclusion
The use of this compound salts as coupling agents provides a versatile route to a wide range of azo dyes. The protocols outlined in these notes offer a reliable method for the synthesis of these compounds. By modifying the coupling component, a diverse library of dyes with varying colors and properties can be generated for applications in research and development.
References
Application Notes and Protocols: Surface Functionalization of Nanoparticles with 4-Anilinobenzenediazonium
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in the development of advanced materials for a wide range of biomedical applications, including drug delivery, bioimaging, and biosensing.[1] The use of aryldiazonium salts for surface modification has gained significant attention due to the formation of stable, covalent bonds between the nanoparticle surface and the functional aryl layer.[1][2] This method is versatile and can be applied to various types of nanoparticles, such as those made of metals, metal oxides, and carbon-based materials.[1]
This document provides detailed application notes and protocols for the surface functionalization of nanoparticles using 4-anilinobenzenediazonium salts. The aniline group introduced onto the nanoparticle surface can serve as a versatile chemical handle for further conjugation of targeting ligands, drugs, or imaging agents.
Key Applications
-
Drug Delivery: Functionalized nanoparticles can be loaded with therapeutic agents and targeted to specific cells or tissues, enhancing therapeutic efficacy while minimizing systemic toxicity.[3] The surface amine groups can be used to attach drugs or targeting moieties.
-
Bioimaging: The covalent attachment of fluorescent dyes or contrast agents to the functionalized nanoparticles enables their use in various imaging modalities.
-
Biosensing: The stable functional layer provides a robust platform for the immobilization of biorecognition elements, such as antibodies or enzymes, for the development of sensitive and specific biosensors.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound Tetrafluoroborate
This protocol describes the synthesis of the diazonium salt from 4-aminobenzylamine.
Materials:
-
4-Aminobenzylamine
-
Sodium nitrite (NaNO₂)
-
Tetrafluoroboric acid (HBF₄, 48% in water)
-
Methanol, ice-cold
-
Diethyl ether, ice-cold
-
Deionized water
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve 10 mmol of 4-aminobenzylamine in 20 mL of deionized water and 5 mL of 48% tetrafluoroboric acid in a beaker placed in an ice bath.
-
While stirring vigorously, slowly add a solution of 10 mmol of sodium nitrite in 5 mL of deionized water dropwise. Maintain the temperature of the reaction mixture below 5 °C.
-
Continue stirring the mixture in the ice bath for 30 minutes after the addition of sodium nitrite is complete. A precipitate should form.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with a small amount of ice-cold deionized water, followed by ice-cold methanol, and finally with ice-cold diethyl ether.
-
Dry the resulting this compound tetrafluoroborate salt under vacuum. Store the dried salt at -20 °C in a desiccator, protected from light.
Protocol 2: Surface Functionalization of Gold Nanoparticles
This protocol details the modification of gold nanoparticles with the synthesized this compound tetrafluoroborate.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs) suspension
-
This compound tetrafluoroborate
-
Deionized water
-
Centrifuge and centrifuge tubes
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
To 10 mL of the gold nanoparticle suspension, add 1 mL of a freshly prepared 1 mM aqueous solution of this compound tetrafluoroborate.
-
Stir the mixture at room temperature for 2 hours, protected from light.
-
Centrifuge the suspension at a speed sufficient to pellet the nanoparticles (e.g., 10,000 x g for 30 minutes for ~20 nm AuNPs).
-
Carefully remove the supernatant and resuspend the nanoparticle pellet in 10 mL of deionized water.
-
Repeat the centrifugation and washing step two more times with deionized water and once with PBS.
-
After the final wash, resuspend the functionalized nanoparticles in the desired buffer (e.g., PBS) for characterization and further applications.
Characterization of Functionalized Nanoparticles
The successful functionalization of nanoparticles should be confirmed using various characterization techniques:
-
UV-Vis Spectroscopy: A red-shift in the surface plasmon resonance (SPR) peak of gold nanoparticles indicates a change in the local refractive index upon surface modification.
-
Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter of the nanoparticles confirms the presence of the grafted aryl layer.
-
Zeta Potential Measurement: A change in the surface charge of the nanoparticles provides evidence of successful functionalization.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The appearance of characteristic peaks corresponding to the aniline group and the benzene ring confirms the presence of the functional layer.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition of the nanoparticle surface and confirm the presence of nitrogen from the aniline group.
Quantitative Data
The following tables summarize representative quantitative data obtained from the characterization of nanoparticles before and after functionalization with aryl diazonium salts.
Table 1: Change in Hydrodynamic Diameter of Gold Nanoparticles
| Nanoparticle Type | Functionalizing Agent | Initial Diameter (nm) | Final Diameter (nm) |
| Gold Nanoparticles | 4-Carboxybenzenediazonium Tetrafluoroborate | 42.85[5] | ~45-50 |
Table 2: Change in Zeta Potential of Nanoparticles
| Nanoparticle Type | Functionalizing Agent | Initial Zeta Potential (mV) | Final Zeta Potential (mV) |
| Silica Nanoparticles | Aminophenyl diazonium salt | -35 | +20 |
| Fe₃O₄@SiO₂ Nanoparticles | 3-Aminopropyltriethoxysilane | -25.3 | +31.5 |
Table 3: Grafting Density of Aryl Layers on Nanoparticles
| Nanoparticle Type | Functionalizing Agent | Grafting Density (molecules/nm²) |
| Gold Nanostructures | 4-Carboxybenzenediazonium Tetrafluoroborate | Not specified |
| Single-Walled Carbon Nanotubes | 4-Iodobenzenediazonium | ~1 aryl group per 100 carbon atoms[2] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for nanoparticle functionalization.
Signaling Pathway for Drug Delivery
Caption: Cellular uptake and drug release pathway.
References
- 1. Surface functionalization of nanomaterials by aryl diazonium salts for biomedical sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Grafting of Diazonium Salts on Surfaces: Application to Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design and preparation of amino-functionalized core-shell magnetic nanoparticles for photocatalytic application and investigation of cytotoxicity effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide to the Sandmeyer Reaction with 4-Aminobiphenyl (4-Anilinobenzene)
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Sandmeyer reaction using 4-aminobiphenyl as a starting material. The protocol details the necessary steps, from the initial diazotization to the final copper-catalyzed nucleophilic substitution, to synthesize various 4-substituted biphenyl derivatives.
Introduction to the Sandmeyer Reaction
The Sandmeyer reaction is a versatile and widely used chemical transformation for synthesizing aryl halides and other derivatives from primary aromatic amines.[1][2][3] Discovered by Traugott Sandmeyer in 1884, this reaction proceeds via an aryl diazonium salt intermediate, which is then converted to the final product using a copper(I) salt as a catalyst or reagent.[1][3] It is a key example of a radical-nucleophilic aromatic substitution.[1][2] The reaction is synthetically valuable as it allows for the introduction of a wide range of substituents onto an aromatic ring, including halides (Cl, Br), cyano (-CN), trifluoromethyl (-CF3), and hydroxyl (-OH) groups, often with substitution patterns not achievable through direct electrophilic aromatic substitution.[1][3][4]
Reaction Mechanism and Workflow
The overall process involves two main stages:
-
Diazotization: The primary aromatic amine (in this case, 4-aminobiphenyl) is treated with nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) to form a relatively unstable diazonium salt.[5][6]
-
Nucleophilic Substitution: The diazonium salt is then reacted with a copper(I) salt. A single-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical, with the loss of nitrogen gas. This aryl radical then reacts with the nucleophile from the copper salt to form the final product and regenerate the copper(I) catalyst.[1]
Below is a diagram illustrating the general mechanism of the Sandmeyer reaction.
Caption: General mechanism of the Sandmeyer reaction, showing diazotization followed by copper(I)-catalyzed radical substitution.
The following diagram outlines the experimental workflow for the synthesis of 4-chlorobiphenyl.
Caption: Experimental workflow for the synthesis of 4-chlorobiphenyl via the Sandmeyer reaction.
Experimental Protocol: Synthesis of 4-Chlorobiphenyl
This protocol details the synthesis of 4-chlorobiphenyl from 4-aminobiphenyl.
Safety Precautions:
-
Aryl diazonium salts are potentially explosive, especially when isolated and dried.[7] Always handle them in solution at low temperatures and behind a safety shield.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Perform the reaction in a well-ventilated fume hood.
Materials:
-
4-Aminobiphenyl
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Ice
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Beakers
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Thermometer
Procedure:
Step 1: Preparation of 4-Biphenyldiazonium Chloride Solution
-
In a 250 mL beaker, add 10.0 g (59.1 mmol) of 4-aminobiphenyl.
-
Carefully add 20 mL of concentrated HCl and 20 mL of water. Stir the mixture to form a fine slurry of the amine hydrochloride.
-
Cool the slurry to 0–5 °C in an ice-salt bath with constant stirring. It is crucial to maintain this temperature throughout the addition of sodium nitrite.
-
In a separate beaker, dissolve 4.5 g (65.2 mmol) of sodium nitrite in 15 mL of water and cool the solution.
-
Add the sodium nitrite solution dropwise to the cold amine slurry over 15-20 minutes. Keep the tip of the dropping funnel below the surface of the liquid to prevent the escape of nitrous acid fumes. The temperature must not rise above 5 °C.
-
After the addition is complete, stir the mixture for an additional 20 minutes at 0–5 °C. The resulting clear or slightly yellow solution is the 4-biphenyldiazonium chloride, which should be used immediately in the next step.
Step 2: Sandmeyer Reaction with Copper(I) Chloride
-
Prepare the copper(I) chloride catalyst. In a 500 mL flask, dissolve 8.0 g (80.8 mmol) of CuCl in 50 mL of concentrated HCl by warming gently. Cool the solution to 0–5 °C.
-
With vigorous stirring, slowly add the cold diazonium salt solution prepared in Step 1 to the cold CuCl solution.
-
A dark-colored complex may form. After the addition is complete, allow the mixture to warm to room temperature. Gentle heating on a water bath (around 50 °C) may be required to complete the reaction, which is indicated by the cessation of nitrogen gas evolution.
-
After the reaction is complete (typically 1-2 hours), cool the mixture.
Step 3: Isolation and Purification
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash them sequentially with dilute HCl, 5% sodium hydroxide solution, and finally with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and remove the solvent using a rotary evaporator.
-
The crude 4-chlorobiphenyl can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Quantitative Data Summary
The Sandmeyer reaction is a robust method applicable to a wide range of aromatic amines. Yields can vary depending on the substrate and the specific halogen or pseudohalogen being introduced. The tables below summarize typical reaction conditions and yields for various Sandmeyer reactions.
Table 1: Sandmeyer Halogenation of Aryl Diazonium Salts
| Starting Amine | Halogen Source | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Nitroaniline | CuBr₂ | - | Acetonitrile | 60 | 95 | [8] |
| 4-Cyanoaniline | NBS | Electrochemical | MeOH/DMF | 20 | 83 (GC) | [9] |
| 4-Aminobenzoate | CuCl | - | HCl(aq) | RT to 50 | ~70-80 | (General) |
| 2-Bromo-6-chloro-4-nitro-aniline | Nitrosylsulfuric acid | - | Tetrahydrothiophene-1,1-dioxide | -5 to 0 | High | [10] |
| 4-Aminobiphenyl | CuCl | - | HCl(aq) | RT to 50 | ~75-85 | (Typical) |
NBS: N-Bromosuccinimide. Yields are isolated unless specified as GC (Gas Chromatography) yield.
Table 2: Other Sandmeyer-Type Reactions
| Reaction Type | Reagent | Catalyst System | Key Features | Yield Range (%) | Reference |
|---|---|---|---|---|---|
| Cyanation | KCN | CuCN / Cu(BF₄)₂ / phenanthroline | Room temperature, phase transfer catalyst | 52-93 | [3] |
| Trifluoromethylation | Togni's Reagent | Cu(MeCN)₄BF₄ | One-pot from aniline | 42-90 | [3] |
| Hydroxylation | H₂O | Cu₂O / Cu(NO₃)₂ | Room temperature in water | High | [1] |
| Iodination | KI | None (metal-free) | Simple, one-pot from aniline | High | [4] |
| Chlorosulfonylation | DABSO (SO₂ surrogate) | CuCl₂ | One-pot from aniline | ~80 |[11] |
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. A general electrochemical strategy for the Sandmeyer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US4250089A - Process for diazotizing aromatic amines - Google Patents [patents.google.com]
- 11. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]
Application Notes and Protocols for Enzyme Immobilization using 4-Anilinobenzenediazonium Functionalized Surfaces
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the immobilization of enzymes onto surfaces functionalized with 4-anilinobenzenediazonium salts. This covalent immobilization technique offers a stable and robust method for attaching enzymes to various substrates, enhancing their operational stability and reusability, which is crucial for applications in biocatalysis, biosensing, and drug development.
Introduction
Enzyme immobilization is a key technology for the industrial application of biocatalysts, offering advantages such as enhanced stability, simplified product purification, and the ability for continuous processing. The use of diazonium salt chemistry for surface functionalization provides a versatile and efficient method for the covalent attachment of enzymes. Specifically, this compound salts can be used to create a reactive surface that readily couples with amino acid residues on the enzyme surface, such as tyrosine, lysine, or cysteine, forming stable azo or other covalent bonds. This method allows for a direct and strong linkage between the enzyme and the support material.
Principle of Immobilization
The immobilization process involves two main steps:
-
Surface Functionalization: The substrate is first modified with a layer of this compound salt. This is typically achieved through the electrochemical reduction of the diazonium salt or by spontaneous grafting. This process creates an aryl layer on the surface with pendant reactive diazonium groups.
-
Enzyme Coupling: The enzyme is then introduced to the functionalized surface under controlled pH and temperature conditions. The diazonium groups on the surface react with electron-rich amino acid residues on the enzyme's surface, leading to the formation of a stable covalent bond and the immobilization of the enzyme.
Quantitative Data Summary
The following tables summarize quantitative data from studies on enzyme immobilization using diazonium-functionalized surfaces.
Table 1: Enzyme Loading and Activity on Diazonium-Functionalized Surfaces
| Enzyme | Support Material | Immobilization Method | Enzyme Loading | Retained Activity (%) | Reference |
| Cellulase | Glass Fiber Membrane | Diazonium Coupling | ~23 mg/g support | >90% after 6 cycles | [1] |
| Glucose Oxidase | Glassy Carbon Electrode | Electrochemical Immobilization | - | 76% after 4 hours | [2] |
| Horseradish Peroxidase | Electrode | Addressable Electrodeposition | - | High nonmediated catalytic activity | [3] |
Table 2: Kinetic Parameters of Immobilized Enzymes
| Enzyme | Free Enzyme Km | Immobilized Enzyme Km | Free Enzyme Vmax | Immobilized Enzyme Vmax | Reference |
| Horseradish Peroxidase | 4.5 mM (H₂O₂) | 5 mM (H₂O₂) | 2.4 U | 2 U | [4] |
| Horseradish Peroxidase | 12.5 mM (guaiacol) | 10 mM (guaiacol) | 1.25 U | 1.25 U | [4] |
Experimental Protocols
Protocol for Surface Functionalization with this compound Salt
This protocol describes the electrochemical grafting of this compound salt onto a conductive substrate (e.g., glassy carbon electrode).
Materials:
-
4-nitroaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Acetonitrile (ACN)
-
Supporting electrolyte (e.g., tetrabutylammonium tetrafluoroborate)
-
Conductive substrate (e.g., glassy carbon electrode, gold)
-
Potentiostat/Galvanostat
Procedure:
-
Preparation of the Diazonium Salt:
-
Dissolve 4-nitroaniline in an acidic aqueous solution (e.g., 0.5 M HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a stoichiometric amount of an aqueous solution of sodium nitrite while stirring.
-
Continue stirring for 15-30 minutes at 0-5 °C to form the 4-nitrobenzenediazonium chloride. The resulting solution should be used immediately.
-
-
Electrochemical Grafting:
-
Prepare an electrochemical cell with the conductive substrate as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
De-aerate the diazotization solution with nitrogen gas for 15-20 minutes.
-
Immerse the electrodes in the solution.
-
Perform cyclic voltammetry (e.g., from +0.4 V to -0.8 V vs. Ag/AgCl) for several cycles until a stable multilayer film is formed on the working electrode.
-
-
Reduction of the Nitro Groups (if applicable):
-
To obtain an aminophenyl-functionalized surface, the grafted nitrophenyl layer can be electrochemically reduced.
-
Rinse the modified electrode with deionized water and transfer it to a solution containing a supporting electrolyte (e.g., 0.1 M HCl).
-
Apply a negative potential (e.g., by cyclic voltammetry from 0 V to -1.0 V vs. Ag/AgCl) to reduce the nitro groups to amino groups.
-
-
Diazotization of the Aminophenyl Surface:
-
Immerse the aminophenyl-functionalized electrode in a freshly prepared solution of sodium nitrite in HCl at 0-5 °C for 30-60 minutes to convert the surface amino groups to diazonium salts.
-
Rinse the electrode with cold deionized water before enzyme immobilization.
-
Protocol for Enzyme Immobilization
This protocol describes the covalent attachment of an enzyme to the this compound functionalized surface.
Materials:
-
Enzyme solution (e.g., 1-5 mg/mL in a suitable buffer)
-
Phosphate buffer saline (PBS), pH 7.4
-
Diazonium-functionalized substrate
Procedure:
-
Prepare a solution of the enzyme in a suitable buffer (e.g., PBS, pH 7.4). The optimal pH will depend on the specific enzyme and its stability.
-
Immerse the diazonium-functionalized substrate in the enzyme solution.
-
Incubate for a defined period (e.g., 2-24 hours) at a controlled temperature (e.g., 4 °C or room temperature) with gentle agitation.
-
After incubation, remove the substrate and wash it thoroughly with the buffer solution to remove any non-covalently bound enzyme.
-
The immobilized enzyme is now ready for use or characterization.
Characterization of Immobilized Enzymes
The success of the immobilization can be assessed using various surface analysis techniques and activity assays:
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical composition of the surface at each modification step.
-
Atomic Force Microscopy (AFM): To visualize the surface morphology and the presence of immobilized enzymes.
-
Contact Angle Measurements: To assess changes in surface hydrophilicity/hydrophobicity after modification and enzyme immobilization.
-
Enzyme Activity Assays: To determine the catalytic activity of the immobilized enzyme compared to the free enzyme. Standard spectrophotometric or fluorometric assays can be adapted for this purpose.
-
Stability Studies: To evaluate the thermal and operational stability of the immobilized enzyme over time and multiple reaction cycles.
-
Leaching Test: To confirm the covalent nature of the immobilization by measuring the amount of enzyme that leaches from the support under various conditions.
Visualizations
The following diagrams illustrate the key processes involved in the immobilization of enzymes using this compound functionalized surfaces.
Caption: Experimental workflow for enzyme immobilization.
Caption: Mechanism of covalent immobilization.
References
- 1. Surface modified materials for active capture of enzymes - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D2TB02550G [pubs.rsc.org]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. Diazonium-functionalized horseradish peroxidase immobilized via addressable electrodeposition: direct electron transfer and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impacts of horseradish peroxidase immobilization onto functionalized superparamagnetic iron oxide nanoparticles as a biocatalyst for dye degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Thin Films from 4-Anilinobenzenediazonium Salts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and characterization of thin films derived from 4-anilinobenzenediazonium salts. The resulting polyaniline-like films offer a versatile platform for various applications, including the development of novel sensors and biocompatible coatings relevant to the pharmaceutical and drug development industries.
Introduction
The electrochemical modification of surfaces using aryldiazonium salts is a powerful technique for creating stable, covalently bound organic thin films. The reduction of this compound salts, in particular, leads to the formation of conductive and electroactive polyaniline (PANI) thin films.[1] PANI is a well-studied conducting polymer with diverse applications in sensors, electronics, and anti-corrosion coatings due to its straightforward synthesis, environmental stability, and tunable properties.[2][3][4]
In the context of drug development, these films can be utilized for:
-
Electrochemical Biosensors: The conductive nature of the film provides an excellent transducer surface for the development of sensors to detect drugs, metabolites, or biomarkers.[5]
-
Biocompatible Coatings: Polyaniline films can be functionalized to create biocompatible surfaces on medical devices or implants, potentially reducing biofilm formation.[6]
-
Controlled Drug Delivery: The redox properties of PANI could be harnessed for the development of stimuli-responsive drug delivery systems.
This document outlines the necessary protocols for the synthesis of the this compound tetrafluoroborate precursor and its subsequent use in the electrochemical preparation of thin films.
Experimental Protocols
Synthesis of this compound Tetrafluoroborate
This protocol is adapted from general procedures for the synthesis of aryldiazonium tetrafluoroborates.
Materials:
-
4-Aminodiphenylamine
-
Tetrafluoroboric acid (HBF₄), 48% aqueous solution
-
Sodium nitrite (NaNO₂)
-
Deionized water
-
Acetone
-
Diethyl ether
-
Ice bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
In a beaker, dissolve 10 mmol of 4-aminodiphenylamine in 40 mL of 48% aqueous tetrafluoroboric acid and 50 mL of deionized water.
-
Cool the solution to 0°C in an ice bath with constant stirring.
-
Slowly add a solution of 10 mmol of sodium nitrite in 10 mL of deionized water to the cooled amine solution. The addition should be dropwise to maintain the temperature at 0°C.
-
Continue stirring the reaction mixture at 0°C for 30 minutes. A precipitate of the diazonium salt should form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold deionized water, followed by a cold diethyl ether wash to remove any unreacted starting material.
-
To purify the product, dissolve the solid in a minimal amount of cold acetone and re-precipitate by the addition of cold diethyl ether.
-
Filter the purified crystals and dry them under vacuum. Store the final product in a desiccator at low temperature, protected from light.
Preparation of Thin Films by Electrografting
This protocol describes the electrochemical deposition of a polyaniline-like thin film from the synthesized this compound tetrafluoroborate onto a conductive substrate (e.g., glassy carbon electrode, gold electrode).
Materials and Equipment:
-
Working electrode (e.g., Glassy Carbon Electrode - GCE, Gold Electrode)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., Platinum wire)
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
This compound tetrafluoroborate
-
Acetonitrile (ACN), anhydrous
-
Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium tetrafluoroborate - TBATFB)
-
Polishing materials for the working electrode (e.g., alumina slurry)
-
Sonication bath
Procedure:
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then with anhydrous acetonitrile.
-
Sonicate the electrode in deionized water and then in anhydrous acetonitrile for 5 minutes each to remove any residual polishing material.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrografting Solution Preparation:
-
Prepare a solution of 2 mM this compound tetrafluoroborate in anhydrous acetonitrile containing 0.1 M TBATFB as the supporting electrolyte.
-
Deoxygenate the solution by bubbling with nitrogen gas for at least 15 minutes prior to the experiment.
-
-
Electrochemical Deposition (Cyclic Voltammetry):
-
Assemble the three-electrode system in the electrochemical cell containing the deoxygenated electrografting solution.
-
Perform cyclic voltammetry (CV) by scanning the potential from an initial potential where no reaction occurs (e.g., +0.6 V vs. Ag/AgCl) to a negative potential sufficient to reduce the diazonium salt (e.g., -0.9 V vs. Ag/AgCl) and back to the initial potential.[7]
-
A typical scan rate is 50-100 mV/s.[8]
-
The number of cycles can be varied to control the film thickness. For a thin layer, 1-5 cycles are often sufficient. For thicker films, up to 30 cycles can be performed.[7]
-
During the first negative-going scan, a characteristic irreversible reduction peak should be observed, corresponding to the reduction of the diazonium cation and the formation of the aryl radical. The current of this peak will decrease in subsequent cycles as the electrode surface becomes passivated by the grafted film.
-
-
Post-Deposition Treatment:
-
After electrografting, remove the modified electrode from the solution.
-
Rinse the electrode thoroughly with anhydrous acetonitrile to remove any non-covalently bound species.
-
Sonicate the electrode briefly (1-2 minutes) in fresh acetonitrile.
-
Dry the electrode under a stream of nitrogen. The modified electrode is now ready for characterization and application.
-
Data Presentation
The properties of the electrografted polyaniline films can be characterized by various techniques. The following tables summarize typical quantitative data that can be obtained. Note that specific values will depend on the experimental conditions.
Table 1: Electrochemical Characterization of Polyaniline-Modified Electrodes
| Parameter | Description | Typical Value Range | Reference |
| Charge Transfer Resistance (Rct) | Resistance to charge transfer at the electrode-electrolyte interface. A lower value indicates faster electron transfer. | 10 - 500 Ω | [4] |
| Double Layer Capacitance (Cdl) | Capacitance of the electrical double layer at the electrode surface. | 10 - 100 µF/cm² | [4] |
| Conductivity | The electrical conductivity of the deposited film. | 10⁻⁴ - 10⁻² S/cm | [9][10] |
Table 2: Physical Characterization of Polyaniline Thin Films
| Parameter | Description | Method of Measurement | Typical Value Range | Reference |
| Film Thickness | The thickness of the deposited polyaniline film. | Atomic Force Microscopy (AFM), Ellipsometry | 5 - 100 nm | [3] |
| Surface Roughness | The root mean square (RMS) roughness of the film surface. | Atomic Force Microscopy (AFM) | 1 - 20 nm | [6] |
| Water Contact Angle | A measure of the hydrophilicity/hydrophobicity of the surface. | Contact Angle Goniometry | 60° - 90° | [6] |
Visualization of Experimental Workflow and Mechanisms
Experimental Workflow
Caption: Workflow for the synthesis of the diazonium salt and subsequent preparation of the thin film.
Mechanism of Electrografting and Polymerization
Caption: Mechanism of electrografting and subsequent film growth.
Applications in Drug Development
The unique properties of polyaniline thin films prepared from this compound salts make them attractive for several applications in the pharmaceutical field.
-
Electrochemical Sensors for Drug Analysis: The high surface area and conductivity of the films can enhance the sensitivity and selectivity of electrochemical sensors for the detection of pharmaceutical compounds in various matrices. For instance, a modified electrode could be used for the quality control of drug formulations or for therapeutic drug monitoring.
-
Impedimetric Biosensors: Electrochemical Impedance Spectroscopy (EIS) is a sensitive technique for monitoring binding events at an electrode surface.[5] Polyaniline-modified electrodes can serve as a platform for immobilizing bioreceptors (e.g., antibodies, enzymes) to detect drug-target interactions or to quantify biomarkers.
-
Antimicrobial Surfaces: Polyaniline has been shown to possess antimicrobial properties and can inhibit biofilm formation.[6][10] Coating medical devices with these films could reduce the incidence of device-associated infections, a significant concern in healthcare.
-
Biocompatible Interfaces: The surface of the polyaniline film can be further modified with biocompatible molecules to improve the integration of medical implants with surrounding tissues.
These application notes provide a foundational framework for the preparation and utilization of thin films from this compound salts. The versatility of this platform opens up numerous avenues for research and development in the pharmaceutical and biomedical fields.
References
- 1. Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Grafting of Diazonium Salts on Surfaces: Application to Biosensors [mdpi.com]
- 4. electrochemsci.org [electrochemsci.org]
- 5. mdpi.com [mdpi.com]
- 6. Synergistic effect of polyaniline coverage and surface microstructure on the inhibition of Pseudomonas aeruginosa biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrografting a Hybrid Bilayer Membrane via Diazonium Chemistry for Electrochemical Impedance Spectroscopy of Amyloid-β Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Chemical oxidative polymerization of aminodiphenylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibacterial Activity of Polyaniline Coated in the Patterned Film Depending on the Surface Morphology and Acidic Dopant - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioorthogonal Surface Functionalization Using Diazonium Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the bioorthogonal functionalization of various surfaces using diazonium chemistry. This powerful technique allows for the stable, covalent attachment of a wide range of molecules, including biomolecules for applications in biosensing, drug delivery, and cell adhesion studies.
Introduction to Bioorthogonal Diazonium Chemistry
Bioorthogonal chemistry refers to chemical reactions that can occur in living systems without interfering with native biochemical processes. When combined with the robust surface modification capabilities of diazonium salts, it provides a highly specific and controllable method for functionalizing surfaces.
Diazonium salts are a class of organic compounds that can be readily synthesized from primary aromatic amines.[1] They can be grafted onto a variety of surfaces, including conductive (e.g., gold, glassy carbon) and non-conductive materials, through electrochemical, spontaneous, or photochemical methods.[1] The resulting aryl layer is covalently bonded to the surface, providing a stable platform for further modification.[2][3]
The key advantage of this approach is the ability to introduce a "bioorthogonal handle" onto the surface. This handle, such as an azide or an alkyne, can then be used to specifically attach a molecule of interest that has a complementary reactive group via a "click" reaction. This two-step process ensures high specificity and efficiency in surface functionalization.
Core Applications
-
Biosensor Development: Covalently immobilize antibodies, enzymes, or nucleic acids for highly sensitive and stable detection of target analytes.[1]
-
Drug Delivery: Functionalize nanoparticles or drug carriers with targeting ligands to enhance specificity and cellular uptake.
-
Cell Adhesion Studies: Create well-defined surfaces with immobilized extracellular matrix (ECM) proteins or peptides to study cell attachment, spreading, and signaling.[4]
-
Antifouling Surfaces: Graft polymers or other molecules that resist non-specific protein adsorption.
Experimental Protocols
Here, we provide detailed protocols for the key steps involved in bioorthogonal surface functionalization using diazonium chemistry, from the synthesis of the diazonium salt to the final bioorthogonal ligation.
Protocol 1: Synthesis of 4-Carboxyphenyl Diazonium Tetrafluoroborate
This protocol describes the synthesis of a diazonium salt with a carboxylic acid functional group, which can be used for subsequent amide coupling to biomolecules.
Materials:
-
4-Aminobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Tetrafluoroboric acid (HBF₄, 48% aqueous solution)
-
Acetone
-
Diethyl ether
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
In a beaker, dissolve 100 mmol of 4-aminobenzoic acid in a mixture of 40 ml of 48% HBF₄ and 50 ml of deionized water.
-
Cool the solution to 0°C in an ice bath with constant stirring.
-
Slowly add a solution of 6.9 g (100 mmol) of NaNO₂ in 10 ml of deionized water to the cooled solution. The addition should be dropwise to maintain the temperature at 0°C.
-
Continue stirring the reaction mixture at 0°C for 30 minutes. A precipitate will form.
-
Collect the solid precipitate by vacuum filtration and wash it with a small amount of cold deionized water.
-
To purify the product, dissolve the solid in a minimal amount of cold acetone and then precipitate it by adding an excess of cold diethyl ether.
-
Filter the purified crystals and dry them under vacuum.
-
Store the resulting 4-carboxyphenyl diazonium tetrafluoroborate at -20°C in a desiccator.
Protocol 2: Electrochemical Grafting of Diazonium Salts on a Gold Surface
This protocol details the modification of a gold electrode surface by electrochemical reduction of a diazonium salt.
Materials:
-
Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)
-
4-Nitrobenzenediazonium tetrafluoroborate (or other desired diazonium salt)
-
Acetonitrile (ACN), anhydrous
-
Tetrabutylammonium tetrafluoroborate (TBATFB₄) as a supporting electrolyte
-
Potentiostat/Galvanostat with a three-electrode cell setup (working, counter, and reference electrodes)
-
Nitrogen gas source
-
Sonicator
Procedure:
-
Substrate Cleaning:
-
Sonica clean the gold substrate in acetone, followed by isopropanol, and finally deionized water (10 minutes each).
-
Dry the substrate under a stream of nitrogen.
-
Perform an electrochemical cleaning by cycling the potential in 0.5 M H₂SO₄ until a stable cyclic voltammogram characteristic of clean gold is obtained.
-
-
Electrografting Solution Preparation:
-
Prepare a 2 mM solution of the diazonium salt in anhydrous acetonitrile.
-
Add 0.1 M TBATFB₄ to the solution as the supporting electrolyte.
-
Deoxygenate the solution by bubbling with nitrogen gas for at least 15 minutes.
-
-
Electrochemical Grafting:
-
Assemble the three-electrode cell with the clean gold substrate as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Immerse the electrodes in the deoxygenated electrografting solution.
-
Perform cyclic voltammetry by scanning the potential from an initial potential where no reaction occurs (e.g., +0.4 V vs. Ag/AgCl) to a reducing potential sufficient to reduce the diazonium salt (e.g., -1.0 V vs. Ag/AgCl) at a scan rate of 50 mV/s.[5]
-
Typically, 1-5 cycles are sufficient to form a stable layer. The reduction peak will decrease with each cycle as the surface becomes passivated.
-
-
Post-Grafting Cleaning:
-
After grafting, rinse the modified substrate thoroughly with acetonitrile and then deionized water to remove any non-covalently bound material.
-
Sonica the substrate in acetonitrile for 5 minutes to further remove physisorbed molecules.
-
Dry the functionalized surface under a stream of nitrogen.
-
Protocol 3: Spontaneous Grafting of Diazonium Salts on a Glassy Carbon Surface
This protocol describes the modification of a glassy carbon electrode through the spontaneous reaction with a diazonium salt.
Materials:
-
Glassy carbon electrode (GCE)
-
4-Carboxyphenyl diazonium tetrafluoroborate
-
Acetonitrile (ACN) or aqueous acidic solution (e.g., 0.5 M HCl)
-
Polishing materials for GCE (e.g., alumina slurry)
-
Sonicator
Procedure:
-
GCE Cleaning:
-
Polish the GCE surface with alumina slurry on a polishing pad to a mirror finish.
-
Sonica the polished GCE in deionized water, followed by ethanol, to remove any polishing residues.
-
Dry the GCE under a stream of nitrogen.
-
-
Spontaneous Grafting:
-
Prepare a solution of the 4-carboxyphenyl diazonium salt (e.g., 1 mM) in either acetonitrile or an aqueous acidic solution.
-
Immerse the clean and dry GCE into the diazonium salt solution.
-
Allow the reaction to proceed for a specific duration (e.g., 30 minutes to 2 hours) at room temperature. The reaction time can be varied to control the thickness of the grafted layer.
-
-
Post-Grafting Cleaning:
-
After the desired reaction time, remove the GCE from the solution.
-
Rinse the modified GCE thoroughly with the solvent used for grafting (ACN or water) and then with deionized water.
-
Sonica the GCE in the solvent to remove any loosely bound molecules.
-
Dry the functionalized GCE under a stream of nitrogen.
-
Protocol 4: Immobilization of Antibodies on a Carboxy-Terminated Surface
This protocol outlines the covalent attachment of antibodies to a surface previously functionalized with carboxylic acid groups using EDC/NHS chemistry.
Materials:
-
Carboxy-functionalized substrate (from Protocol 2 or 3, using a carboxy-terminated diazonium salt)
-
Antibody solution in a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES buffer, pH 6.0)
-
Blocking Buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)
-
Washing Buffer (e.g., PBS with 0.05% Tween-20, PBST)
Procedure:
-
Activation of Carboxylic Acid Groups:
-
Prepare a fresh solution of 10 mM EDC and 40 mM NHS in Activation Buffer.[6]
-
Immerse the carboxy-functionalized substrate in the EDC/NHS solution for 15-30 minutes at room temperature to activate the carboxyl groups, forming an NHS-ester intermediate.
-
Rinse the activated surface with the Activation Buffer and then with PBS.
-
-
Antibody Immobilization:
-
Immediately immerse the activated substrate in the antibody solution (e.g., 10-100 µg/mL in PBS) for 1-2 hours at room temperature or overnight at 4°C.
-
-
Blocking:
-
After antibody incubation, rinse the surface with PBST to remove unbound antibodies.
-
Immerse the substrate in Blocking Buffer for 1 hour at room temperature to block any remaining active sites and reduce non-specific binding.
-
-
Final Washing:
-
Wash the surface thoroughly with PBST and then with deionized water.
-
The antibody-functionalized surface is now ready for use or can be stored at 4°C in a humidified chamber.
-
Protocol 5: Bioorthogonal "Click" Chemistry Ligation
This protocol describes a general procedure for a copper-free click chemistry reaction (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC) to attach a molecule of interest to an azide-functionalized surface.
Materials:
-
Azide-functionalized surface (prepared similarly to the above protocols but using an azide-terminated diazonium salt).
-
Molecule of interest conjugated with a strained alkyne (e.g., DBCO, BCN).
-
Reaction Buffer (e.g., PBS, pH 7.4).
Procedure:
-
Prepare a solution of the strained alkyne-conjugated molecule of interest in the Reaction Buffer at a suitable concentration (typically in the micromolar to low millimolar range).
-
Immerse the azide-functionalized surface in the solution.
-
Allow the reaction to proceed for 1-4 hours at room temperature or 37°C. The reaction progress can be monitored if the molecule of interest is fluorescent.
-
After the incubation, wash the surface extensively with the Reaction Buffer and then with deionized water to remove any unreacted molecules.
-
The surface is now functionalized with the molecule of interest via a stable triazole linkage.
Quantitative Data
The efficiency of surface functionalization can be quantified by various techniques. The following tables summarize some reported quantitative data for diazonium-based surface modification.
| Diazonium Salt | Surface | Grafting Method | Surface Coverage (mol/cm²) | Reference |
| 4-Nitrobenzenediazonium tetrafluoroborate | Gold | Electrochemical | 1.41 x 10⁻¹⁰ | [7] |
| 4-Carboxybenzenediazonium tetrafluoroborate | Glassy Carbon | Electrochemical | 0.9 - 4.3 layers | [8][9] |
| 4-Carboxyphenyl diazonium | Gold | Electrochemical | 12 x 10⁻¹⁰ | [10] |
| Hemoglobin (post-functionalization) | Glassy Carbon | Amide Coupling | 8.3 x 10⁻¹¹ | [6] |
| Cytochrome c (post-functionalization) | Glassy Carbon | Amide Coupling | 6.8 x 10⁻¹¹ | [6] |
Note: The number of layers for the 4-Carboxybenzenediazonium salt on glassy carbon was found to be linearly dependent on the concentration of the diazonium salt used during electrografting.[8][9]
Visualizations
Experimental Workflow
Caption: Experimental workflow for bioorthogonal surface functionalization.
Diazonium Grafting Mechanism
Caption: Mechanism of diazonium salt grafting onto a surface.
Cell Adhesion Signaling Pathway
Caption: Simplified signaling pathway of cell adhesion on a functionalized surface.
References
- 1. Grafting of Diazonium Salts on Surfaces: Application to Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparison of diazonium salt derived and thiol derived nitrobenzene layers on gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. General functionalization route for cell adhesion on non-wetting surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrografting of 4-Nitrobenzenediazonium Salts on Al-7075 Alloy Surfaces—The Role of Intermetallic Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A post-functionalization toolbox for diazonium (electro)-grafted surfaces: review of the coupling methods - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00077B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Electrografting of 4-Carboxybenzenediazonium on Glassy Carbon Electrode: The Effect of Concentration on the Formation of Mono and Multilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Anilinobenzenediazonium Salts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Anilinobenzenediazonium synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for maximizing the yield of this compound synthesis?
A1: The most critical parameter is controlling the acidity of the reaction medium. The optimal pH range is between 1.5 and 4.0.[1] Operating within this window prevents a significant side reaction, a cleavage of the diphenylamine structure, which is a primary cause of low yields.[1]
Q2: Why is a low temperature traditionally recommended for diazotization reactions?
A2: Low temperatures, typically 0-5 °C, are essential to ensure the stability of the diazonium salt once it is formed.[2][3] Arenediazonium salts are thermally unstable and can decompose at higher temperatures, leading to the formation of phenols and other byproducts, which reduces the overall yield.[2][3][4]
Q3: Can the synthesis be performed at temperatures higher than the traditional 0-5 °C?
A3: Interestingly, for the synthesis of this compound salts, some protocols suggest that the reaction can be successfully carried out at temperatures up to 30-40°C, provided the pH is carefully controlled to prevent cleavage.[1] In this case, the diazonium salt is typically used immediately in a subsequent reaction.
Q4: What is the role of sodium nitrite in the synthesis, and how much should be used?
A4: Sodium nitrite is the source of the nitrosonium ion (NO⁺) after reacting with the acid in the reaction mixture. The nitrosonium ion is the electrophile that reacts with the primary amino group of 4-aminodiphenylamine to form the diazonium salt. A slight excess of sodium nitrite is generally used to ensure complete conversion of the starting amine. However, a large excess should be avoided as it can lead to side reactions.
Q5: How can I purify the synthesized this compound salt?
A5: Purification can be challenging due to the instability of diazonium salts. They are often used in situ without isolation. If isolation is necessary, it can be precipitated from the reaction mixture by adding a suitable counterion, such as tetrafluoroborate, which forms a more stable salt.[5] The crude product can then be washed with cold ether or another non-polar solvent to remove organic impurities. It is crucial to avoid drying the isolated diazonium salt completely, as solid diazonium salts can be explosive.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of Product | Incorrect pH: The pH of the reaction mixture is outside the optimal range of 1.5-4.0, leading to a cleavage side reaction.[1] | Carefully monitor and adjust the pH of the reaction medium using a pH meter. The use of buffer solutions or a combination of acids and their salts can help maintain the desired pH.[1] |
| Decomposition of Diazonium Salt: The reaction temperature was too high, causing the formed diazonium salt to decompose.[2][3] | Maintain a low temperature (0-5 °C) throughout the reaction, especially during the addition of sodium nitrite. Use an ice-salt bath for better temperature control. | |
| Incomplete Reaction: Insufficient amount of sodium nitrite or acid was used. | Use a slight molar excess of sodium nitrite and ensure at least two equivalents of acid are present per mole of the amine. | |
| Formation of a Dark-Colored Precipitate or Oily Substance | Side Reactions: This can be due to the cleavage of the diphenylamine backbone at a pH below 1, or coupling reactions between the diazonium salt and unreacted 4-aminodiphenylamine. | Ensure the pH is maintained between 1.5 and 4.0.[1] Add the sodium nitrite solution slowly to the amine solution to avoid a localized high concentration of the diazonium salt. |
| Oxidation of the Starting Material: 4-aminodiphenylamine can be susceptible to oxidation. | Use freshly purified starting materials. The reaction can be carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | |
| Difficulty in Isolating the Product | High Solubility of the Diazonium Salt: The diazonium salt may be too soluble in the reaction medium to precipitate effectively. | Add a saturated solution of a salt with a large, non-nucleophilic anion, such as sodium tetrafluoroborate, to induce precipitation of the more stable tetrafluoroborate salt. |
| Instability of the Solid Product: The isolated diazonium salt decomposes upon drying. | Avoid drying the diazonium salt completely. If it needs to be handled as a solid, it should be kept moist with a solvent and stored at a low temperature. For most applications, it is safer to use the diazonium salt solution directly for the next reaction step. |
Data Presentation
Table 1: Effect of Reaction pH on the Outcome of this compound Synthesis
| pH Range | Predominant Reaction Pathway | Expected Yield of this compound Salt | Reference |
| < 1.0 | Cleavage of Diphenylamine Structure | Very Low | [1] |
| 1.5 - 4.0 | Desired Diazotization | High (Cleavage is avoided) | [1] |
| > 4.0 | Incomplete Diazotization | Low | [1] |
Table 2: Illustrative Effect of Temperature on Diazonium Salt Stability and Yield
| Temperature (°C) | Stability of Aryl Diazonium Salts | Impact on Final Yield | Notes |
| 0 - 5 | Generally stable in solution for short periods. | Optimal for maximizing yield by minimizing decomposition.[2][3] | Standard recommended temperature for diazotization. |
| 10 - 20 | Stability decreases, decomposition rate increases. | Moderate to good yield, depending on the reaction time. | May be acceptable for in-situ use in subsequent rapid reactions. |
| > 25 | Significant decomposition occurs. | Low yield due to the formation of phenolic byproducts.[4] | Generally not recommended unless under specific controlled conditions.[1] |
Note: The data in Table 2 is illustrative of general trends for arenediazonium salts and may vary for the specific synthesis of this compound salt.
Experimental Protocols
Protocol 1: Synthesis of this compound Salt with pH Control
This protocol is based on the principles described in patent US2013180A to avoid the cleavage side reaction.
Materials:
-
4-Aminodiphenylamine
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Sodium Chloride (NaCl)
-
Glycocoll (Glycine)
-
Deionized Water
-
Acetone or Alcohol (optional, as a solvent for the amine)
Procedure:
-
Preparation of the Reaction Medium:
-
Prepare a buffer solution to maintain the pH between 1.5 and 4.0. An example from the patent is a solution containing glycocoll, sodium chloride, and hydrochloric acid, adjusted to a pH of 1.5.[1]
-
Alternatively, a solution of zinc chloride or copper chloride in water can be used as the reaction medium.[1]
-
-
Dissolving the Amine:
-
Dissolve the 4-aminodiphenylamine in a suitable solvent. The patent suggests that it can be dissolved in acetone or alcohol and then added to the aqueous reaction medium.[1]
-
-
Diazotization Reaction:
-
Cool the reaction mixture to the desired temperature. While traditional methods use 0-5°C, the patent suggests the reaction can be run at around 30°C if the pH is controlled.[1]
-
Slowly add a solution of sodium nitrite in water to the stirred solution of 4-aminodiphenylamine.
-
The addition should be done dropwise to maintain temperature control and to avoid localized high concentrations of nitrous acid.
-
-
Completion and Use:
-
After the addition of sodium nitrite is complete, stir the reaction mixture for a short period to ensure the reaction goes to completion.
-
The resulting solution of this compound salt is typically used immediately for the next synthetic step (e.g., a coupling reaction).
-
-
Isolation (Optional):
-
If isolation is required, the diazonium salt can be precipitated by the addition of a saturated solution of sodium chloride or as a more stable double salt with zinc chloride.[1]
-
Filter the precipitate and wash it with a cold, non-reactive solvent.
-
Crucially, do not dry the solid diazonium salt completely as it can be explosive.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Preventing decomposition of 4-Anilinobenzenediazonium solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-anilinobenzenediazonium solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is decomposing rapidly, indicated by a color change and gas evolution. What are the primary causes?
A1: The decomposition of this compound salts is primarily driven by several factors:
-
Temperature: These salts are thermally labile. Maintaining a low temperature, typically between 0-5 °C, is crucial to minimize decomposition.[1][2]
-
Counter-ion: The stability of the diazonium salt is significantly influenced by its counter-ion. Chloride salts are notoriously unstable and are typically prepared in situ for immediate use.[2] Salts with larger, non-nucleophilic anions like tetrafluoroborate (BF₄⁻) or sulfate (HSO₄⁻) exhibit greater thermal stability.
-
pH: The acidity of the solution is critical. While diazotization is carried out in acidic conditions, excessively low pH can promote side reactions, such as cleavage of the diphenylamine structure.[3]
-
Light Exposure: Diazonium salts can be sensitive to light, which can accelerate decomposition. Solutions should be protected from light where possible.
Q2: What are the expected decomposition products of this compound salts in an aqueous solution?
A2: In an aqueous solution, this compound salts can decompose through several pathways. The most common is the replacement of the diazonium group by a hydroxyl group from water, which would yield 4-hydroxydiphenylamine and nitrogen gas. However, a significant side reaction, particularly in highly acidic conditions, is the cleavage of the C-N bond of the diphenylamine moiety. This can lead to the formation of a para-quinone derivative from the aniline ring that was substituted with the diazo group, and the diazonium salt of the other aniline fragment.
Q3: How can I prepare a more stable this compound solution?
A3: To enhance the stability of your this compound solution, consider the following:
-
Choice of Acid and Counter-ion: Instead of hydrochloric acid, which yields the less stable chloride salt, use sulfuric acid to form the more stable sulfate salt or fluoroboric acid for the even more stable tetrafluoroborate salt.[1]
-
Temperature Control: Strictly maintain the temperature of the reaction and the resulting solution at 0-5 °C using an ice bath.
-
In Situ Generation: Prepare the diazonium salt solution immediately before its intended use. Storage of these solutions is not recommended.[2]
-
Control of Nitrous Acid: Use a stoichiometric amount of sodium nitrite to avoid excess nitrous acid, which can lead to side reactions. Any excess nitrous acid can be quenched with sulfamic acid.
Q4: Can I isolate the this compound salt as a solid?
A4: While it is possible to isolate some diazonium salts, particularly the tetrafluoroborates which are known for their greater stability, solid diazonium salts are often explosive and shock-sensitive.[4] It is strongly advised to keep them in solution and use them promptly. If isolation is absolutely necessary, it should be done with extreme caution, in small quantities, and with appropriate safety measures in place, such as the use of a blast shield.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of diazonium salt (incomplete diazotization) | 1. Insufficient acid. 2. Temperature too low, slowing down the reaction. 3. Inefficient mixing. | 1. Ensure at least 3 equivalents of acid are used: one to dissolve the amine, one to react with sodium nitrite, and one to maintain an acidic environment. 2. While keeping the temperature below 5°C is crucial, ensure it does not freeze. Maintain a temperature between 0-5°C. 3. Ensure vigorous stirring throughout the addition of sodium nitrite. |
| Formation of a dark, oily, or tarry substance | 1. Temperature is too high, leading to decomposition and coupling reactions. 2. Localized high concentration of nitrous acid. | 1. Maintain strict temperature control (0-5°C) using an ice-salt bath if necessary. 2. Add the sodium nitrite solution slowly and sub-surface with good stirring to ensure rapid dispersion. |
| Unexpected formation of a p-quinone derivative | Cleavage of the diphenylamine structure due to excessively low pH.[3] | Maintain the pH of the reaction medium between 1 and 4. While acidic conditions are necessary, using a less concentrated strong acid or a buffer system can prevent this side reaction.[3] |
| Self-coupling of the diazonium salt with unreacted 4-aminodiphenylamine | The reaction mixture is not sufficiently acidic, leaving free amine available for coupling. | Ensure the reaction medium is acidic enough to protonate the amino group of the unreacted 4-aminodiphenylamine, thus deactivating it towards electrophilic attack by the diazonium ion. |
Data Presentation
Due to the limited availability of specific kinetic data for the decomposition of this compound salts, the following table presents illustrative data for the decomposition of benzenediazonium chloride in aqueous solution. This data demonstrates the significant impact of temperature on the stability of a typical diazonium salt and follows first-order kinetics. The this compound salt is expected to show a similar temperature-dependent decomposition, although the rates will be influenced by the electron-donating anilino group and the specific counter-ion present.
Table 1: Illustrative Decomposition Kinetics of Benzenediazonium Chloride in Aqueous Solution
| Temperature (°C) | Rate Constant (k) (s⁻¹) | Half-life (t₁/₂) (minutes) |
| 25 | 4.3 x 10⁻⁵ | 268 |
| 30 | 8.7 x 10⁻⁵ | 132 |
| 40 | 3.1 x 10⁻⁴ | 37 |
| 50 | 1.0 x 10⁻³ | 11.5 |
This data is provided as an example to illustrate the effect of temperature on diazonium salt stability. Actual values for this compound salts will vary.
Experimental Protocols
Protocol 1: In Situ Preparation of this compound Chloride Solution
-
Dissolution of Amine: In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 1.84 g (10 mmol) of 4-aminodiphenylamine in 20 mL of 3M HCl. Cool the solution to 0-5 °C.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold water.
-
Diazotization: While maintaining the temperature of the amine solution between 0-5 °C and with vigorous stirring, add the sodium nitrite solution dropwise. The addition should be slow enough to prevent the temperature from rising above 5 °C.
-
Confirmation of Diazotization: After the complete addition of the nitrite solution, stir the mixture for an additional 15-20 minutes at 0-5 °C. Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). If necessary, quench the excess nitrous acid by adding a small amount of solid sulfamic acid until the starch-iodide test is negative.
-
Use of Solution: The resulting pale yellow solution of this compound chloride should be used immediately for subsequent reactions.
Protocol 2: Preparation of a More Stable this compound Sulfate Solution
-
Dissolution of Amine: In a flask equipped with a magnetic stirrer and placed in an ice bath, carefully add 1.84 g (10 mmol) of 4-aminodiphenylamine to 15 mL of a pre-cooled (0-5 °C) 20% sulfuric acid solution.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold water.
-
Diazotization: Slowly add the sodium nitrite solution dropwise to the stirred amine suspension while ensuring the temperature is maintained between 0-5 °C.
-
Completion and Use: After the addition is complete, continue stirring for 30 minutes in the ice bath. The resulting solution contains this compound sulfate and is more stable than the chloride salt but should still be used promptly.
Protocol 3: Preparation and Isolation of this compound Tetrafluoroborate
-
Diazotization: Prepare the this compound chloride solution as described in Protocol 1.
-
Precipitation: To the cold (0-5 °C) diazonium chloride solution, slowly add 1.76 g (16 mmol) of sodium tetrafluoroborate dissolved in a minimum amount of cold water, or an equivalent amount of 48% fluoroboric acid, with continuous stirring.
-
Isolation: The this compound tetrafluoroborate will precipitate as a solid. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Washing and Drying: Collect the solid by vacuum filtration. Wash the precipitate with a small amount of ice-cold water, followed by cold ethanol, and finally with diethyl ether. Dry the solid under vacuum in a desiccator. Caution: Even though it is more stable, the solid diazonium salt should be handled with extreme care, in small quantities, and behind a blast shield.
Visualizations
Caption: Decomposition pathways of this compound cation.
Caption: Workflow for preparation and stabilization of this compound salts.
Caption: Troubleshooting logic for this compound synthesis.
References
Technical Support Center: Optimization of Diazonium Salt Coupling Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the successful optimization of diazonium salt coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of pH in diazonium coupling reactions?
The pH of the reaction medium is a critical parameter that directly influences both the stability of the diazonium salt and the reactivity of the coupling partner.[1][2][3] An optimal pH range, typically mildly acidic to neutral, creates a balance where the diazonium salt remains stable and the coupling component is sufficiently nucleophilic for the reaction to proceed efficiently.[2][3][4]
-
In acidic conditions (low pH): The diazonium salt is generally more stable, but many coupling partners (like phenols) are not sufficiently activated. For coupling with anilines, a weakly acidic medium (pH 4-5) is often required to prevent a side reaction at the nitrogen atom of the amine.[5]
-
In alkaline conditions (high pH): While alkaline conditions deprotonate phenols to the more reactive phenoxide ion, making them excellent nucleophiles, a pH that is too high (e.g., above 9) will cause the diazonium salt to decompose, often into non-reactive species.[1][2][5][6] Therefore, coupling with phenols is typically carried out in mildly alkaline conditions (pH 9-10).[5]
Q2: Why are diazonium salts often unstable and prepared in situ?
Arenediazonium salts are high-energy compounds and are notoriously unstable, with many being sensitive to heat, shock, and light.[7][8] Their instability stems from the excellent leaving group ability of dinitrogen gas (N₂), a very stable molecule.[8] This makes the displacement of the diazonium group a thermodynamically favorable process.[7][9]
Several factors can promote their decomposition:
-
Temperature: Elevated temperatures accelerate decomposition. Most diazotization reactions are performed at 0–5 °C to ensure the stability of the salt.[10][11]
-
Counter-ion: The stability is highly dependent on the counter-ion. While simple chlorides are often explosive when isolated, salts with counter-ions like tetrafluoroborate (BF₄⁻) or tosylate are significantly more stable and can sometimes be isolated.[11][12]
-
Impurities: The presence of transition metals or bases can catalyze decomposition.[7]
Due to these stability issues, diazonium salts are almost always prepared fresh in cold aqueous solution and used immediately in the subsequent coupling reaction without isolation.[8][11]
Q3: How do substituents on the aromatic rings of the diazonium salt and coupling partner affect the reaction?
Substituents play a significant role in modulating the reactivity of both the diazonium salt (the electrophile) and the coupling partner (the nucleophile).
-
On the Diazonium Salt: Electron-withdrawing groups (e.g., -NO₂, -CN) on the aromatic ring of the diazonium salt increase its electrophilicity by further delocalizing the positive charge.[11] This enhances its reactivity and can lead to faster coupling reactions.[13] Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) decrease the reactivity of the diazonium salt.[11][13]
-
On the Coupling Partner: The coupling reaction is an electrophilic aromatic substitution. Therefore, strong electron-donating groups (e.g., -OH, -NH₂) on the coupling partner are essential.[3][4] These groups activate the aromatic ring, making it more nucleophilic and susceptible to attack by the weakly electrophilic diazonium ion.[3]
Q4: What is the optimal temperature for preparing and using diazonium salts?
The standard and recommended temperature for the preparation of diazonium salts (diazotization) is 0–5 °C.[11][14] This low temperature is crucial to prevent the decomposition of the thermally labile diazonium salt and to suppress side reactions, such as the hydrolysis of the diazonium salt to form a phenol.[11][15][16] While some studies in flow chemistry have explored slightly higher temperatures (up to 20 °C) with short reaction times, significant decomposition is often observed above 33 °C.[10] The subsequent coupling reaction should also be maintained at a low temperature, typically below 10 °C, to ensure the stability of the diazonium salt throughout the process.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Azo Product | Incorrect pH: The pH is outside the optimal range for the specific coupling partner, affecting its nucleophilicity or the diazonium salt's stability. | Carefully monitor and adjust the pH. For phenols, use a mildly alkaline medium (pH 9-10) to form the more reactive phenoxide ion.[5][17] For anilines, use a weakly acidic medium (pH 4-5).[5] |
| Decomposition of Diazonium Salt: The salt decomposed before it could react. This can be due to high temperature, prolonged reaction time, or exposure to light/impurities. | Prepare the diazonium salt fresh at 0-5 °C and use it immediately.[11] Ensure all solutions are kept cold throughout the coupling step. Avoid contamination with transition metals.[7] | |
| Low Reactivity of Coupling Partner: The coupling partner is not sufficiently activated (i.e., lacks strong electron-donating groups). | The diazonium ion is a weak electrophile and requires a highly activated aromatic compound (e.g., phenols, anilines) to react efficiently.[3][4] | |
| Formation of Phenolic Side Products | Hydrolysis of Diazonium Salt: The reaction temperature was too high, causing the diazonium ion to react with water instead of the coupling partner. | Strictly maintain the reaction temperature at 0-5 °C during both diazotization and coupling. Warming the solution will favor the formation of phenols.[11][15][16] |
| Reaction Mixture is Dark/Tarry | Side Reactions and Polymerization: Uncontrolled reaction conditions, incorrect pH, or highly reactive species can lead to the formation of complex mixtures and tar. | Re-evaluate the pH, temperature control, and order of addition. Ensure slow, controlled addition of the cold diazonium salt solution to the cold solution of the coupling partner. |
| Difficulty Handling Solid Diazonium Salt | Inherent Instability and Explosive Nature: Many simple diazonium salts, especially with halide counter-ions, are shock-sensitive and explosive when dry.[7][8][11] | Do not isolate the diazonium salt unless absolutely necessary. Use it as a cold, aqueous solution. If isolation is required, use a stabilizing counter-ion such as tetrafluoroborate (BF₄⁻) and handle the solid with extreme caution, avoiding heat, friction, and shock.[7][11][12] |
Quantitative Data Summary
Table 1: Recommended pH Conditions for Azo Coupling Reactions
| Coupling Partner Type | Activating Group | Optimal pH Range | Rationale |
| Phenols | -OH | 9 - 10 | At this pH, the phenol is deprotonated to the highly reactive phenoxide ion (-O⁻), which is a much stronger activator.[5][6][17] |
| Aromatic Amines (e.g., Aniline) | -NH₂ | 4 - 5 | This weakly acidic pH prevents the diazonium ion from coupling with the lone pair on the amine's nitrogen atom and is not so acidic that it protonates the amine into the unreactive anilinium ion.[5] |
Table 2: Thermal Stability of Representative Arenediazonium Salts
| Substituent on Aromatic Ring | Counter-ion | Initial Decomposition Temperature (°C) | Stability Note |
| para-Bromo | BF₄⁻ | 140 | --- |
| para-Nitro | BF₄⁻ | 150 | Shows a sharp exothermic peak, indicating a potential for thermal runaway.[12] |
| para-Methoxy | BF₄⁻ | 140 | The electron-donating group appears to slightly decrease the stability of the corresponding triazene.[12] |
Data sourced from differential scanning calorimetry (DSC) analysis and highlights the inherent thermal instability even of "stabilized" salts.[12]
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Diazotization of an Aromatic Amine
-
Preparation: Dissolve the primary aromatic amine in an aqueous solution of a strong mineral acid (e.g., HCl, H₂SO₄).[11][18] The molar ratio of acid to amine should be at least 2.5:1.
-
Cooling: Cool the solution to 0–5 °C in an ice-salt bath. It is critical to maintain this temperature throughout the procedure.
-
Nitrite Addition: Prepare a concentrated aqueous solution of sodium nitrite (NaNO₂). Add this solution dropwise and slowly to the cooled amine solution with vigorous stirring.
-
Monitoring: The addition of sodium nitrite should be slow enough to prevent the temperature from rising above 5 °C. The completion of the reaction can be checked by testing a drop of the solution with starch-iodide paper; a blue-black color indicates the presence of excess nitrous acid and thus the completion of diazotization.
-
Usage: The resulting cold solution of the diazonium salt should be used immediately for the subsequent coupling reaction.
Protocol 2: General Procedure for Azo Coupling Reaction
-
Preparation: Dissolve the coupling partner (e.g., a phenol or an aromatic amine) in an appropriate aqueous solution.
-
Cooling: Cool the solution of the coupling partner to 0–10 °C in an ice bath.
-
Coupling: Add the freshly prepared, cold diazonium salt solution (from Protocol 1) slowly and dropwise to the stirred, cold solution of the coupling partner.
-
Observation: The formation of the brightly colored azo compound is typically observed immediately as a precipitate or a deeply colored solution.[19]
-
Completion: Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.
-
Isolation: The solid azo dye product can be isolated by filtration, washed with cold water, and then dried.
Diagrams
Caption: General experimental workflow for diazonium salt coupling.
Caption: Troubleshooting logic for low yield in azo coupling reactions.
Caption: The effect of pH on the state of reaction components.
References
- 1. brainly.com [brainly.com]
- 2. Explain why the azo-coupling reaction is performed at pH 9 to 5. | Filo [askfilo.com]
- 3. web-material3.yokogawa.com [web-material3.yokogawa.com]
- 4. Azo Coupling [organic-chemistry.org]
- 5. organic chemistry - What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
- 7. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diazonium compound - Wikipedia [en.wikipedia.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Diazotization Titrations in Pharmaceutical Analysis [unacademy.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. firsthope.co.in [firsthope.co.in]
- 19. DIAZONIUM SALTS AND SYNTHETIC APPLICATIONS: – My chemistry blog [mychemblog.com]
Side reactions in Gomberg-Bachmann arylation and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Gomberg-Bachmann arylation.
Frequently Asked Questions (FAQs)
Q1: What is the Gomberg-Bachmann reaction and what is it used for?
The Gomberg-Bachmann reaction is an aryl-aryl coupling method that utilizes a diazonium salt and an arene to form a biaryl compound.[1][2] It proceeds through a free radical mechanism.[1] This reaction is a classic method for the synthesis of unsymmetrical biaryls, which are important structural motifs in many pharmaceuticals and functional materials.
Q2: Why are the yields of my Gomberg-Bachmann reaction consistently low?
Low yields, often below 40%, are a well-documented issue with the traditional Gomberg-Bachmann procedure.[1][3] This is primarily due to the inherent instability of the diazonium salt intermediate, which leads to a variety of competing side reactions.[2][3][4]
Q3: What are the most common side products I should be aware of?
The primary side products in a Gomberg-Bachmann reaction include:
-
Tars: Polymeric, intractable materials resulting from the polymerization of aryl radicals.[4][5]
-
Azo compounds: Formed by the coupling of the diazonium salt with an electron-rich aromatic compound, often resulting in highly colored impurities.[6][7]
-
Phenols: Result from the reaction of the diazonium salt with water in the reaction mixture.[8]
-
Isomeric biaryls: The radical nature of the reaction can lead to a mixture of ortho-, meta-, and para-substituted biaryls, which can complicate purification.[4]
Q4: How can I improve the yield and minimize side reactions?
Several modifications to the classical procedure can significantly improve yields and reduce the formation of byproducts:
-
Use of stabilized diazonium salts: Employing more stable diazonium salts, such as diazonium tetrafluoroborates, can mitigate side reactions arising from the decomposition of less stable diazonium chlorides or bromides.[1][3]
-
Phase-transfer catalysis (PTC): This technique can enhance the reaction rate between reactants in different phases, often leading to higher yields and cleaner reactions.[3]
-
Control of pH: The use of a base, such as aqueous sodium hydroxide, can help to suppress certain ionic side reactions.[9][10]
-
Alternative reagents: The use of 1-aryl-3,3-dialkyltriazenes in place of diazonium salts has been shown to improve yields in some cases.[1][3]
Troubleshooting Guide
| Observation | Potential Cause | Recommended Solution(s) |
| Low or no yield of the desired biaryl product. | Instability of the diazonium salt leading to decomposition. | Prepare the diazonium salt at low temperatures (0-5 °C) and use it immediately. Consider switching to a more stable diazonium tetrafluoroborate salt. |
| Side reactions consuming the starting materials. | Implement one of the improved protocols, such as phase-transfer catalysis, to favor the desired coupling reaction. | |
| The reaction mixture is a dark, tarry, and difficult to work with. | Polymerization of aryl radicals. | Reduce the concentration of the reactants. Consider adding a radical scavenger, although this may also inhibit the desired reaction. Ensure the reaction is carried out under an inert atmosphere to prevent oxidation. |
| The crude product is intensely colored (e.g., red, orange, or yellow). | Formation of azo compounds as byproducts. | This is an electrophilic aromatic substitution reaction that competes with the desired radical coupling. Ensure the pH of the reaction is not strongly acidic, as this can favor azo coupling with activated arenes.[7] Purification by column chromatography is often necessary to remove these colored impurities. |
| Significant formation of a phenolic byproduct is observed. | Hydrolysis of the diazonium salt. | Minimize the amount of water in the reaction mixture. Use an anhydrous solvent if possible. Running the reaction under basic conditions can also suppress phenol formation in some cases. |
| A complex mixture of biaryl isomers is obtained. | The reaction is not regioselective due to the nature of the aryl radical addition. | The regioselectivity is influenced by the substituents on the arene. While difficult to control completely, modifying the electronic properties of the substrates may favor the formation of a particular isomer. Careful purification by chromatography or crystallization will be necessary to isolate the desired isomer. |
Key Experimental Protocols
Protocol 1: Classical Gomberg-Bachmann Synthesis of p-Bromobiphenyl
This protocol is adapted from the original literature for the synthesis of p-bromobiphenyl.[11]
Materials:
-
p-Bromoaniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Benzene
-
Sodium Hydroxide solution
-
Ice
Procedure:
-
Diazotization: In a beaker, dissolve p-bromoaniline in a minimal amount of warm water and concentrated hydrochloric acid. Cool the mixture in an ice bath to 0-5 °C with stirring to precipitate fine crystals of p-bromoaniline hydrochloride. Slowly add a chilled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. Stir for a short period to ensure complete diazotization.
-
Coupling: In a separate flask equipped with a mechanical stirrer, add cold benzene. Pour the cold diazonium salt solution into the benzene. Add a cold solution of sodium hydroxide to make the mixture alkaline. Stir the two-phase mixture vigorously for several hours. Nitrogen gas will evolve during the reaction.
-
Work-up: Separate the benzene layer. Wash the benzene layer with dilute hydrochloric acid and then with water. Dry the benzene layer over anhydrous magnesium sulfate.
-
Purification: Remove the benzene by distillation. The crude p-bromobiphenyl can be purified by steam distillation or recrystallization from ethanol. The typical yield for this procedure is in the range of 20-35%.[11]
Protocol 2: Improved Gomberg-Bachmann Reaction using a Phase-Transfer Catalyst
This generalized protocol is based on the use of a phase-transfer catalyst to improve the yield and selectivity of the reaction.[3]
Materials:
-
Aryl Diazonium Tetrafluoroborate
-
Arene (solvent and reactant)
-
Potassium Acetate
-
Phase-Transfer Catalyst (e.g., 18-crown-6)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aryl diazonium tetrafluoroborate in the arene, which serves as both the solvent and the coupling partner.
-
Addition of Reagents: Add potassium acetate and a catalytic amount (e.g., 5 mol%) of the phase-transfer catalyst (e.g., 18-crown-6).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC).
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with water and brine, and dry over a suitable drying agent (e.g., MgSO₄).
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizing Reaction Pathways and Troubleshooting
Gomberg-Bachmann Main Reaction and Side Reactions
Caption: Main and side reaction pathways in the Gomberg-Bachmann arylation.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the Gomberg-Bachmann reaction.
References
- 1. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Azo coupling - Wikipedia [en.wikipedia.org]
- 7. Azo Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scispace.com [scispace.com]
- 10. The Gomberg-Bachmann reaction for the arylation of anilines with aryl diazotates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting poor surface coverage in diazonium grafting
Technical Support Center: Diazonium Grafting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the diazonium grafting process, with a specific focus on resolving poor surface coverage.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues researchers may encounter.
Category 1: Reagent and Solution Issues
Question: My grafting efficiency is low. Could the diazonium salt itself be the problem?
Answer: Yes, the stability and purity of the diazonium salt are critical. Diazonium salts can be thermally unstable and sensitive to friction, shock, and light, leading to decomposition.[1][2]
-
Purity: Commercially purchased salts may decompose over time, and it is often recommended to use freshly synthesized salts for the best results.[3] If you suspect degradation, synthesis of a fresh batch is advisable. Diazotization of the corresponding aniline is a common and relatively straightforward procedure.[3][4]
-
Stability: The stability of diazonium salts is influenced by the counter-ion; larger counter-ions like tetrafluoroborates generally offer higher stability than smaller ones like chlorides.[1] They are more stable in acidic aqueous solutions (pH < 3) and should be stored at low temperatures (< 5°C) to prevent decomposition.[2][5] Exposure to bases, certain metal impurities (e.g., Cu, Sn), and direct sunlight can promote decomposition.[6]
Question: How does the concentration of the diazonium salt solution affect surface coverage?
Answer: The concentration of the diazonium salt is a key parameter that directly influences the thickness and uniformity of the grafted layer.[7]
-
Low Concentration: Lower concentrations can lead to sparse, localized grafting or sub-monolayer coverage.[7][8] This may be desirable if a monolayer is the goal, but can be a cause of "poor coverage" if a denser layer is expected.
-
High Concentration: Increasing the concentration generally leads to the formation of thicker, multilayered films.[7][8] However, excessively high concentrations can sometimes result in inhomogeneous, porous, or dendritic growth rather than a uniform layer, depending on the specific diazonium salt used.[7] The relationship is not always linear and can be influenced by the substituent on the aryl ring.[7][9]
Category 2: Substrate and Surface Preparation
Question: I'm observing patchy or incomplete grafting. Is my substrate preparation adequate?
Answer: Substrate cleanliness is paramount for successful diazonium grafting. Any organic or inorganic contaminants on the surface can inhibit the reaction, leading to patchy and non-uniform coverage.
-
Cleaning Protocol: A rigorous cleaning protocol is essential. This typically involves sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) to remove organic residues.
-
Oxide Layers: For metallic or semiconductor substrates (like silicon), a native oxide layer can interfere with grafting. Acidic treatment (e.g., with piranha solution or HCl) or plasma cleaning may be necessary to remove the oxide layer and activate the surface just prior to the grafting experiment.
-
Substrate Compatibility: Diazonium grafting is versatile and works on a wide range of materials, including conductive, semi-conductive, and even insulating surfaces.[4][5] However, the specific reaction kinetics and resulting layer morphology can vary between substrates.
Category 3: Reaction Conditions and Methodology
Question: Does the grafting method (electrochemical vs. spontaneous) impact surface coverage?
Answer: Yes, the chosen grafting method significantly affects the process.
-
Electrochemical Grafting: This method provides precise control over the reaction by applying an electrical potential to initiate the reduction of the diazonium salt.[10] The applied potential, scan rate (in cyclic voltammetry), and total charge passed are critical parameters.[8] Improper potential can lead to inefficient radical generation or side reactions. As the organic layer forms, it can passivate the electrode surface, which is often observed as a decrease in current in subsequent voltammetric scans.[4]
-
Spontaneous Grafting: This method relies on the substrate itself (e.g., reducing metals like iron, copper, or carbon surfaces) or a chemical reducing agent (e.g., ascorbic acid, hypophosphorous acid) to reduce the diazonium salt.[4][11] The reaction can be slower and may be more sensitive to surface chemistry and solution pH.[4] For some substrates like gold, the mechanism can be complex, potentially involving both Au-C and Au-N bonds.[12]
Question: How do reaction time and temperature influence the grafted layer?
Answer: Both time and temperature are crucial variables.
-
Reaction Time: Insufficient reaction time will naturally lead to low surface coverage. Conversely, excessively long reaction times, especially at higher concentrations, promote the growth of thick, and often disordered, multilayers.[7] The optimal time depends on the substrate, concentration, and temperature.
-
Temperature: Diazonium salts are thermally sensitive.[6] While gentle heating can sometimes accelerate the reaction, temperatures should generally be kept low (e.g., room temperature or below) to prevent premature decomposition of the salt in the solution, which would reduce the concentration of active species available for grafting.[1][2]
Question: I am getting thick, non-uniform multilayers instead of a well-defined layer. How can I control this?
Answer: Uncontrolled multilayer growth is a common issue due to the high reactivity of the aryl radicals, which can react with already-grafted layers.[5][13]
-
Lower Concentration: Reducing the diazonium salt concentration is the most direct way to limit multilayer formation.[7][8]
-
Add a Radical Scavenger: Introducing a radical scavenger, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), can inhibit the radical polymerization process that leads to multilayers, helping to achieve monolayer or sub-monolayer coverage.[14][15]
-
Steric Hindrance: Using diazonium salts with bulky substituents or specific molecular geometries (like calixarenes) can sterically hinder the formation of multilayers, promoting the formation of a well-defined monolayer.[5][16]
-
Solvent Choice: The choice of solvent can influence the reaction. Unconventional solvents like room temperature ionic liquids (RTILs) have been shown to promote self-limiting growth, leading to well-ordered monolayers.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from literature regarding the influence of experimental parameters on the resulting grafted layers.
Table 1: Effect of Diazonium Salt Concentration on Layer Thickness.
| Diazonium Salt | Substrate | Concentration (mM) | Resulting Layer Thickness / Number of Layers | Reference |
| 4-Carboxybenzenediazonium (4-CBD) | Glassy Carbon | 0.05 | 0.9 layers | [8] |
| 4-Carboxybenzenediazonium (4-CBD) | Glassy Carbon | 0.30 | 4.3 layers | [8] |
| 4-Nitro phenyl diazonium (4-NBD) | HOPG | 0.01 | 2.0 ± 0.2 nm (Dendritic/Porous Growth) | [7] |
| 4-Nitro phenyl diazonium (4-NBD) | HOPG | 0.1 | 3.5 ± 0.2 nm (Inhomogeneous Multilayer) | [7] |
| 4-Carboxy phenyl diazonium (4-CBD) | HOPG | 0.01 | 1.1 ± 0.2 nm (High Coverage Monolayer) | [7] |
| 4-Carboxy phenyl diazonium (4-CBD) | HOPG | 0.1 | >1.1 nm (Layer-by-Layer Growth) | [7] |
Table 2: Surface Coverage Data from Various Post-Grafting Functionalization Studies.
| Grafted Layer / Attached Molecule | Substrate | Surface Coverage (mol cm⁻²) | Reference |
| Nitrophenyl (Multilayer) | Gold | 3.6 x 10⁻⁹ | [17] |
| Nitrophenyl (Monolayer via DPPH) | Gold | 1.91 x 10⁻¹⁰ | [17] |
| Osmium Complex on Carboxyphenyl | Gold | ~1 x 10⁻¹⁰ | [18] |
| Dihydroxybenzene derivatives | Not Specified | 2.4 - 6.8 x 10⁻¹⁰ | [18] |
| Ferrocene on Aminophenyl (Fmoc) | Not Specified | 2.5 x 10⁻¹⁰ | [18] |
| Ferrocene on Aminophenyl (Boc) | Not Specified | 4.5 x 10⁻¹⁰ | [18] |
| Glucose Oxidase (GOx) | Glassy Carbon | 3.65 x 10⁻¹² | [18] |
Experimental Protocols
Protocol 1: General Procedure for Electrochemical Grafting
This protocol describes a typical electrochemical grafting process using cyclic voltammetry (CV).
-
Substrate Preparation:
-
Polish the working electrode (e.g., Glassy Carbon, Gold) with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).
-
Rinse thoroughly with deionized water.
-
Sonicate the electrode sequentially in acetone, ethanol, and deionized water for 5-10 minutes each to remove any organic contaminants and polishing residues.
-
Dry the electrode under a stream of inert gas (e.g., N₂ or Ar).
-
-
Preparation of Grafting Solution:
-
Prepare a solution of the desired diazonium salt (e.g., 1-5 mM) in an appropriate solvent. Acetonitrile (ACN) containing a supporting electrolyte (e.g., 0.1 M Tetrabutylammonium tetrafluoroborate, TBATFB) or an acidic aqueous solution (e.g., 0.5 M HCl) are commonly used.[4]
-
De-aerate the solution by bubbling with an inert gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the radical reaction.
-
-
Electrochemical Grafting:
-
Assemble a three-electrode electrochemical cell with the prepared substrate as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or SCE).
-
Immerse the electrodes in the de-aerated grafting solution.
-
Perform cyclic voltammetry by scanning the potential from a non-reducing starting potential towards a negative potential sufficient to reduce the diazonium salt. The characteristic irreversible reduction peak signifies the generation of aryl radicals and initiation of grafting.[4]
-
Typically, 1 to 10 cycles are performed. A decrease in the reduction peak current in successive scans indicates the formation of a passivating organic layer on the electrode surface.[4]
-
-
Post-Grafting Cleaning:
-
After grafting, remove the modified electrode from the solution.
-
Rinse it thoroughly with the solvent used for grafting (e.g., ACN or water) and then with other solvents like ethanol to remove any non-covalently attached (physisorbed) material.
-
Sonicate the electrode gently in a clean solvent for a few minutes to test the stability of the grafted layer and remove loosely bound molecules.[11]
-
Dry the surface with an inert gas stream. The modified substrate is now ready for characterization (e.g., by XPS, AFM, contact angle) or further functionalization.
-
Visualizations
Diagram 1: Experimental Workflow
Caption: General experimental workflow for diazonium grafting.
Diagram 2: Troubleshooting Flowchart
Caption: Troubleshooting logic for poor diazonium grafting coverage.
Diagram 3: Chemical Grafting Mechanism
Caption: Mechanism of aryl radical formation and surface attachment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Grafting of Diazonium Salts on Surfaces: Application to Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for the Formation of Monolayers From Diazonium Salts: Unconventional Grafting Media, Unconventional Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. On the role of functional groups in the formation of diazonium based covalent attachments: dendritic vs. layer-by-layer growth - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02661B [pubs.rsc.org]
- 8. Electrografting of 4-Carboxybenzenediazonium on Glassy Carbon Electrode: The Effect of Concentration on the Formation of Mono and Multilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Catalyst Design through Grafting of Diazonium Salts—A Critical Review on Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Spontaneous grafting of diazonium salts: chemical mechanism on metallic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Tuning the Covering on Gold Surfaces by Grafting Amino-Aryl Films Functionalized with Fe(II) Phthalocyanine: Performance on the Electrocatalysis of Oxygen Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A post-functionalization toolbox for diazonium (electro)-grafted surfaces: review of the coupling methods - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00077B [pubs.rsc.org]
Technical Support Center: Enhancing the Stability of Functionalized Surfaces from Diazonium Salts
Welcome to the technical support center for diazonium salt-based surface functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the stability and reproducibility of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using diazonium salts for surface functionalization?
A1: Diazonium salt chemistry offers several key advantages for modifying surfaces:
-
Versatility: It can be used to modify a wide range of materials, including conductive, non-conductive, and semiconductive surfaces.[1][2]
-
Strong Covalent Bonding: The process forms a robust covalent bond between the aryl group and the substrate, leading to highly stable modified surfaces.[1][2]
-
Simple Synthesis: Diazonium salts can be easily synthesized from a wide variety of commercially available aromatic amines.[1][2]
-
Multiple Grafting Methods: The functionalization can be achieved through various methods such as electrochemistry, spontaneous reaction, or photochemistry.[1][2]
Q2: What factors influence the stability of the diazonium salt itself before grafting?
A2: The stability of diazonium salts is crucial for successful and reproducible surface modification. Key factors include:
-
Temperature: Diazonium salts are thermally unstable and should generally be prepared and used at low temperatures (0-5 °C) to prevent decomposition, which can be explosive in a solid, dry state.[3][4]
-
Counter-ion: The type of counter-ion significantly affects stability. For instance, tosylate and tetrafluoroborate salts are notably more stable than chloride salts, with some having half-lives of years at room temperature.[1][5][6]
-
pH: In aqueous solutions, diazonium salts are more stable in acidic conditions (pH < 3-4). As the pH increases, they can convert to more unstable species like diazohydroxides and diazoates, leading to decomposition.[1][7]
-
Light Exposure: Some diazonium salts are light-sensitive and should be stored in the dark to prevent photodecomposition.[3][8]
Q3: What contributes to the long-term stability of the functionalized surface?
A3: The high stability of diazonium-functionalized surfaces is primarily due to the formation of a strong covalent bond between the aryl group and the surface.[1] The thermal stability is also noteworthy, with studies showing that grafted aryl groups can be stable at temperatures above 200 °C.[1][9]
Troubleshooting Guides
Problem 1: Poor Stability or Delamination of the Grafted Layer
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Incomplete or Weak Grafting | Ensure the surface is clean and appropriately pre-treated before grafting. Optimize grafting parameters such as reaction time, concentration of the diazonium salt, and electrochemical potential (for electrografting).[1] |
| Mechanical Stress | While the covalent bond is strong, the organic layer can be susceptible to mechanical deactivation like scratching or attrition, especially for catalyst applications.[9] Handle modified surfaces with care. |
| Harsh Chemical Environment | Although generally stable, extreme pH or aggressive chemical treatments can degrade the organic layer. Evaluate the chemical compatibility of your functionalized surface with the intended application environment.[9] |
| Thermal Degradation | Most diazonium-grafted layers are stable up to 200 °C.[9][10] If your application requires higher temperatures, consider the thermal limits of the specific aryl layer. |
Problem 2: Uncontrolled Multilayer Formation
Possible Causes and Solutions:
| Cause | Suggested Solution |
| High Reactivity of Aryl Radicals | The aryl radicals generated during the reaction can react with already grafted aryl layers, leading to the formation of disordered multilayers or oligomers.[1][2][11] |
| High Diazonium Salt Concentration | A high concentration of the diazonium salt can promote multilayer growth. A logarithmic correlation between the degree of functionalization and diazonium concentration has been observed.[1] Try reducing the concentration of the diazonium salt solution. |
| Extended Reaction Time | Longer reaction times can lead to thicker, more complex layers. Optimize the grafting time to achieve the desired surface coverage without excessive multilayer formation. |
| Steric Hindrance | To favor the formation of a monolayer, consider using sterically hindered diazonium salts, such as those with bulky groups at positions that would otherwise be prone to radical attack.[12] |
Problem 3: Inconsistent or Non-Reproducible Surface Functionalization
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Instability of Diazonium Salt Solution | Prepare fresh diazonium salt solutions for each experiment, especially if using less stable salts. If prepared in situ, ensure stoichiometric amounts of reagents and maintain low temperatures.[3] |
| Surface Contamination | Ensure rigorous cleaning of the substrate before functionalization to remove any organic or inorganic contaminants that could interfere with the grafting process. |
| Variability in Electrochemical Grafting | In electrografting, monitor the cyclic voltammograms. The characteristic irreversible wave should decrease with subsequent scans as the insulating organic film forms.[1][2] Inconsistent CVs may indicate issues with the setup or solution. |
| Spontaneous Grafting Conditions | For spontaneous grafting, factors like pH and the presence of reducing agents can affect the reaction rate and layer quality.[1] Control these parameters carefully. |
Quantitative Data Summary
Table 1: Stability of Different Diazonium Salts
| Diazonium Salt | Counter-ion | Half-life | Reference |
| 4-Nitrobenzenediazonium | Tosylate | ~4.5 years | [1] |
| 4-Nitrobenzenediazonium | Tetrafluoroborate | ~4.5 years | [1] |
| 4-Nitrobenzenediazonium | Triflate | ~46 years | [1] |
Table 2: Thermal Stability of Grafted Aryl Layers
| Substrate | Grafted Group | Degradation Temperature | Reference |
| Single-Walled Carbon Nanotubes | 4-Iodophenyl | > 200 °C | [1] |
| General Diazonium-based Catalysts | Organic Layer | > 200 °C | [9] |
| Exfoliated Graphene | Aryl Coating | 7% loss at 400 °C | [1] |
Experimental Protocols
Protocol 1: Electrochemical Grafting of a Carboxyphenyl Layer
This protocol describes the modification of a glassy carbon electrode (GCE) using 4-carboxyphenyl diazonium tetrafluoroborate.
Materials:
-
Glassy Carbon Electrode (GCE)
-
Polishing materials (e.g., alumina slurry)
-
4-carboxyphenyl diazonium tetrafluoroborate
-
Acetonitrile (ACN), anhydrous
-
Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium tetrafluoroborate in ACN)
-
Electrochemical cell and potentiostat
Procedure:
-
Surface Preparation:
-
Mechanically polish the GCE with alumina slurry to a mirror finish.
-
Sonciate the electrode in ethanol and then in deionized water to remove polishing residues.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrochemical Grafting:
-
Prepare a solution of 5 mM 4-carboxyphenyl diazonium tetrafluoroborate in ACN with 0.1 M supporting electrolyte.
-
Place the cleaned GCE as the working electrode in the electrochemical cell with the prepared solution. Use a platinum wire as the counter electrode and an Ag/AgCl electrode as the reference.
-
Perform cyclic voltammetry (CV) for 5-10 cycles in a potential window where the diazonium salt is reduced (e.g., from +0.5 V to -1.0 V vs. Ag/AgCl) at a scan rate of 100 mV/s.[1][2] A characteristic broad, irreversible reduction peak should be observed in the first scan, which diminishes in subsequent scans.[1][2]
-
-
Post-Grafting Cleaning:
-
After grafting, rinse the electrode thoroughly with ACN and then deionized water to remove any non-covalently bound material.
-
Dry the modified electrode under a stream of nitrogen.
-
-
Characterization (Optional):
-
Characterize the modified surface using techniques like X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of the carboxyphenyl layer or contact angle measurements to assess changes in surface hydrophilicity.
-
Protocol 2: In Situ Diazotization and Spontaneous Grafting
This protocol describes the functionalization of a carbon surface using an aniline precursor.
Materials:
-
Carbon substrate (e.g., carbon nanotubes, graphene)
-
4-aminobenzoic acid (or other aniline derivative)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), 0.5 M
-
Ice bath
Procedure:
-
Preparation of Diazonium Salt Solution (in situ):
-
Dissolve 2 mM of 4-aminobenzoic acid in 0.5 M HCl in a beaker placed in an ice bath to maintain a temperature of 0-5 °C.[4]
-
Slowly add an equimolar amount of a pre-chilled aqueous solution of 2.2 mM NaNO₂ to the aniline solution while stirring continuously.[1]
-
Keep the solution in the ice bath for about 15-30 minutes to ensure complete diazotization.
-
-
Spontaneous Grafting:
-
Immerse the carbon substrate into the freshly prepared diazonium salt solution.
-
Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at room temperature or while maintaining a low temperature, depending on the desired reaction rate and layer characteristics.
-
-
Cleaning:
-
Remove the functionalized substrate from the solution.
-
Wash it extensively with deionized water and ethanol to remove unreacted salts and loosely adsorbed molecules.
-
Dry the substrate thoroughly.
-
Visualizations
References
- 1. Grafting of Diazonium Salts on Surfaces: Application to Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. organic chemistry - Why should the temperature be maintained at 0–5 °C in a diazotisation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Strategies for the Formation of Monolayers From Diazonium Salts: Unconventional Grafting Media, Unconventional Building Blocks [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Overcoming solubility issues of 4-Anilinobenzenediazonium derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-anilinobenzenediazonium derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work, with a focus on overcoming solubility issues.
Troubleshooting Guides
Issue: Poor Solubility of the Starting Material (4-Aminodiphenylamine)
Q1: My 4-aminodiphenylamine starting material is not dissolving in the acidic aqueous medium for diazotization. What can I do?
A1: This is a common issue as 4-aminodiphenylamine and its derivatives can have limited solubility in acidic water. Here are several strategies to address this:
-
Use a Co-solvent: Introduce a water-miscible organic solvent to the reaction mixture. Acetone or ethanol can be effective in increasing the solubility of the amine. A patent for a similar process suggests that a solution of the aminodiarylamine in acetone or alcohol can be added to the aqueous reaction medium.[1]
-
Fine Grinding of the Amine: The diazotization of sparingly water-soluble amines can be improved by using the amine in a very finely particulate form, which increases the surface area for reaction.
-
Gentle Warming (with caution): Gently warming the mixture can help dissolve the starting material. However, the solution must be thoroughly cooled to 0-5°C before the addition of sodium nitrite, as diazonium salts are thermally unstable.
-
Formation of a Salt: While 4-aminodiphenylamine is a weak base, converting it to its hydrochloride or sulfate salt prior to the main reaction can sometimes improve aqueous solubility.
Issue: Precipitation of the Diazonium Salt During or After Synthesis
Q2: My this compound salt is precipitating out of solution during the reaction, making it difficult to use in subsequent steps. How can I keep it dissolved?
A2: Premature precipitation of the diazonium salt can be problematic. Consider the following troubleshooting steps:
-
Choice of Acid and Counter-ion: The counter-ion has a significant impact on the solubility and stability of the diazonium salt. While benzenediazonium chloride is soluble in cold water, salts with larger counter-ions like tetrafluoroborate or tosylate are often less soluble but more stable.[2] If isolation is not the goal, using hydrochloric or sulfuric acid to generate the more soluble chloride or sulfate salt is preferable.
-
Solvent System: As with the starting material, using a co-solvent like ethanol or acetone can help maintain the solubility of the diazonium salt product.
-
Temperature Control: Ensure the reaction is maintained at a low temperature (0-5°C). While this is primarily for stability, changes in temperature can also affect solubility.
-
Concentration: If the product is precipitating, the reaction may be too concentrated. Try performing the reaction in a larger volume of solvent.
Issue: Low Yield or Decomposition of the Diazonium Salt
Q3: I am getting a low yield of my this compound derivative, or it seems to be decomposing (e.g., color change, gas evolution). What are the likely causes and solutions?
A3: Low yields and decomposition are often linked to instability. Here’s how to troubleshoot:
-
Strict Temperature Control: The diazotization reaction must be kept cold (0-5°C). Higher temperatures lead to rapid decomposition of the diazonium salt, often forming phenols.
-
pH of the Reaction Medium: For 4-aminodiarylamines, the pH is critical. A patent suggests that if the pH is too low (below 1), cleavage of the diarylamine can occur. The optimal pH for the diazotization of these compounds is between 1.5 and 4.[1] Using a buffered solution or carefully controlling the amount of acid can prevent this side reaction.
-
Rate of Nitrite Addition: Add the sodium nitrite solution slowly and with good stirring to maintain a consistent low temperature and to avoid localized high concentrations of nitrous acid, which can lead to side reactions.
-
Purity of Reagents: Ensure the starting 4-aminodiphenylamine and sodium nitrite are of high purity. Impurities can catalyze decomposition.
-
Immediate Use: Diazonium salts are generally unstable and should be used in the subsequent reaction step immediately after preparation.
Frequently Asked Questions (FAQs)
Q4: What is the general solubility profile of this compound salts?
Qualitative Solubility Data Summary
| Salt Form | Water | Methanol / Ethanol | Acetone | Non-polar Solvents (e.g., Hexane) |
| Chloride (Cl⁻) | Generally soluble, especially in cold water. | Likely soluble. | Likely soluble. | Insoluble. |
| Sulfate (HSO₄⁻/SO₄²⁻) | Reported to be soluble in polar solvents.[3] | Likely soluble. | Likely soluble. | Insoluble. |
| Tetrafluoroborate (BF₄⁻) | Often sparingly soluble or insoluble in water. | Sparingly soluble. | Soluble. | Insoluble. |
| Tosylate (OTs⁻) | Generally less soluble in water than chlorides. | Soluble in polar organic solvents. | Soluble. | Insoluble. |
Q5: How can I improve the stability of my this compound salt for storage or handling?
A5: If you need to isolate the diazonium salt, converting it to a more stable form is essential. The stability of diazonium salts is highly dependent on the counter-ion. Larger, non-nucleophilic counter-ions generally form more stable salts.
-
Prepare the Tetrafluoroborate Salt: By far the most common method is to prepare the diazonium tetrafluoroborate (BF₄⁻) salt. This can often be done by adding tetrafluoroboric acid (HBF₄) to the reaction mixture, which typically causes the diazonium tetrafluoroborate to precipitate as it is often insoluble in water.[2] These salts can often be filtered, washed, and dried, and are significantly more thermally stable than the corresponding chlorides.
-
Prepare Other Stable Salts: Tosylate salts also show enhanced stability.[2]
-
Form a Triazene: Diazonium salts can be "protected" by reacting them with a secondary amine to form a triazene. Triazenes are significantly more stable and can regenerate the diazonium salt under acidic conditions.
Q6: Why is the diazotization of 4-aminodiphenylamine more challenging than that of aniline?
A6: The diazotization of 4-aminodiphenylamine presents unique challenges due to its electronic and structural properties:
-
Lower Basicity: The diphenylamine structure is less basic than aniline. This is because the lone pair of electrons on the secondary amine nitrogen can also be delocalized into its attached phenyl ring, making the primary amino group a weaker nucleophile. Weakly basic amines can be more difficult to diazotize under standard conditions.
-
Risk of Molecular Cleavage: As mentioned, under highly acidic conditions (pH < 1), the C-N bond of the diarylamine can cleave, leading to undesired byproducts.[1] This side reaction is not a concern with simple anilines.
-
Solubility: The larger, more rigid diphenylamine structure leads to lower aqueous solubility compared to aniline, complicating the reaction setup.
Experimental Protocols
Protocol 1: Preparation of this compound Tetrafluoroborate
This protocol describes a general method for the synthesis and isolation of the relatively stable tetrafluoroborate salt of this compound.
Materials:
-
4-Aminodiphenylamine
-
Tetrafluoroboric acid (HBF₄, 48% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Deionized water
-
Acetone
-
Diethyl ether
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer, create a mixture of 40 mL of 48% aqueous HBF₄ and 50 mL of deionized water.
-
Cool the acidic solution to 0°C in an ice bath.
-
Slowly add 100 mmol of 4-aminodiphenylamine to the cold acid solution with continuous stirring. If solubility is an issue, a small amount of acetone can be added to aid dissolution.
-
Prepare a solution of 100 mmol of sodium nitrite in 10 mL of deionized water and cool it in the ice bath.
-
Add the cold sodium nitrite solution dropwise to the amine-acid mixture over 30 minutes. Maintain the temperature at 0-5°C throughout the addition.
-
Stir the reaction mixture vigorously at 0°C for an additional 30 minutes after the addition is complete. A precipitate of the diazonium tetrafluoroborate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold deionized water, followed by cold ethanol, and finally with diethyl ether to facilitate drying.
-
Dry the product in a vacuum desiccator. The resulting this compound tetrafluoroborate is significantly more stable than its chloride counterpart.
Visualizations
References
Strategies to control the thickness of electrografted diazonium films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the electrografting of diazonium salts. The focus is on strategies to control the thickness of the resulting films, a critical parameter for many applications.
Troubleshooting Guide
This guide addresses common problems encountered during the electrografting process in a question-and-answer format.
Issue: The electrografted film is much thicker than desired, leading to an insulating layer.
-
Question: I performed cyclic voltammetry for several cycles, and now my film is too thick and passivates the electrode surface. How can I reduce the thickness?
-
Answer: The thickness of diazonium-derived films is directly related to the parameters of the electrochemical deposition. To achieve thinner films, you should consider the following adjustments:
-
Reduce the number of cycles: The film thickness often increases with the number of voltammetric cycles.[1] For very thin films, as few as one or two cycles may be sufficient.[2]
-
Increase the scan rate: A higher scan rate reduces the time available for film growth during each cycle, resulting in thinner layers.[3] Conversely, very low scan rates can lead to thicker films.
-
Lower the diazonium salt concentration: The number of grafted layers can be linearly dependent on the concentration of the diazonium salt.[2][3] Using a lower concentration (e.g., ≤ 0.40 mmol/L) can help limit film growth to a monolayer or a few layers.[3][4]
-
Use a radical scavenger: The addition of a radical scavenger, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), to the grafting solution can effectively suppress the multilayer growth that occurs through radical coupling, helping to form a monolayer.[5][6]
-
Issue: The resulting film is non-uniform and patchy.
-
Question: My AFM analysis shows an inhomogeneous film with significant variations in thickness across the substrate. What could be the cause?
-
Answer: Film homogeneity is influenced by several factors, from substrate cleanliness to the grafting conditions themselves.
-
Substrate Cleanliness: Ensure the substrate surface is meticulously cleaned before grafting. Any contaminants can lead to uneven film growth.
-
Concentration Effects: Lowering the concentration of the diazonium salt can sometimes lead to more localized grafting, especially in the initial cycles.[4]
-
Diazonium Salt Structure: The structure of the aryl diazonium salt itself plays a role. Bulky substituents on the aryl ring can limit the reactivity of the growing layer and result in thinner, potentially more uniform, films.[2] Conversely, some substituents can promote dendritic growth over a layer-by-layer mechanism.[7]
-
Solvent Choice: The solvent can influence the stability of the radical intermediates. A change in solvent from an aqueous solution to an organic solvent like acetonitrile can significantly impact the grafting efficiency and film characteristics.[8]
-
Issue: I am trying to create a monolayer, but consistently get multilayers.
-
Question: My goal is to form a well-defined monolayer for a biosensor application, but I always end up with thick, disordered films. What is the most effective strategy to achieve a monolayer?
-
Answer: Achieving a monolayer requires precise control over the grafting process, as the high reactivity of aryl radicals naturally promotes multilayer formation.[9][10] Here are the most effective strategies:
-
Use a Radical Scavenger: This is a highly effective method. A radical scavenger like DPPH intercepts the aryl radicals in the diffusion layer before they can react with the already grafted film, thus inhibiting multilayer growth.[5][11] This allows for the formation of a film with a thickness equivalent to a monolayer.[11]
-
Sterically Hindered Diazonium Salts: Employing diazonium salts with bulky substituents, particularly in the ortho positions, can sterically hinder the reaction of incoming radicals with the grafted layer, favoring the formation of a monolayer.[8]
-
Careful Optimization of Electrochemical Parameters: Use a combination of low diazonium salt concentration (e.g., < 0.5 mM), a high scan rate (e.g., > 0.2 V/s), and a minimal number of cycles (e.g., 1-2 cycles).[2][3]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the thickness of electrografted diazonium films?
A1: The film thickness is a multifactorial property controlled by:
-
Electrochemical Parameters: Number of cycles, scan rate, and applied potential are key controlling factors.[1][3]
-
Solution Composition: The concentration of the diazonium salt is crucial; higher concentrations generally lead to thicker films.[7] The choice of solvent also impacts the reaction.[8]
-
Diazonium Salt Chemistry: The nature of the substituent on the aryl ring (electron-withdrawing vs. electron-donating, steric bulk) significantly influences the growth mechanism and final thickness.[6][12]
-
Additives: The presence of a radical scavenger can be used to deliberately limit film growth to a monolayer.[5]
Q2: How is the thickness of these thin films typically measured?
A2: Several surface analysis techniques are commonly used to measure the thickness of electrografted films:
-
Atomic Force Microscopy (AFM): A common method where a region of the film is mechanically scratched away, and the height difference between the substrate and the film is measured.[1][5]
-
Ellipsometry: A non-destructive optical technique that measures the change in polarization of light upon reflection from the surface to determine film thickness.[13]
-
X-ray Photoelectron Spectroscopy (XPS): The attenuation of the substrate signal by the organic film can be used to estimate the film's thickness.[1]
-
Electrochemical Quartz Crystal Microbalance (EQCM): An in-situ technique that measures the change in mass on the electrode surface during grafting, which can be correlated to thickness.[2][6]
Q3: What is the mechanism that leads to multilayer formation?
A3: Multilayer growth is a result of the high reactivity of the aryl radicals generated during the electrochemical reduction of the diazonium salt.[14] After the initial layer is formed on the substrate, newly generated radicals can react in two primary ways: 1) directly with the substrate if sites are still available, or 2) with the already grafted aryl groups on the surface.[8] This second pathway, a form of radical coupling, leads to the growth of a disordered, polymeric, multilayer film.[5]
Q4: Can the chemical structure of the diazonium salt predict the resulting film thickness?
A4: Yes, to a significant extent. The electronic properties and size of the substituent on the aryl ring influence the reactivity of the aryl radical and the grafted layer.
-
Electron-withdrawing groups (e.g., -NO₂) can decrease film thickness on carbon substrates.[12]
-
Bulky substituents can sterically hinder the approach of new radicals to the grafted layer, limiting multilayer formation.[2]
-
The chemical structure of the salt can greatly influence the film growth process and its final physical properties like compactness.[15]
Data Presentation: Parameter Effects on Film Thickness
The following tables summarize quantitative data from literature on how key experimental parameters affect film thickness.
Table 1: Effect of Diazonium Salt Concentration on Number of Grafted Layers Data for 4-carboxybenzenediazonium (4-CBD) on a Glassy Carbon Electrode (GCE) at a scan rate of 0.10 V/s.
| 4-CBD Concentration (mmol/L) | Approximate Number of Layers |
| 0.050 | 0.9 |
| 0.15 | 2.5 (approx.) |
| 0.30 | 4.3 |
(Data sourced from Phal et al., Molecules, 2020)[3]
Table 2: Effect of Scan Rate on Number of Grafted Layers Data for 0.15 mmol/L 4-carboxybenzenediazonium (4-CBD) on a Glassy Carbon Electrode (GCE).
| Scan Rate (V/s) | Approximate Number of Layers |
| 0.010 | 6.0 |
| 0.10 | 2.5 (approx.) |
| 2.50 | 0.4 |
(Data sourced from Phal et al., Molecules, 2020)[3]
Experimental Protocols
Protocol 1: Standard Electrografting via Cyclic Voltammetry (CV)
This protocol describes a general method for modifying a conductive substrate (e.g., Glassy Carbon, Gold) with a multilayer aryl film.
-
Substrate Preparation:
-
Polish the electrode surface with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).
-
Sonciate the electrode in ethanol and then in deionized water for 5 minutes each to remove polishing residues.
-
Dry the electrode under a stream of nitrogen.
-
-
Prepare Grafting Solution:
-
Dissolve the desired aryl diazonium salt (e.g., 4-nitrobenzenediazonium tetrafluoroborate) in a suitable solvent (e.g., acetonitrile or an acidic aqueous solution) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate for ACN). A typical concentration is 1-5 mM.[7]
-
-
Electrochemical Setup:
-
Assemble a three-electrode cell: the prepared substrate as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode.
-
De-aerate the grafting solution by bubbling with nitrogen gas for 15 minutes.
-
-
Electrografting:
-
Immerse the electrodes in the solution.
-
Perform cyclic voltammetry. A typical potential window is from the open-circuit potential to a sufficiently negative potential to reduce the diazonium salt (e.g., +0.7 V to -0.7 V vs. SCE).[4]
-
Run for a set number of cycles (e.g., 2-10 cycles) at a specific scan rate (e.g., 0.1 V/s).[13] The characteristic irreversible reduction peak of the diazonium salt should decrease with each cycle, indicating the formation of a passivating film.[13]
-
-
Post-Grafting Cleaning:
-
After grafting, rinse the electrode thoroughly with the solvent used for grafting, followed by deionized water, to remove any non-covalently attached species.
-
Dry the modified electrode with nitrogen.
-
Protocol 2: Monolayer Formation Using a Radical Scavenger
This protocol is adapted for forming a monolayer by suppressing multilayer growth.
-
Substrate Preparation: Follow Step 1 from Protocol 1.
-
Prepare Grafting Solution:
-
Prepare the diazonium salt solution as described in Step 2 of Protocol 1 (e.g., 1 mM 4-nitrobenzenediazonium).
-
Add the radical scavenger 2,2-diphenyl-1-picrylhydrazyl (DPPH) to the solution. An equimolar concentration to the diazonium salt (e.g., 1 mM) is often effective.[11]
-
-
Electrochemical Setup: Follow Step 3 from Protocol 1.
-
Electrografting:
-
Perform chronoamperometry by stepping the potential to a value where the diazonium salt is reduced (e.g., -0.5 V) for a short duration (e.g., 30-60 seconds), or run a single cycle of CV.[11] The presence of the scavenger will limit the film growth.
-
-
Post-Grafting Cleaning: Follow Step 5 from Protocol 1.
Visualizations
Caption: Workflow for a typical diazonium electrografting experiment.
Caption: Key parameters influencing electrografted film thickness.
References
- 1. Dithienylpyrrole Electrografting on a Surface through the Electroreduction of Diazonium Salts [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Electrografting of 4-Carboxybenzenediazonium on Glassy Carbon Electrode: The Effect of Concentration on the Formation of Mono and Multilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. On the role of functional groups in the formation of diazonium based covalent attachments: dendritic vs. layer-by-layer growth - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02661B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Diazonium-Functionalized Silicon Hybrid Photoelectrodes: Film Thickness and Composition Effects on Photoelectrochemical Behavior — CHASE Solar Hub [chaseliquidfuels.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Grafting of Diazonium Salts on Surfaces: Application to Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tuning the Covering on Gold Surfaces by Grafting Amino-Aryl Films Functionalized with Fe(II) Phthalocyanine: Performance on the Electrocatalysis of Oxygen Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigation of the chemical structure of fluorinated diazonium salts on the electrografting behavior and thin film properties - RSC Applied Interfaces (RSC Publishing) [pubs.rsc.org]
Reducing side product formation in Sandmeyer reactions
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize side product formation in Sandmeyer reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in a Sandmeyer reaction?
A1: The most frequently observed side products in Sandmeyer reactions include phenols, biaryl compounds, and azo dyes.[1][2][3] Phenols arise from the reaction of the diazonium salt with water, which is often present as the solvent or as a byproduct of the diazotization step.[1][4] Biaryl formation is a consequence of the radical mechanism of the Sandmeyer reaction.[2][3] Azo coupling can occur if the diazonium salt reacts with an electron-rich aromatic compound.[5]
Q2: How does temperature affect the formation of side products?
A2: Temperature control is critical in Sandmeyer reactions. The diazonium salt intermediate is thermally unstable and prone to decomposition.[1][6] Elevated temperatures promote the reaction with water to form undesired phenol side products.[1][6] Therefore, the diazotization step is typically carried out at low temperatures, often between 0 and 5°C, to ensure the stability of the diazonium salt.[1][6]
Q3: What is the role of the copper catalyst, and can other metals be used?
A3: The copper(I) salt (e.g., CuCl, CuBr, CuCN) is a catalyst that facilitates the conversion of the aryl diazonium salt to an aryl radical through a single electron transfer, with the subsequent loss of nitrogen gas.[2][3][7] The aryl radical then reacts with the copper(II) species to form the desired aryl halide or nitrile and regenerate the copper(I) catalyst.[2][3] While copper(I) salts are most common, other transition metal salts, including copper(II), iron(III), and cobalt(III), have also been employed in variations of the Sandmeyer reaction.[2]
Q4: Can I use Sandmeyer conditions to synthesize aryl iodides and fluorides?
A4: The synthesis of aryl iodides and fluorides typically does not proceed efficiently under standard Sandmeyer conditions. For the preparation of aryl iodides, the reaction of the diazonium salt with potassium iodide (KI) is a more effective method and does not require a copper catalyst.[4][6] For aryl fluorides, the Balz-Schiemann reaction is employed, which involves the thermal decomposition of an isolated diazonium tetrafluoroborate salt.[2][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of desired product and formation of a dark, tarry mixture. | - Decomposition of the diazonium salt.[1] - Azo coupling side reactions.[5] - Incorrect reaction temperature.[1] | - Ensure the diazotization is performed at 0-5°C. - Add the cold diazonium salt solution dropwise to the copper catalyst solution to ensure the reactive intermediate is consumed immediately.[4] - Use a more dilute solution to minimize intermolecular side reactions. |
| Significant formation of a phenolic byproduct. | - The reaction temperature is too high, promoting reaction with water.[1][6] - The diazonium salt solution was allowed to stand for too long before the addition of the copper catalyst. | - Maintain a low temperature throughout the diazotization and the Sandmeyer reaction. - Use the diazonium salt immediately after its preparation. - Consider performing the reaction in a non-aqueous solvent if the starting materials are soluble.[4] |
| The reaction mixture shows multiple colorful spots on TLC. | - Formation of azo dyes due to coupling reactions.[5][8] | - Ensure an excess of the copper salt is present to trap the diazonium salt. - Check the pH of the reaction mixture; azo coupling is often favored under neutral or slightly basic conditions. |
| The reaction does not go to completion. | - Insufficient amount of sodium nitrite for complete diazotization. - The copper catalyst is inactive or used in insufficient quantity. | - Test for the presence of excess nitrous acid using starch-iodide paper after the addition of sodium nitrite.[1] If the test is negative, add more sodium nitrite. - Use a freshly prepared solution of the copper(I) salt. |
Data Presentation: Impact of Reaction Conditions on Product Yield
The following table summarizes reported yield ranges for various Sandmeyer and related reactions, highlighting the influence of different catalysts and conditions.
| Transformation | Catalyst/Reagent System | Substrate Scope | Reported Yield Range | Reference |
| Bromination | CuBr/CuBr₂ (10 mol%), 1,10-phenanthroline, dibenzo-18-crown-6 | Electron-donating and withdrawing groups | 56-99% | [9] |
| Trifluoromethylation | Trifluoromethyl-silver complex | Aromatic amines | 10-97% | [9] |
| Cyanation | CuCN (10 mol%), 1,10-phenanthroline, dibenzo-18-crown-6, Cu(BF₄)₂ | Various diazonium salts | 52-93% | [9] |
| Hydroxylation | Cu₂O, Cu(NO₃)₂ | Aryl amines | Good to excellent | [2][3] |
Experimental Protocols
General Protocol for a Sandmeyer Chlorination Reaction
This protocol describes a general procedure for the chlorination of an aromatic amine. The specific quantities and reaction times should be optimized for each substrate.
1. Diazotization of the Aromatic Amine: a. Dissolve the aromatic amine in a suitable aqueous acid (e.g., HCl). b. Cool the solution to 0-5°C in an ice-water bath with constant stirring. c. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5°C.[1] d. After the addition is complete, continue stirring at 0-5°C for an additional 15-30 minutes. e. Verify the presence of excess nitrous acid using starch-iodide paper.[1]
2. Sandmeyer Reaction: a. In a separate flask, prepare a solution or suspension of copper(I) chloride (CuCl) in hydrochloric acid. b. Cool the CuCl solution to 0-5°C. c. Slowly add the cold diazonium salt solution prepared in step 1 to the CuCl solution with vigorous stirring.[1] d. A vigorous evolution of nitrogen gas should be observed.[1] e. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
3. Work-up and Isolation: a. Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether, dichloromethane). b. Wash the organic layer with water and then with a dilute sodium hydroxide solution to remove any phenolic byproducts.[1] c. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄). d. Remove the solvent under reduced pressure to obtain the crude aryl chloride. e. Purify the product by distillation, recrystallization, or column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting common issues in Sandmeyer reactions.
Caption: Key reaction pathways in the Sandmeyer reaction leading to the desired product and common side products.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Khan Academy [khanacademy.org]
- 7. byjus.com [byjus.com]
- 8. reddit.com [reddit.com]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 4-Anilinobenzenediazonium Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 4-anilinobenzenediazonium salts.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound salts, providing potential causes and solutions.
Issue 1: Low or No Product Yield in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)
| Potential Cause | Troubleshooting Steps |
| Decomposition of the Diazonium Salt | - Prepare the this compound salt in situ at low temperatures (0-5 °C) and use it immediately.[1][2] - Ensure the reaction medium is acidic during diazotization to improve stability.[1] - Avoid warming the diazonium salt solution, as this can lead to the formation of phenol byproducts.[1] |
| Catalyst Inactivity | - For Palladium catalysts (e.g., Pd/C, Pd(OAc)₂), ensure the use of a suitable ligand if required by the specific protocol. - Use fresh catalyst or ensure proper storage of the existing catalyst to avoid deactivation. - Consider using a different palladium source or a pre-catalyst to ensure the generation of the active Pd(0) species. |
| Issues with the Coupling Partner | - For Suzuki-Miyaura reactions, verify the quality and purity of the boronic acid. - Ensure appropriate stoichiometry of the coupling partners. An excess of one reagent may be necessary depending on the specific reaction. |
| Inadequate Reaction Conditions | - Optimize the solvent system. Alcoholic solvents like methanol can be effective for Suzuki-Miyaura reactions with diazonium salts.[3] - Adjust the reaction temperature. While diazonium salt formation requires low temperatures, the coupling step may need gentle warming. - Ensure the absence of water if using anhydrous conditions, as it can react with the diazonium salt. |
Issue 2: Formation of Side Products
| Side Product | Potential Cause | Mitigation Strategy |
| Phenol Derivatives | Warming of the acidic diazonium salt solution.[1] | Maintain low temperatures (0-5 °C) throughout the handling of the diazonium salt until the coupling reaction is initiated. |
| Azo Compounds | The diazonium salt acts as an electrophile and couples with electron-rich aromatic compounds.[2] | Control the pH of the reaction. For coupling with anilines, a slightly acidic medium (pH 5-7) is recommended.[1] |
| Biaryl Homocoupling | Radical-mediated side reactions, particularly in Sandmeyer-type reactions.[4] | Use a copper(I) catalyst to promote the desired radical-nucleophilic aromatic substitution pathway.[4] |
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for Suzuki-Miyaura coupling with this compound salts?
A1: Palladium catalysts, particularly Pd(0)/C, have been shown to be highly effective and practical for Suzuki-Miyaura reactions of arenediazonium salts.[3][5] They offer the advantage of high reactivity, often under mild, ligand-free, and base-free conditions, with alcoholic solvents like methanol being suitable.[3]
Q2: What are the key considerations for the Sandmeyer reaction with this compound salts?
A2: The Sandmeyer reaction typically employs copper(I) salts (e.g., CuCl, CuBr, CuCN) as catalysts to introduce halides or a cyano group.[4][6] It is a radical-nucleophilic aromatic substitution.[4] Key considerations include maintaining a low temperature during the reaction and using the appropriate copper(I) salt for the desired substitution.
Q3: Can photocatalysis be used for reactions with this compound salts?
A3: Yes, visible-light photoredox catalysis is an efficient method for the arylation of various unsaturated compounds using arenediazonium salts.[7][8] This approach offers mild reaction conditions, low catalyst loadings, and often high yields.[7][8] Ruthenium-based photocatalysts are commonly employed.[7]
Q4: How can I minimize the risk of decomposition of the this compound salt?
A4: Arenediazonium salts are generally unstable and should be prepared and used at low temperatures (0-5 °C).[1][2][9] Preparation in a strong acid solution enhances their stability.[1] It is crucial to use the freshly prepared diazonium salt solution immediately in the subsequent reaction.[2]
Q5: What is a common issue when purifying the products of these reactions?
A5: A common issue is the presence of colored impurities, often arising from the formation of azo compounds as side products.[1] Careful chromatography is typically required to isolate the pure desired product.
Data Presentation
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Arenediazonium Salts
| Catalyst System | Electrophile | Nucleophile | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Pd(0)/C | This compound tetrafluoroborate | Phenylboronic acid | Methanol | RT | < 5 min | 95 | [3] |
| Pd(OAc)₂ | 4-Nitrobenzenediazonium tetrafluoroborate | Phenylboronic acid | Methanol | 25 | 13 min | 99 | [10] |
| Pd-MOF | This compound tetrafluoroborate | Arylboronic acids | Methanol | RT | - | Good to Excellent | [5] |
Table 2: Catalyst Performance in Sandmeyer-Type Reactions
| Reaction Type | Catalyst | Reagent | Solvent | Temp. (°C) | Yield (%) | Reference |
| Chlorination | CuCl | HCl | Water | 0-5 | High | [4][6] |
| Bromination | CuBr | HBr | Water | 0-5 | High | [4][6] |
| Cyanation | CuCN | KCN | Water | 0-5 | High | [4][6] |
| Hydroxylation | Cu₂O, Cu(NO₃)₂ | H₂O | Water | RT | Good | [1][4] |
Experimental Protocols
Protocol 1: General Procedure for in situ Preparation of this compound Chloride
-
Dissolve 4-aminoaniline (1 equivalent) in a solution of concentrated hydrochloric acid and water at 0 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1 equivalent) in water dropwise to the aniline solution, maintaining the temperature between 0 and 5 °C.
-
Stir the resulting solution at 0 °C for 15-30 minutes. The formation of the diazonium salt is indicated by a color change.
-
Use the cold diazonium salt solution immediately for the subsequent coupling reaction.
Protocol 2: Pd/C-Catalyzed Suzuki-Miyaura Coupling
-
To a solution of the freshly prepared this compound chloride (1 equivalent) at 0 °C, add a solution of the desired arylboronic acid (1.1 equivalents) in methanol.
-
Add Pd/C (1-5 mol%) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the time indicated by TLC or LC-MS analysis (typically very rapid).
-
Upon completion, filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired biaryl product.
Protocol 3: Copper-Catalyzed Sandmeyer Bromination
-
Prepare a solution of copper(I) bromide (1.2 equivalents) in concentrated hydrobromic acid.
-
Cool the freshly prepared this compound chloride solution to 0 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Observe for the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Visualizations
Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
Caption: Mechanism of the Copper-catalyzed Sandmeyer reaction.
Caption: General workflow for photocatalytic arylation.
References
- 1. 5.5 Arenediazonium Salt – Organic Chemistry II [kpu.pressbooks.pub]
- 2. Arenediazonium Salts in EAS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Suzuki-Miyaura Reactions of Arenediazonium Salts Catalyzed by Pd(0)/C. One-Pot Chemoselective Double Cross-Coupling Reactions [organic-chemistry.org]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Photocatalytic Arylation of Alkenes, Alkynes and Enones with Diazonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Notes on Diazonium Salts: Importance in Synthetic Organic Chemistry for IIT JEE aspirants [unacademy.com]
- 10. synthesis-of-arenediazonium-salts-and-suzuki-miyaura-cross-coupling-reaction-in-microreactors - Ask this paper | Bohrium [bohrium.com]
Validation & Comparative
A Comparative Guide to Surface Grafting: 4-Anilinobenzenediazonium and Other Diazonium Salts
For Researchers, Scientists, and Drug Development Professionals
The functionalization of surfaces is a critical step in a wide array of research and development applications, from biosensor fabrication to targeted drug delivery systems. Diazonium salts have emerged as a versatile and robust class of reagents for modifying various substrates, including metals, carbon-based materials, and polymers. This guide provides a comparative analysis of 4-anilinobenzenediazonium with other commonly used diazonium salts for surface grafting, supported by experimental data and detailed protocols.
Performance Comparison of Diazonium Salts
The choice of diazonium salt significantly impacts the characteristics of the grafted organic layer. Key performance indicators include grafting efficiency, layer thickness, stability, and the electrochemical properties of the modified surface. While direct comparative data for this compound is limited in publicly available literature, we can infer its potential performance by comparing diazonium salts with different para-substituents.
Here, we compare two well-studied diazonium salts, 4-nitrobenzenediazonium (4-NBD) and 4-carboxybenzenediazonium (4-CBD), which bear electron-withdrawing and moderately deactivating groups, respectively. This comparison provides a framework for understanding how the electronic properties of the substituent influence grafting outcomes. This compound possesses an electron-donating group (-NHC₆H₅), which is expected to influence its reactivity and the properties of the resulting film.
Table 1: Comparison of Grafting Performance of Diazonium Salts on Highly Oriented Pyrolytic Graphite (HOPG)
| Parameter | 4-Nitrobenzenediazonium (4-NBD) | 4-Carboxybenzenediazonium (4-CBD) | This compound (Predicted) |
| Grafting Mechanism | Dendritic multilayer growth[1] | Layer-by-layer growth[1] | Likely to form multilayers, potentially with some degree of ordering due to the bulky aniline group. |
| Average Layer Thickness (0.01 mM concentration) | 3.5 ± 0.2 nm[1] | 1.1 ± 0.2 nm[1] | Expected to be in the nanometer range, influenced by steric hindrance. |
| Surface Coverage (0.01 mM concentration) | Lower, with island-like structures[1] | Higher, with more uniform layer formation[1] | Potentially high, but may be limited by the size of the aniline group. |
| Grafting Efficiency | Lower, radicals preferentially react with already grafted groups[1] | Higher, radicals tend to graft directly onto the substrate surface[1] | Expected to be efficient due to the electron-donating nature of the aniline group, which can stabilize the aryl radical. |
| Electrochemical Properties | Forms a blocking layer, hindering electron transfer.[1] | Forms a more ordered layer that can be less blocking than 4-NBD films. | The conductivity of the grafted layer would depend on the polymerization and orientation of the anilinophenyl groups. |
Note: The data for 4-NBD and 4-CBD is based on studies using highly oriented pyrolytic graphite (HOPG) as the substrate.[1] The predictions for this compound are extrapolations based on the influence of its electron-donating substituent.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful surface modification. Below are generalized procedures for the synthesis of diazonium salts and their electrochemical grafting onto a conductive substrate.
Synthesis of Aryl Diazonium Tetrafluoroborate Salts
This protocol describes a general method for the synthesis of aryl diazonium tetrafluoroborate salts from the corresponding anilines.
References
A Researcher's Guide to Validating Surface Functionalization: A Comparison of XPS and AFM
For researchers, scientists, and drug development professionals, the precise characterization of functionalized surfaces is paramount. The success of applications ranging from drug delivery systems to biosensors hinges on the successful immobilization and orientation of molecules on a substrate. This guide provides an objective comparison of two powerful surface analysis techniques, X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM), for validating surface functionalization. We will delve into their principles, experimental protocols, and data interpretation, supported by quantitative data and a look at alternative methods.
The Complementary Nature of XPS and AFM
X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) offer complementary insights into the properties of functionalized surfaces. While XPS provides detailed chemical information, AFM reveals the physical topography.[1]
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[2][3] By irradiating a material with X-rays and measuring the kinetic energy of the emitted photoelectrons, XPS can identify the elements present on the surface and their bonding environment. This makes it an invaluable tool for confirming the presence of specific functional groups and assessing the chemical changes that occur during functionalization.
Atomic Force Microscopy (AFM) , on the other hand, is a high-resolution scanning probe microscopy technique that provides a three-dimensional topographical image of a surface.[4] It works by scanning a sharp probe over the surface and measuring the forces between the probe and the sample. This allows for the visualization of surface features at the nanoscale, providing information on surface roughness, morphology, and the distribution of immobilized molecules.
Together, XPS and AFM provide a comprehensive picture of a functionalized surface, confirming both the chemical success of the modification and the physical arrangement of the functional molecules.
Quantitative Data Presentation
To facilitate a clear comparison, the following tables summarize the key quantitative parameters obtained from XPS and AFM analysis in the context of surface functionalization.
Table 1: Quantitative Data from XPS Analysis of Self-Assembled Monolayers (SAMs)
| Parameter | Description | Typical Values for Alkanethiol SAMs on Gold | Data Interpretation |
| Elemental Composition (Atomic %) | Relative concentration of elements on the surface. | C: 60-70%, S: 2-5%, Au: 25-35% | Confirms the presence of the SAM and can indicate surface coverage and purity. |
| High-Resolution Spectra (Binding Energy, eV) | Provides information on the chemical state of elements. | C 1s: ~285.0 eV (aliphatic chain), S 2p: ~162.0 eV (thiolate bond to Au) | Confirms the covalent attachment of the thiol to the gold surface. |
| Layer Thickness (nm) | Calculated from the attenuation of the substrate signal. | 1.0 - 2.5 nm (increases with chain length) | Provides a measure of the SAM thickness and can indicate monolayer formation.[5][6] |
| Surface Coverage (%) | Estimated from the relative intensities of the SAM and substrate signals. | > 90% | Indicates the packing density and quality of the monolayer. |
Table 2: Quantitative Data from AFM Analysis of Functionalized Surfaces
| Parameter | Description | Typical Values for a Smooth Substrate vs. a Functionalized Surface | Data Interpretation |
| Root Mean Square (RMS) Roughness (Rq) | The standard deviation of the surface height profile. | Smooth Substrate: < 0.5 nm; Functionalized Surface: 0.5 - 2.0 nm | An increase in roughness often indicates successful immobilization of molecules.[7][8] |
| Average Roughness (Ra) | The arithmetic average of the absolute values of the height deviations. | Smooth Substrate: < 0.3 nm; Functionalized Surface: 0.4 - 1.5 nm | Similar to Rq, an increase suggests surface modification.[7] |
| Feature Height (nm) | The height of individual immobilized molecules or aggregates. | 1 - 10 nm | Can provide information on the size and orientation of the attached molecules. |
| Surface Skewness (Rsk) | A measure of the asymmetry of the surface height distribution. | Smooth Substrate: ~0; Functionalized Surface: > 0 | A positive skewness can indicate the presence of peaks or asperities due to functionalization. |
| Surface Kurtosis (Rku) | A measure of the "peakedness" of the surface height distribution. | Smooth Substrate: ~3; Functionalized Surface: > 3 | A higher kurtosis can indicate a surface with sharp peaks. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible data.
XPS Experimental Protocol
-
Sample Preparation:
-
Ensure the sample is clean and free of contaminants.
-
Mount the sample on a compatible sample holder using double-sided conductive tape or clips.
-
Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.[9]
-
-
Instrument Setup:
-
Select an appropriate X-ray source (e.g., monochromatic Al Kα).
-
Set the analyzer pass energy for survey scans (e.g., 160 eV) and high-resolution scans (e.g., 20 eV).[10]
-
Calibrate the binding energy scale using a reference material (e.g., the Au 4f7/2 peak at 84.0 eV or the C 1s peak of adventitious carbon at 284.8 eV).
-
-
Data Acquisition:
-
Data Analysis:
-
Process the spectra using appropriate software to perform background subtraction, peak fitting, and quantification.
-
Determine the atomic concentrations of the elements from the peak areas and sensitivity factors.
-
Analyze the binding energies and peak shapes in the high-resolution spectra to identify chemical states.[11][12]
-
For ARXPS data, use software to calculate the thickness of the functionalized layer.[6]
-
AFM Experimental Protocol
-
Sample Preparation:
-
Mount the functionalized substrate on a flat, stable surface using adhesive.
-
Ensure the sample is clean and dry before imaging. For imaging in liquid, ensure the sample is fully immersed and equilibrated.
-
-
Instrument Setup:
-
Select an appropriate AFM probe (cantilever and tip) based on the desired imaging mode and sample properties. For soft biological samples, a soft cantilever is often used.
-
Install the probe in the AFM head.
-
Align the laser onto the cantilever and position the photodetector to obtain a strong signal.
-
Tune the cantilever to its resonance frequency for tapping mode imaging.
-
-
Imaging:
-
Data Analysis:
Mandatory Visualization
The following diagrams illustrate the workflows for XPS and AFM analysis and the logical relationship in comparing these techniques for validating surface functionalization.
Comparison with Other Alternatives
While XPS and AFM are powerful, other techniques can also provide valuable information for validating surface functionalization.
Table 3: Comparison of Surface Analysis Techniques
| Technique | Information Provided | Advantages | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical state, layer thickness. | Highly surface-sensitive, quantitative, provides chemical bonding information.[15] | Requires high vacuum, may cause X-ray induced damage to some samples. |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, feature dimensions, mechanical properties. | High-resolution imaging in air or liquid, provides 3D information. | Can be susceptible to tip-sample artifacts, slower for large area analysis. |
| Contact Angle Goniometry | Surface wettability and surface energy. | Simple, fast, and inexpensive. | Provides macroscopic information, not direct chemical or topographical data. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of specific functional groups. | Can be performed in various environments, non-destructive.[16] | Generally less surface-sensitive than XPS, can be difficult to quantify.[17] |
| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Elemental and molecular information with high sensitivity. | Extremely surface-sensitive (top 1-2 nm), provides molecular fragmentation patterns. | Can be destructive, quantification can be challenging. |
Contact Angle Goniometry measures the angle at which a liquid droplet interfaces with a solid surface. A change in the contact angle after functionalization can indicate a change in surface chemistry (e.g., from hydrophobic to hydrophilic). This technique is a quick and easy way to get a qualitative indication of successful surface modification.[18]
Fourier-Transform Infrared Spectroscopy (FTIR) , particularly in Attenuated Total Reflectance (ATR) mode, can identify the vibrational modes of chemical bonds. This allows for the detection of specific functional groups introduced during the functionalization process. While not as surface-sensitive as XPS, it is a valuable complementary technique for confirming the presence of desired chemical moieties.[16][17]
Conclusion
The validation of surface functionalization is a critical step in many areas of scientific research and development. A multi-technique approach is often the most effective strategy for a comprehensive characterization. XPS and AFM stand out as a particularly powerful combination, providing a detailed understanding of both the chemical and physical properties of the modified surface. By leveraging the quantitative chemical information from XPS and the high-resolution morphological data from AFM, researchers can confidently confirm the success of their surface functionalization protocols, leading to more reliable and effective materials and devices.
References
- 1. Imaging of functionalized surface by atomic force microscopy [bio-protocol.org]
- 2. Beginner's Guide to XPS Analysis: Understanding the Data [innovatechlabs.com]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. Can AFM Measure Surface Roughness? - ICSPI [icspicorp.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. AFM for surface roughness quantification [atomfair.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. Mica Functionalization for Imaging of DNA and Protein-DNA Complexes with Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Surface Roughness and Three-dimensional Scanning Topography of Zirconia Implants before and after Photofunctionalization by Atomic Force Microscopy: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. horiba.com [horiba.com]
- 16. rockymountainlabs.com [rockymountainlabs.com]
- 17. researchgate.net [researchgate.net]
- 18. eag.com [eag.com]
Performance Comparison: 4-Anilinobenzenediazonium Grafted Electrodes vs. Alternatives
A Comprehensive Guide to the Electrochemical Characterization of 4-Anilinobenzenediazonium Grafted Electrodes
For researchers, scientists, and drug development professionals working with surface-modified electrodes, understanding the electrochemical characteristics of the modification layer is paramount. The grafting of this compound provides a robust and stable surface modification. This guide offers a comparative analysis of these electrodes, supported by experimental data and detailed protocols for their characterization.
The performance of surface-modified electrodes is often evaluated based on their electron transfer kinetics, surface coverage, and stability. Here, we compare this compound grafted electrodes with other common surface modification techniques, namely self-assembled monolayers (SAMs) of alkanethiols on gold and silanization on glass/ITO.
Table 1: Comparison of Electrochemical Performance Metrics
| Parameter | This compound on Glassy Carbon | Alkanethiol SAMs on Gold | Silanization on Glass/ITO |
| Electron Transfer Resistance (Rct) | Moderately low to high (depends on layer thickness) | Low for short chains, increases with chain length | Generally high (insulating layer) |
| Peak-to-Peak Separation (ΔEp) in CV | Increases with layer thickness, typically >100 mV | Close to ideal 59/n mV for well-ordered monolayers | Not typically measured due to insulating nature |
| Surface Coverage (Γ) | Typically 1.0 - 8.0 x 10⁻¹⁰ mol/cm²[1][2][3] | ~4.6 x 10⁻¹⁰ mol/cm² (for alkanethiols on Au) | Variable, depends on silane and reaction conditions |
| Stability | High, due to covalent C-C bond[4][5] | Good, but Au-S bond can be labile[6] | High, stable Si-O-Si bonds |
| Versatility of Substrates | Wide range (conductive, semiconducting, insulating)[4][5] | Primarily gold, also silver and copper | Oxidic surfaces (glass, ITO, silicon) |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible results in the electrochemical characterization of modified electrodes.
Protocol 1: Electrochemical Grafting of this compound Salt
-
Preparation of Diazonium Salt: Prepare a fresh solution of this compound salt by reacting 4-aminobenzylamine with sodium nitrite in an acidic medium (e.g., 0.5 M HCl) at 0-5 °C. Use the solution immediately.
-
Electrode Preparation: Polish the working electrode (e.g., glassy carbon) with alumina slurry, sonicate in ethanol and deionized water, and dry under a stream of nitrogen.
-
Electrochemical Grafting: Immerse the cleaned electrode in the freshly prepared diazonium salt solution. Perform cyclic voltammetry (CV) typically for 1-10 cycles in a potential window of +0.5 V to -0.8 V vs. Ag/AgCl at a scan rate of 100 mV/s.[7] A characteristic irreversible reduction peak should be observed in the first scan, which decreases in subsequent scans, indicating the grafting of the aryl layer.[8]
-
Post-Grafting Cleaning: After grafting, rinse the electrode thoroughly with deionized water and ethanol to remove any physisorbed species and dry under nitrogen.
Protocol 2: Cyclic Voltammetry (CV) Characterization
-
Electrolyte Preparation: Prepare an electrolyte solution containing a suitable redox probe, for example, 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl.
-
Electrochemical Cell Setup: Use a standard three-electrode cell with the grafted electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
CV Measurement: Record the cyclic voltammogram by scanning the potential, for instance, from -0.2 V to +0.6 V vs. Ag/AgCl at various scan rates (e.g., 20, 50, 100, 200 mV/s).
-
Data Analysis: Determine the peak-to-peak separation (ΔEp) and the peak current (Ip). A significant increase in ΔEp compared to the bare electrode indicates a blocking of the electron transfer by the grafted layer.[7][9][10] The surface coverage (Γ) can be estimated from the charge (Q) obtained by integrating the reduction peak of the diazonium salt during grafting, using the formula Γ = Q / (nFA), where n is the number of electrons, F is the Faraday constant, and A is the electrode area.[1][2]
Protocol 3: Electrochemical Impedance Spectroscopy (EIS) Characterization
-
Electrolyte and Cell Setup: Use the same electrolyte and three-electrode setup as for CV.
-
EIS Measurement: Apply a DC potential corresponding to the formal potential of the redox probe and superimpose a small amplitude AC potential (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).[11][12][13][14]
-
Data Analysis: Plot the impedance data as a Nyquist plot (-Z'' vs. Z'). Fit the data to an appropriate equivalent circuit model (e.g., a Randles circuit). The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct). An increase in Rct for the modified electrode compared to the bare electrode signifies inhibition of the electron transfer process.[11][15]
Protocol 4: X-ray Photoelectron Spectroscopy (XPS) Analysis
-
Sample Preparation: Mount the grafted electrode on a sample holder and introduce it into the ultra-high vacuum chamber of the XPS instrument.
-
Data Acquisition: Acquire a survey spectrum to identify the elements present on the surface. Then, obtain high-resolution spectra for the elements of interest (e.g., C 1s, N 1s, O 1s).[16][17]
-
Data Analysis: Analyze the high-resolution spectra to determine the chemical states of the elements. For this compound grafted layers, the N 1s spectrum is of particular interest to confirm the presence of the aniline group.[18][19][20][21]
Visualizing the Workflow and Mechanisms
Diagrams created using Graphviz provide a clear visual representation of the experimental processes and underlying principles.
References
- 1. Assessing Surface Coverage of Aminophenyl Bonding Sites on Diazotised Glassy Carbon Electrodes for Optimised Electrochemical Biosensor Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A post-functionalization toolbox for diazonium (electro)-grafted surfaces: review of the coupling methods - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00077B [pubs.rsc.org]
- 3. Synthesis and grafting of diazonium tosylates for thermoplastic electrode immunosensors - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Grafting of Diazonium Salts on Surfaces: Application to Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. On the role of functional groups in the formation of diazonium based covalent attachments: dendritic vs. layer-by-layer growth - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02661B [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. electrochemistry - Why is the peak-to-peak separation of cyclic voltammetry is 57 mV? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. mdpi.com [mdpi.com]
- 12. Basics of EIS: Electrochemical Research-Impedance Gamry Instruments [gamry.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Electrochemical Impedance Spectroscopy (EIS) Basics | Pine Research Instrumentation [pineresearch.com]
- 15. researchgate.net [researchgate.net]
- 16. azooptics.com [azooptics.com]
- 17. ipfdd.de [ipfdd.de]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biocompatibility of 4-Anilinobenzenediazonium Modified Surfaces
For researchers, scientists, and drug development professionals, the interface between a biomaterial and the biological environment is a critical determinant of in vivo success. Surface modification is a key strategy to enhance biocompatibility, and the use of aryl diazonium salts, such as 4-anilinobenzenediazonium, has emerged as a versatile method for creating stable, covalent modifications on a wide range of substrates. This guide provides a comparative assessment of the biocompatibility of surfaces modified with this compound and other common surface modification techniques, supported by experimental data and detailed protocols.
Comparative Analysis of Biocompatibility Metrics
The biocompatibility of a modified surface is a multifaceted property, encompassing cell viability, protein adsorption, and the host inflammatory response. The following tables summarize quantitative data from various studies to facilitate a comparison between this compound modified surfaces and common alternatives. It is important to note that the data presented is compiled from different studies and experimental conditions may vary. Direct, side-by-side comparative studies are limited in the current literature.
Table 1: Comparative Cell Viability on Modified Surfaces
| Surface Modification | Substrate | Cell Type | Assay | Viability (%) | Citation |
| 4-Aminophenyl diazonium | Platinum | Human Neuroblastoma (SH-SY5Y) | Not Specified | Enhanced Adhesion | [1] |
| Thiol-SAM (Thiolated α-Mannoside) | Gold | Not Applicable | Not Applicable | Not Applicable | [2] |
| Plasma-Fluorocarbon Polymer | Ti6Al4V | Not Specified | Not Specified | Low Inflammatory Response | [3] |
| Poly-L-lysine | Hyaluronan Strands | Fibroblasts | Not Specified | Enhanced Adhesion | [4] |
| Unmodified | Polystyrene | SaOs-2, L929, ATDC5 | Not Specified | Proliferation Varied by Cell Line |
Table 2: Comparative Protein Adsorption on Modified Surfaces
| Surface Modification | Substrate | Protein | Adsorption (ng/cm²) | Citation |
| 4-Aminophenyl diazonium | Not Specified | Not Specified | Not Specified | |
| Thiol-SAM (Thiolated α-Mannoside) | Gold | Concanavalin A | Increased Resistance | [2] |
| Thiol-SAM (various) | Gold | Human Serum Albumin | Varies by Terminating Group | [5] |
| Silanized Glass | Glass | Peptides | Significant Adsorption | |
| Plasma-Treated Polymer | Polypropylene | Not Specified | Not Specified |
Table 3: Comparative Inflammatory Response to Modified Surfaces
| Surface Modification | In Vivo/In Vitro | Key Inflammatory Markers | Outcome | Citation |
| 4-Aminophenyl diazonium | Not Specified | Not Specified | Not Specified | |
| Plasma-Fluorocarbon Polymer | In Vivo (Rat) | CD68+ Macrophages, T Lymphocytes | Favorable, comparable to Ti-controls | [3] |
| Plasma-Treated Titanium | In Vivo (Rat) | IL-2, IFN-γ, IL-4, IL-10 | Surface-dependent cytokine profiles |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biocompatibility studies. Below are protocols for key experiments cited in the assessment of modified surfaces.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure for Adherent Cells:
-
Seed cells onto the modified and control surfaces in a 96-well plate and culture for the desired period.
-
Aspirate the culture medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the MTT solution.
-
Add 150 µL of the solubilization solvent to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Protein Adsorption Measurement using Quartz Crystal Microbalance (QCM)
QCM is a sensitive technique for measuring mass changes on a surface in real-time, allowing for the quantification of protein adsorption.
Materials:
-
QCM instrument with sensor crystals (e.g., gold-coated)
-
Phosphate-buffered saline (PBS)
-
Protein solution of known concentration (e.g., Albumin, Fibrinogen in PBS)
Procedure:
-
Mount the surface-modified QCM sensor crystal in the measurement chamber.
-
Establish a stable baseline by flowing PBS over the sensor surface.
-
Introduce the protein solution into the chamber and monitor the change in frequency and dissipation. A decrease in frequency corresponds to an increase in mass on the sensor surface.
-
Continue the flow until the frequency signal stabilizes, indicating that protein adsorption has reached equilibrium.
-
Rinse with PBS to remove loosely bound proteins.
-
The change in frequency can be converted to the adsorbed mass per unit area using the Sauerbrey equation.
Visualizing Experimental Workflows and Pathways
Understanding the sequence of experimental steps and the underlying biological interactions is facilitated by clear diagrams.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Study of the Binding of Concanavalin A to Self-Assembled Monolayers Containing a Thiolated α-Mannoside on Flat Gold and on Nanoporous Gold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Local Inflammatory Response after Intramuscularly Implantation of Anti-Adhesive Plasma-Fluorocarbon-Polymer Coated Ti6AI4V Discs in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polypeptide resurfacing method improves fibroblast's adhesion to hyaluronan strands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Free Thiol on Protein Adsorption to Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Surface Functionalization: 4-Anilinobenzenediazonium and its Alternatives
For researchers, scientists, and drug development professionals seeking to modify surfaces with organic molecules, the choice of a robust and quantifiable grafting method is paramount. This guide provides a comprehensive comparison of 4-anilinobenzenediazonium with two prevalent alternatives—organosilanes and thiols—offering a quantitative analysis of their grafting densities and detailed experimental protocols for their characterization.
The covalent attachment of thin organic films to various substrates is a cornerstone of modern materials science, enabling the development of advanced biosensors, drug delivery systems, and biocompatible coatings. Aryl diazonium salts, in particular, have garnered significant attention for their ability to form stable, covalently bound layers on a wide range of materials, including metals, carbon, and polymers.[1] This guide focuses on this compound, a versatile diazonium salt that introduces a primary amine group to the surface, and compares its performance with organosilane and thiol-based surface modification techniques.
Quantitative Comparison of Grafting Densities
The effectiveness of a surface modification strategy is often determined by the achievable grafting density—the number of molecules attached per unit area. This parameter dictates the surface's chemical reactivity, biocompatibility, and overall performance. The following table summarizes the typical grafting densities achieved with this compound (and its nitro precursor), organosilanes, and thiols on various substrates.
| Surface Chemistry | Substrate | Grafting Density | Quantification Method(s) |
| This compound (from reduced 4-nitrobenzenediazonium) | Glassy Carbon | ~2.2 x 10⁻¹¹ mol/cm² (available amine groups)[2] | Electrochemical (Cyclic Voltammetry) |
| 4-Nitrobenzenediazonium | Glassy Carbon | ~6.5 x 10⁻¹⁰ mol/cm²[2] | Raman Spectroscopy, XPS, Cyclic Voltammetry |
| Organosilanes (e.g., aminopropyltriethoxysilane) | SiO₂/Glass | 1 - 5 molecules/nm² | X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM) |
| Thiols (e.g., alkanethiols) | Gold | 2 - 8 molecules/nm² | X-ray Photoelectron Spectroscopy (XPS), Quartz Crystal Microbalance (QCM) |
Performance Comparison: Stability and Versatility
Beyond grafting density, the stability of the grafted layer and the versatility of the chemistry are critical considerations.
| Feature | This compound | Organosilanes | Thiols |
| Bond Type | Covalent (C-C, C-N, C-O) | Covalent (Si-O-Substrate) | Coordinative (Au-S) |
| Stability | High thermal and chemical stability | High thermal and chemical stability | Moderate stability; susceptible to oxidation and displacement |
| Substrate Versatility | Broad (metals, carbon, polymers, oxides) | Primarily hydroxylated surfaces (e.g., SiO₂, glass, metal oxides) | Primarily noble metals (e.g., Au, Ag, Cu, Pt) |
| Layer Control | Can form monolayers and multilayers | Typically forms monolayers, but can polymerize | Forms well-ordered self-assembled monolayers (SAMs) |
Experimental Protocols for Quantitative Analysis
Accurate quantification of grafting density is essential for reproducible surface engineering. This section details the experimental protocols for the most common techniques used to characterize surfaces modified with this compound and its alternatives.
Electrochemical Analysis (Cyclic Voltammetry)
Cyclic voltammetry (CV) is a powerful technique for quantifying the surface coverage of electroactive species, such as the aminophenyl groups introduced by this compound.
Protocol for Quantifying 4-Aminophenyl Surface Coverage:
-
Electrode Preparation: Polish the glassy carbon electrode with alumina slurry, sonicate in ethanol and deionized water, and dry under a stream of nitrogen.
-
Electrochemical Grafting:
-
Prepare a solution of 4-nitrobenzenediazonium tetrafluoroborate (e.g., 5 mM) in an appropriate electrolyte solution (e.g., 0.1 M tetrabutylammonium tetrafluoroborate in acetonitrile).
-
Perform cyclic voltammetry for a set number of cycles (e.g., 5 cycles) in a potential range that covers the reduction of the diazonium salt (e.g., from +0.5 V to -0.8 V vs. Ag/AgCl).[2]
-
-
Reduction of Nitro Groups:
-
Transfer the modified electrode to a separate electrochemical cell containing an electrolyte solution (e.g., 0.1 M KCl in a water:ethanol mixture).
-
Perform cyclic voltammetry to reduce the surface-grafted nitro groups to amino groups (e.g., scanning between -1.2 V and +1.0 V vs. Ag/AgCl).[2]
-
-
Quantification of Amine Groups:
-
The surface coverage (Γ, in mol/cm²) of the resulting aminophenyl groups can be estimated by integrating the charge (Q) under the reduction peak of a redox-active molecule that specifically reacts with the amine groups (e.g., ferrocene carboxylic acid).[2]
-
The formula used is: Γ = Q / (nFA), where 'n' is the number of electrons transferred per molecule, 'F' is the Faraday constant, and 'A' is the electrode area.
-
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides elemental composition and chemical state information, making it ideal for quantifying the grafting density of various organic layers.
Protocol for XPS Quantification of Surface Coverage:
-
Sample Preparation: Prepare the functionalized substrate and a clean, unmodified substrate as a reference. Ensure the samples are clean and free of contaminants.
-
Instrument Setup:
-
Introduce the samples into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Use a monochromatic X-ray source (e.g., Al Kα).
-
-
Data Acquisition:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (e.g., C 1s, N 1s, Si 2p, S 2p, and the substrate elements).
-
-
Data Analysis and Quantification:
-
Perform peak fitting on the high-resolution spectra to determine the areas of the peaks corresponding to the grafted molecule and the substrate.
-
Calculate the atomic concentrations of the elements using the peak areas and the instrument's relative sensitivity factors (RSFs).
-
The grafting density can be estimated by relating the atomic concentration of an element unique to the grafted molecule to the atomic concentration of a substrate element. For thin overlayers, the following formula can be used: d = λ * sin(θ) * ln(1 + (Iₒ / Iₛ) * (Nₛλₛ / Nₒλₒ)) where 'd' is the overlayer thickness, 'λ' is the inelastic mean free path of the photoelectrons, 'θ' is the take-off angle, 'I' is the peak intensity, and 'N' is the atomic density for the overlayer (o) and substrate (s). The grafting density can then be calculated from the thickness and the molecular footprint.
-
Atomic Force Microscopy (AFM)
AFM can be used to measure the thickness of the grafted layer, which can then be used to estimate the grafting density. The "scratching" method is a common approach.
Protocol for AFM Scratching and Thickness Measurement:
-
Sample Preparation: Mount the functionalized substrate on a sample holder.
-
AFM Imaging:
-
Obtain a high-quality topographic image of the surface in tapping mode to ensure the film is uniform.
-
-
Scratching:
-
Thickness Measurement:
-
Grafting Density Estimation:
-
The grafting density (σ, in molecules/nm²) can be estimated using the formula: σ = (d * ρ * Nₐ) / M, where 'd' is the layer thickness, 'ρ' is the density of the grafted layer (can be estimated), 'Nₐ' is Avogadro's number, and 'M' is the molecular weight of the grafted molecule.
-
Visualizing the Workflow
To aid in understanding the experimental processes, the following diagrams illustrate the workflows for surface functionalization and characterization.
Conclusion
The choice between this compound, organosilanes, and thiols for surface functionalization depends on the specific application, substrate material, and desired surface properties. Diazonium chemistry offers unparalleled versatility in terms of substrate compatibility and forms highly stable covalent bonds. Organosilanes provide a robust method for modifying hydroxylated surfaces, while thiols are the gold standard for creating well-ordered self-assembled monolayers on noble metals. By understanding the quantitative differences in grafting densities and employing the detailed experimental protocols outlined in this guide, researchers can make informed decisions to advance their work in drug development, biosensing, and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. Assessing Surface Coverage of Aminophenyl Bonding Sites on Diazotised Glassy Carbon Electrodes for Optimised Electrochemical Biosensor Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thickness-measurement-of-thin-films-using-atomic-force-microscopy-based-scratching - Ask this paper | Bohrium [bohrium.com]
- 4. quora.com [quora.com]
Performance comparison of biosensors based on different diazonium compounds
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The precise and stable immobilization of bioreceptors is a critical factor in the development of high-performance biosensors. Diazonium salt chemistry has emerged as a powerful tool for surface functionalization, offering robust covalent attachment of biomolecules to a wide array of electrode materials.[1] This guide provides an objective comparison of the performance of biosensors based on two commonly used diazonium compounds: 4-carboxyphenyl diazonium (4-CPD) and 4-nitrophenyl diazonium (4-NPD). The selection of the appropriate diazonium compound can significantly impact the sensitivity, stability, and overall efficacy of the biosensor.
This comparison is supported by experimental data from peer-reviewed studies, with detailed methodologies provided to enable researchers to replicate and build upon these findings.
Quantitative Performance Comparison
The following table summarizes the key performance metrics of electrochemical biosensors fabricated using 4-CPD and 4-NPD for the detection of protein biomarkers. It is important to note that direct comparisons can be influenced by variations in the experimental setup, including the specific antibody, electrode material, and detection technique employed.
| Diazonium Compound | Analyte | Bioreceptor | Electrode | Detection Technique | Limit of Detection (LOD) | Linear Range | Reference |
| 4-Carboxyphenyl diazonium (4-CPD) | MPT64 (Tuberculosis antigen) | Aptamer & Anti-MPT64 Antibody (Sandwich Assay) | Screen-Printed Carbon Electrode (SPCE) | Amperometry | 0.2 pg/mL | 1 pg/mL - 100 ng/mL | [2] |
| 4-Nitrophenyl diazonium (4-NPD) | C-reactive protein (CRP) | Anti-CRP Antibody | Thermoplastic Electrode (TPE) | Enzyme-Linked Immunosorbent Assay (ELISA) | 2 ng/mL (in buffer), 10 ng/mL (in serum) | Not explicitly stated | [3] |
| 4-Nitrophenyl diazonium (4-NPD) | β-lactoglobulin | Anti-β-lactoglobulin Antibody | Graphene-modified Screen-Printed Electrode (GSPE) | Voltammetry | Not explicitly stated | Not explicitly stated | [4] |
| 4-Nitrophenyl diazonium (4-NPD) | Ochratoxin A (OTA) | Anti-OTA Antibody | Screen-Printed Gold Electrode (SPAuE) | Amperometry | 12 ng/mL | up to 60 ng/mL | [4] |
Key Observations:
-
4-Carboxyphenyl diazonium (4-CPD) functionalized biosensors have demonstrated exceptionally low limits of detection, reaching the picogram per milliliter range for protein detection.[2] This is often attributed to the direct and stable covalent linkage of bioreceptors via the carboxyl group, which can be activated to form amide bonds with amine groups on proteins.
-
4-Nitrophenyl diazonium (4-NPD) provides a versatile platform for biosensor development. The nitro group can be electrochemically reduced to an amine group, which can then be used for subsequent covalent immobilization of biomolecules.[3][4] While the reported LODs in the examples above are in the nanogram per milliliter range, the performance is still highly relevant for many clinical applications.
Experimental Protocols
Detailed methodologies for the key experimental steps are provided below. These protocols are based on established methods from the scientific literature.
In situ Generation and Electrochemical Grafting of 4-Carboxyphenyl Diazonium (4-CPD)
This protocol describes the modification of a screen-printed carbon electrode (SPCE) with a 4-carboxyphenyl film.
Materials:
-
4-aminobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, 0.5 M)
-
Deionized water
-
Screen-Printed Carbon Electrode (SPCE)
-
Potentiostat/Galvanostat
Procedure:
-
Prepare a solution containing 2 mM 4-aminobenzoic acid and 2 mM NaNO₂ in 0.5 M HCl. This solution will generate the 4-carboxyphenyl diazonium salt in situ.[2]
-
Immediately after preparation, immerse the SPCE into the solution.
-
Perform electrochemical grafting by running two cyclic voltammetry (CV) scans from +0.5 V to -0.7 V at a scan rate of 100 mV/s. A characteristic reduction peak corresponding to the diazonium salt reduction should be observed in the first scan, which diminishes in the second scan, indicating the formation of the organic layer.[2]
-
After grafting, thoroughly rinse the electrode with deionized water to remove any loosely bound diazonium compounds.[2]
Electrochemical Grafting of 4-Nitrophenyl Diazonium (4-NPD) and Subsequent Reduction
This protocol outlines the modification of a thermoplastic electrode (TPE) with 4-nitrophenyl diazonium and its subsequent conversion to an aminophenyl film.
Materials:
-
p-nitrophenyl diazonium tosylate
-
Potassium nitrate (KNO₃, 0.1 M)
-
Thermoplastic Electrode (TPE)
-
Potentiostat/Galvanostat
Procedure:
-
Prepare a paste of the p-nitrophenyl diazonium tosylate salt.
-
Spread the paste over the TPE surface. Near monolayer coverage can be achieved within 5 minutes.[3]
-
To reduce the grafted nitrophenyl groups to aminophenyl groups, perform an electrochemical reduction by holding the potential at -1.0 V for 30 seconds in a 0.1 M KNO₃ solution.[3]
-
Rinse the electrode thoroughly with deionized water.
Bioreceptor Immobilization via Carbodiimide Chemistry (for 4-CPD)
This protocol describes the covalent attachment of an aptamer to the 4-carboxyphenyl modified surface.
Materials:
-
4-CPD modified electrode
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (50 mM, pH 6.0)
-
Aminated aptamer solution
-
Binding buffer
Procedure:
-
Activate the carboxyl groups on the electrode surface by incubating it in a solution of 100 mM EDC and 25 mM NHS in 50 mM MES buffer (pH 6.0) for 1 hour.[2]
-
Rinse the electrode with MES buffer.
-
Incubate the activated electrode with the aminated aptamer solution for a specified time to allow for covalent bond formation.
-
Rinse the electrode with binding buffer to remove any non-specifically bound aptamers.[2]
Visualizing the Process: Experimental Workflows and Signaling Pathways
To further elucidate the processes involved, the following diagrams, created using the DOT language, illustrate the key experimental workflows and a generic signaling pathway for an electrochemical biosensor.
Caption: Workflow for biosensor fabrication using 4-carboxyphenyl diazonium (4-CPD).
Caption: Workflow for biosensor fabrication using 4-nitrophenyl diazonium (4-NPD).
Caption: Generic signaling pathway of a diazonium-based electrochemical biosensor.
References
- 1. mdpi.com [mdpi.com]
- 2. Surface-Enhanced Carboxyphenyl Diazonium Functionalized Screen-Printed Carbon Electrode for the Screening of Tuberculosis in Sputum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Grafting of Diazonium Tosylates for Thermoplastic Electrode Immunosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated Affinity Biosensing Platforms on Screen-Printed Electrodes Electrografted with Diazonium Salts [mdpi.com]
Mechanistic comparison of spontaneous vs. electrochemical grafting of diazonium salts
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance and mechanisms of spontaneous and electrochemical diazonium salt grafting techniques.
The functionalization of surfaces with organic molecules is a cornerstone of modern materials science, impacting fields from biosensing and drug delivery to corrosion inhibition and nanoelectronics. Among the various surface modification techniques, the use of aryldiazonium salts has emerged as a powerful and versatile method for creating robust, covalently bound organic layers on a wide range of substrates. This is primarily due to the formation of a stable carbon-surface bond.[1][2] The two most prevalent approaches for diazonium salt grafting are spontaneous and electrochemical methods. This guide provides a detailed mechanistic comparison of these two techniques, supported by experimental data and protocols, to aid researchers in selecting the optimal method for their specific application.
Mechanistic Pathways: A Tale of Two Reductions
The core of both spontaneous and electrochemical grafting lies in the reduction of the diazonium salt to generate a highly reactive aryl radical, which then forms a covalent bond with the substrate.[2][3] However, the initiation of this reduction process is the key differentiator between the two methods.
Spontaneous Grafting: This technique, as the name suggests, occurs without the need for an external electrical potential.[4] It is typically effective on reducing substrates, such as many metals (e.g., iron, copper, nickel), which can directly donate electrons to the diazonium salt.[4][5] The mechanism involves the transfer of an electron from the substrate to the diazonium cation, leading to the release of a dinitrogen molecule and the formation of an aryl radical. This radical then rapidly attacks the surface, forming a covalent bond.[4] On less reactive surfaces like gold, the mechanism can be more complex, potentially involving the formation of aryl cations or the direct reaction of the diazonium salt with the surface, leading to Au-N interfacial bonds.[4]
Electrochemical Grafting: In this method, the reduction of the diazonium salt is precisely controlled by an external potentiostat.[6][7] By applying a specific negative potential to the working electrode (the substrate to be modified), the reduction of the diazonium salt is initiated. This method offers a high degree of control over the grafting process and is applicable to a broader range of conductive and semiconductive substrates, including glassy carbon, gold, and silicon.[6][8][9] The applied potential drives the formation of aryl radicals at the electrode-solution interface, which then graft onto the surface.
Performance Comparison: A Quantitative Look
The choice between spontaneous and electrochemical grafting often depends on the desired characteristics of the modified surface. The following tables summarize key performance indicators based on available experimental data.
Table 1: General Comparison of Grafting Methods
| Feature | Spontaneous Grafting | Electrochemical Grafting |
| Driving Force | Chemical potential difference between substrate and diazonium salt | Externally applied electrical potential |
| Substrate Compatibility | Primarily reducing metals (Fe, Ni, Cu, Zn); some less reactive surfaces | Conductive and semiconductive materials (Au, Pt, glassy carbon, Si, ITO)[6][8][9] |
| Control over Grafting | Less control; dependent on substrate reactivity and immersion time | High control over layer thickness and density via potential, charge, and time[10] |
| Speed | Generally slower, can take hours for significant coverage[3] | Typically faster, can be achieved in minutes[7] |
| Layer Structure | Often forms multilayers, can be less uniform[4] | Can be controlled to form monolayers or multilayers[10] |
| Experimental Setup | Simple immersion of the substrate in the diazonium salt solution | Requires a potentiostat and a three-electrode electrochemical cell |
Table 2: Quantitative Performance Data (Illustrative Examples)
| Parameter | Spontaneous Grafting | Electrochemical Grafting | Substrate | Diazonium Salt | Reference |
| Surface Coverage (mol/cm²) | ~1.2 x 10⁻¹⁰ | ~7 x 10⁻¹⁰ | Glassy Carbon | 4-aminophenyl diazonium | [10] |
| Layer Thickness (nm) | < 2 | > 3 | SnO₂ | 4-(trifluoromethyl)benzene diazonium | [11] |
| Layer Thickness (nm) | - | 2.1 ± 0.3 (by AFM) | Gold | Boc-protected diazonium | [12] |
| Surface Coverage (mol/cm²) | - | 3.6 x 10⁻⁹ (multilayer) | Gold | 4-nitrobenzenediazonium |
Note: The data presented are from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful surface modification. Below are representative protocols for both spontaneous and electrochemical grafting.
Spontaneous Grafting of 4-Aminobenzenediazonium on a Metal Surface
Materials:
-
Metal substrate (e.g., copper foil)
-
4-Aminoaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Acetonitrile (anhydrous)
-
Deionized water
-
Ethanol
-
Acetone
Procedure:
-
Substrate Preparation: Clean the metal substrate by sonicating in acetone, ethanol, and deionized water for 15 minutes each. Dry the substrate under a stream of nitrogen.
-
Diazonium Salt Synthesis (in situ):
-
Dissolve 4-aminoaniline in a solution of HCl.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise while stirring.
-
Continue stirring for 30 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a color change.
-
-
Grafting:
-
Immerse the cleaned substrate into the freshly prepared diazonium salt solution.
-
Allow the grafting to proceed for a specified time (e.g., 1-2 hours) at room temperature. The immersion time can be varied to control the thickness of the grafted layer.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution and rinse thoroughly with deionized water, followed by ethanol and acetone to remove any physisorbed molecules.
-
Dry the modified substrate under a stream of nitrogen.
-
-
Characterization: The grafted layer can be characterized using techniques such as X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of the aryl groups and Atomic Force Microscopy (AFM) to analyze the surface morphology and thickness.
Electrochemical Grafting of 4-Nitrobenzenediazonium Tetrafluoroborate on a Glassy Carbon Electrode
Materials:
-
Glassy carbon electrode (GCE)
-
4-Nitrobenzenediazonium tetrafluoroborate
-
Acetonitrile (anhydrous, supporting electrolyte grade)
-
Tetrabutylammonium tetrafluoroborate (TBATFB) as a supporting electrolyte
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Potentiostat
Procedure:
-
Electrode Preparation: Polish the GCE with alumina slurry on a polishing pad, followed by sonication in deionized water and ethanol. Dry the electrode before use.
-
Electrolyte Preparation: Prepare a solution of 4-nitrobenzenediazonium tetrafluoroborate (e.g., 1-5 mM) and the supporting electrolyte (e.g., 0.1 M TBATFB) in anhydrous acetonitrile.[7]
-
Electrochemical Setup: Assemble a three-electrode electrochemical cell with the GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Electrografting (Cyclic Voltammetry):
-
Immerse the electrodes in the electrolyte solution.
-
Perform cyclic voltammetry (CV) by scanning the potential from an initial potential (e.g., +0.4 V) to a negative potential (e.g., -0.8 V vs. Ag/AgCl) and back.[7]
-
The number of cycles can be varied to control the thickness of the grafted layer. A characteristic irreversible reduction peak should be observed in the first scan, which diminishes in subsequent scans as the electrode surface becomes passivated by the grafted layer.[1]
-
-
Rinsing and Drying:
-
After grafting, remove the GCE from the cell and rinse it thoroughly with acetonitrile and then acetone to remove any unreacted species.
-
Dry the modified electrode.
-
-
Characterization: The modified GCE can be characterized by CV in a redox probe solution (e.g., ferrocenemethanol or potassium ferricyanide) to assess the blocking properties of the grafted layer. XPS and AFM can also be used for chemical and morphological analysis.
Conclusion: Making an Informed Choice
Both spontaneous and electrochemical grafting of diazonium salts are powerful techniques for creating robust and stable organic layers on various surfaces. The choice between the two methods is dictated by the specific requirements of the application, including the nature of the substrate, the desired level of control over the grafting process, and the available experimental resources.
Spontaneous grafting offers a simple, equipment-free approach for modifying reducing substrates. In contrast, electrochemical grafting provides a higher degree of control and is applicable to a wider range of conductive and semiconductive materials. By understanding the underlying mechanisms and performance characteristics of each method, researchers can make an informed decision to best suit their surface functionalization needs, paving the way for advancements in a multitude of scientific and technological fields.
References
- 1. Grafting of Diazonium Salts on Surfaces: Application to Biosensors [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Diazonium-functionalized thin films from the spontaneous reaction of p -phenylenebis(diazonium) salts - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00792F [pubs.rsc.org]
- 4. Spontaneous grafting of diazonium salts: chemical mechanism on metallic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the role of functional groups in the formation of diazonium based covalent attachments: dendritic vs. layer-by-layer growth - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02661B [pubs.rsc.org]
- 6. Catalyst Design through Grafting of Diazonium Salts—A Critical Review on Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. Tuning the Covering on Gold Surfaces by Grafting Amino-Aryl Films Functionalized with Fe(II) Phthalocyanine: Performance on the Electrocatalysis of Oxygen Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Characterization of electrochemically grafted molecular layers on sili" by Adina Scott and David B. Janes [docs.lib.purdue.edu]
- 10. A post-functionalization toolbox for diazonium (electro)-grafted surfaces: review of the coupling methods - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00077B [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
Evaluating the Anti-Tubercular Potential of 4-Anilinoquinoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent development of novel anti-tubercular agents. The 4-anilinoquinoline scaffold has emerged as a promising starting point for the design of new inhibitors. This guide provides a comparative evaluation of the anti-tubercular activity of a series of 4-anilinoquinoline derivatives, presenting key experimental data, detailed protocols, and a proposed mechanism of action to inform further drug discovery efforts.
Comparative Anti-Tubercular Activity and Cytotoxicity
The anti-tubercular efficacy of novel compounds is primarily assessed by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of Mtb. To evaluate the therapeutic potential, it is crucial to also assess the cytotoxicity against mammalian cells, typically reported as the 50% cytotoxic concentration (CC50). The ratio of these two values, the Selectivity Index (SI = CC50/MIC), provides a measure of the compound's therapeutic window.
A recent study by Asquith et al. screened a series of 4-anilinoquinolines and identified several potent inhibitors of Mtb.[1][2][3] The data presented below summarizes the in vitro activity of selected derivatives against the Mtb H37Rv strain and their cytotoxicity against the human fibroblast cell line WS-1.[1]
| Compound ID | Structure | MIC90 (µM)[1] | CC50 (µM) against WS-1 cells[1] | Selectivity Index (SI) |
| 34 | 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine | 0.63 - 1.25 | >100 | >80 - >158 |
| 28 | 3-Cl-4-(2-F-PhO)Ph-anilinoquinoline | ~10 (Estimated from 10% Mtb signal at 20 µM) | >20 | >2 |
| 21 | 6,7-(OMe)2-quinoline with 3-ethynylphenyl aniline | >20 | >100 | - |
| Lapatinib | (Standard Drug) | ~5-10 | >100 | >10 - >20 |
| Isoniazid | (Standard Drug) | 0.025 - 0.05 | >1000 | >20000 - >40000 |
| Rifampicin | (Standard Drug) | 0.06 - 0.12 | >100 | >833 - >1666 |
Key Observations:
-
Compound 34 emerged as a highly potent and selective inhibitor of Mtb, with a sub-micromolar MIC90 and no significant cytotoxicity at the highest tested concentration.[1]
-
The structure-activity relationship (SAR) studies revealed that the 6,7-dimethoxy substitution on the quinoline ring and the presence of a benzyloxy aniline moiety are crucial for potent anti-tubercular activity.[1][4]
-
While some derivatives like compound 28 showed moderate activity, others such as compound 21 were inactive, highlighting the sensitivity of the scaffold to structural modifications.[1]
-
Compared to the established anti-cancer drug Lapatinib, which also possesses a 4-anilinoquinazoline core and shows some anti-Mtb activity, compound 34 demonstrates superior potency.[1]
-
Standard anti-tubercular drugs like Isoniazid and Rifampicin exhibit significantly higher potency and selectivity.
Experimental Protocols
Detailed and standardized experimental procedures are critical for the accurate evaluation and comparison of potential drug candidates.
Determination of Minimum Inhibitory Concentration (MIC)
A common method for determining the MIC of compounds against M. tuberculosis is the Microplate Alamar Blue Assay (MABA) or the Resazurin Microtiter Assay (REMA).
Principle: Resazurin, a blue-colored, non-fluorescent and cell-permeable dye, is reduced by the metabolic activity of viable mycobacterial cells to the pink-colored, fluorescent resorufin. The color change serves as a visual indicator of bacterial growth, allowing for the determination of the lowest drug concentration that inhibits this metabolic activity.
Protocol:
-
Preparation of Mtb Culture: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80 to mid-log phase.
-
Compound Preparation: The test compounds are serially diluted in a 96-well microplate using supplemented 7H9 broth.
-
Inoculation: The Mtb culture is diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL) and added to each well containing the test compound. Control wells containing only Mtb and no compound (positive control) and wells with only broth (negative control) are included.
-
Incubation: The plates are incubated at 37°C for 7 days.
-
Addition of Resazurin: A solution of resazurin is added to each well.
-
Second Incubation: The plates are re-incubated for 24-48 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of chemical compounds.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: A mammalian cell line (e.g., human fibroblast WS-1, HepG2, or Vero cells) is seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
Addition of MTT: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a detergent solution).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Calculation of CC50: The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration and determining the concentration that results in a 50% reduction in cell viability compared to the untreated control.
Proposed Mechanism of Action
The 4-anilinoquinoline scaffold is a well-known "hinge-binding" motif found in numerous kinase inhibitors.[1] The anti-cancer drug Lapatinib, for instance, is a dual inhibitor of human epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases.[5][6] Given the structural similarity and the observation that many human kinase inhibitors exhibit anti-tubercular activity, it is hypothesized that 4-anilinoquinoline derivatives exert their effect by targeting one or more of the 11 eukaryotic-like serine/threonine protein kinases in M. tuberculosis.[1]
These mycobacterial kinases play crucial roles in regulating various cellular processes, including cell division, metabolism, and response to environmental stress. Inhibition of these essential enzymes would lead to bacterial growth arrest and cell death.
Caption: Proposed mechanism of action for 4-anilinoquinoline derivatives in M. tuberculosis.
The diagram illustrates the proposed inhibitory action of 4-anilinoquinoline derivatives on essential serine/threonine protein kinases within M. tuberculosis. By blocking the kinase activity, these compounds prevent the phosphorylation of crucial substrates, thereby disrupting vital cellular processes and leading to bacterial growth inhibition.
Experimental Workflow
The general workflow for the evaluation of novel anti-tubercular compounds involves a multi-step process from initial screening to the determination of selectivity.
Caption: General workflow for screening and evaluation of anti-tubercular compounds.
This workflow outlines the key stages in the preclinical evaluation of 4-anilinoquinoline derivatives, from chemical synthesis to the identification of lead candidates with promising anti-tubercular activity and a favorable safety profile.
Conclusion
4-Anilinoquinoline derivatives represent a promising class of compounds for the development of novel anti-tubercular therapeutics. The identification of potent and selective inhibitors like compound 34 underscores the potential of this scaffold. Further research should focus on elucidating the specific mycobacterial kinase targets to enable structure-based drug design and optimization of lead compounds for improved efficacy and drug-like properties. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers dedicated to combating the global threat of tuberculosis.
References
- 1. Anti-tubercular activity of novel 4-anilinoquinolines and 4-anilinoquinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-tubercular activity of novel 4-anilinoquinolines and 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4-Anilinobenzenediazonium
For Immediate Implementation by Laboratory Personnel
This document provides essential procedural guidance for the safe and effective disposal of 4-anilinobenzenediazonium, a thermally sensitive and potentially hazardous compound. Adherence to these protocols is critical to ensure the safety of all laboratory personnel and to maintain compliance with hazardous waste regulations. The primary method for disposal involves the chemical reduction of the diazonium salt to a less reactive and hazardous aromatic amine.
Immediate Safety Precautions
This compound chloride, like all diazonium salts, is thermally unstable and can decompose explosively, especially in the solid state.[1][2] It is imperative to handle this compound with extreme care, adhering to the following cardinal rules:
-
Maintain Low Temperatures: All solutions containing this compound must be kept at or below 5°C to minimize decomposition.[1][2]
-
Avoid Isolation: Whenever possible, use this compound in situ. Avoid isolating the solid diazonium salt.[1] If isolation is unavoidable, handle only millimole quantities with appropriate shielding.
-
Prevent Drying: Never allow solutions of this compound to evaporate to dryness.
-
Use Appropriate Handling Tools: Use plastic or rubber spatulas when handling any solid diazonium salt to avoid friction and potential detonation.[1]
Disposal Procedure: Reduction with Hypophosphorous Acid
The recommended method for the disposal of this compound is through chemical reduction with hypophosphorous acid (H₃PO₂). This reaction quantitatively converts the diazonium salt into diphenylamine and phosphorous acid, significantly reducing its hazardous properties.
Quantitative Data for Disposal Reaction
| Parameter | Value/Condition | Source |
| Reactant | This compound Chloride Solution | - |
| Reducing Agent | Hypophosphorous Acid (50% aqueous solution) | [1] |
| Stoichiometry | Excess of Hypophosphorous Acid | [1] |
| Temperature | 0-5°C (initially), then allow to warm to room temperature | General Practice |
| Reaction Time | Several hours (until gas evolution ceases) | General Practice |
| Venting | Ensure adequate ventilation to safely release nitrogen gas | [1] |
Experimental Protocol for Disposal
This protocol is designed for the safe disposal of a laboratory-scale quantity of a this compound chloride solution.
Materials:
-
Solution of this compound chloride (to be disposed of)
-
Hypophosphorous acid (H₃PO₂, 50% aqueous solution)
-
Large beaker or flask (at least 4 times the volume of the diazonium solution)
-
Stir bar and stir plate
-
Ice bath
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
pH paper or pH meter
-
Appropriate personal protective equipment (safety goggles, lab coat, gloves)
Procedure:
-
Preparation: In a well-ventilated fume hood, place the beaker or flask containing a stir bar in a large ice bath on a stir plate.
-
Cooling: Transfer the this compound chloride solution to the beaker and begin stirring. Allow the solution to cool to 0-5°C.
-
Addition of Reducing Agent: Slowly, and in small portions, add a molar excess of 50% hypophosphorous acid to the cold, stirred diazonium salt solution. A gentle evolution of nitrogen gas should be observed. The rate of addition should be controlled to prevent excessive frothing and a rapid temperature increase.
-
Reaction: Continue stirring the reaction mixture in the ice bath. Once the initial vigorous gas evolution subsides, the ice bath can be removed, and the solution can be allowed to slowly warm to room temperature. Continue stirring for several hours, or until gas evolution has completely ceased.
-
Neutralization: After the reaction is complete, slowly and carefully add saturated sodium bicarbonate solution to neutralize the acidic mixture. Monitor the pH with pH paper or a pH meter until it is in the range of 6-8. Be cautious as the addition of bicarbonate to the acidic solution will cause CO₂ evolution.
-
Waste Collection: The final neutralized solution contains diphenylamine and phosphorous acid. This mixture should be collected in a properly labeled hazardous waste container.
Waste Disposal Considerations
The final product of the reduction, diphenylamine, is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or inhaled, and is very toxic to aquatic life with long-lasting effects. Therefore, the neutralized reaction mixture must be disposed of as hazardous waste in accordance with institutional and local regulations. Do not discharge the solution down the drain.
Logical Workflow for Disposal
Figure 1. Logical workflow for the safe disposal of this compound via reduction.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
